Boc-(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
Description
The exact mass of the compound (S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
78879-20-6 |
|---|---|
Molecular Formula |
C15H18NO4- |
Molecular Weight |
276.31 g/mol |
IUPAC Name |
(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/p-1/t12-/m0/s1 |
InChI Key |
HFPVZPNLMJDJFB-LBPRGKRZSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)O |
Pictograms |
Irritant |
Synonyms |
78879-20-6; (S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid; Boc-Tic-OH; MLS000080285; (S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid; (S)-2-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid; SMR000038109; (3S)-2-tert-butoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylicacid; Boc-L-Tic-OH; (3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid; (3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylicacid; (S)-(+)-2-(tertButoxycarbonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylicacid; (3S)-2-[(tert-butyl)oxycarbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid; AC1LDAWA; AC1Q1MXR; Maybridge1_008840; N-Boc-L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylicacid; SCHEMBL66871; 15504_ALDRICH; cid_664088; CHEMBL1505896; STOCK4S-56261; 15504_FLUKA; BDBM93566; CTK7G2687 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Boc-(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, a conformationally constrained analog of phenylalanine, is a pivotal building block in contemporary medicinal chemistry and peptide science. Its rigid structure offers a unique scaffold for the design of peptidomimetics and small molecule therapeutics with enhanced metabolic stability and receptor-binding affinity. This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and synthesis of this compound. Furthermore, it delves into its significant applications in drug discovery, with a particular focus on its role in the development of Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonists, and its utility in solid-phase peptide synthesis. Detailed experimental protocols and a visualization of the PPARγ signaling pathway are included to facilitate its practical application in a research and development setting.
Core Properties
This compound, also known by its synonyms Boc-L-Tic-OH and (S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a white to off-white crystalline powder.[1][2] Its fundamental properties are summarized in the tables below.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₉NO₄ | [1] |
| Molecular Weight | 277.31 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 125 - 132 °C | [1][2] |
| Optical Rotation | [α]²⁰/D = +18 ± 2° (c=1 in MeOH) | [1] |
| CAS Number | 78879-20-6 | [1] |
Spectroscopic Data
¹H NMR (Nuclear Magnetic Resonance) Data (CDCl₃):
-
Aromatic Protons (4H): δ 7.0-7.3 ppm
-
CH₂-N (2H): δ 4.5-4.8 ppm
-
CH-COOH (1H): δ 4.9-5.2 ppm
-
CH₂-Ar (2H): δ 2.9-3.3 ppm
-
Boc (9H): δ 1.4-1.5 ppm (s)
¹³C NMR (Nuclear Magnetic Resonance) Data (CDCl₃):
Similarly, specific citable peak data is elusive in the aggregated search results. Expected chemical shifts are:
-
C=O (Carboxylic Acid): ~175 ppm
-
C=O (Boc): ~155 ppm
-
Aromatic Carbons: ~126-135 ppm
-
C(CH₃)₃ (Boc): ~80 ppm
-
CH-COOH: ~55 ppm
-
CH₂-N: ~45 ppm
-
CH₂-Ar: ~30 ppm
-
C(CH₃)₃ (Boc): ~28 ppm
FT-IR (Fourier-Transform Infrared) Spectroscopy Data:
Characteristic absorption bands for the functional groups present in the molecule include:
-
O-H (Carboxylic Acid): Broad band around 2500-3300 cm⁻¹
-
C=O (Carboxylic Acid): ~1710 cm⁻¹
-
C=O (Boc): ~1690 cm⁻¹
-
C-H (Aromatic): ~3000-3100 cm⁻¹
-
C-H (Aliphatic): ~2850-2980 cm⁻¹
Mass Spectrometry (MS) Data:
In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as its protonated form [M+H]⁺ or deprotonated form [M-H]⁻. A common fragmentation pattern for Boc-protected amino acids involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[3][4]
Solubility Data
Boc-protected amino acids generally exhibit good solubility in common organic solvents used in peptide synthesis.
| Solvent | Solubility |
| N,N-Dimethylformamide (DMF) | Soluble |
| N-Methyl-2-pyrrolidone (NMP) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Methanol (MeOH) | Soluble |
| Water | Sparingly soluble |
Synthesis and Purification
The primary route for the synthesis of the tetrahydroisoquinoline core is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of this compound, L-phenylalanine serves as the chiral starting material.
Experimental Protocol: Synthesis
Step 1: Pictet-Spengler Reaction to form (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
-
To a solution of L-phenylalanine in an aqueous acidic medium (e.g., hydrochloric acid or hydrobromic acid), add formaldehyde (often in the form of an aqueous solution or as paraformaldehyde).[5][6]
-
Heat the reaction mixture to facilitate the condensation and cyclization. The reaction temperature and time can vary depending on the specific acid and concentration used, but typically ranges from refluxing for several hours.[7][8]
-
Upon completion, cool the reaction mixture to induce precipitation of the hydrohalide salt of (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid.
-
Collect the precipitate by filtration and wash with a cold solvent to remove impurities.
-
Neutralize the salt with a suitable base (e.g., sodium hydroxide or triethylamine) to obtain the free amino acid.
Step 2: Boc Protection
-
Dissolve the (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF) and water.
-
Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group.
-
To the resulting solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the temperature and pH.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup. Acidify the aqueous layer to precipitate the Boc-protected product.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification
Recrystallization:
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethyl acetate/hexanes or isopropanol/water).
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Analytical Characterization
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a crucial technique to determine the enantiomeric purity of the final product.
-
Column: A chiral stationary phase, such as one based on a macrocyclic glycopeptide (e.g., Teicoplanin or Ristocetin A), is often effective for the separation of N-blocked amino acids.
-
Mobile Phase: A mixture of a polar organic solvent (e.g., methanol or ethanol) and a buffer (e.g., ammonium acetate or ammonium trifluoroacetate) is typically used. The exact composition may need to be optimized for baseline separation.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm) is commonly employed.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable tool in the design and synthesis of novel therapeutic agents.
Role as a Constrained Phenylalanine Analog
In peptide-based drug design, the incorporation of conformationally restricted amino acid analogs is a widely used strategy to enhance biological activity, selectivity, and metabolic stability. This compound serves as a constrained analog of phenylalanine, where the side chain is cyclized back to the amino group. This rigidity can lock the peptide backbone into a specific conformation that is favorable for binding to its biological target.
Application in the Development of PPARγ Agonists
Derivatives of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been identified as potent agonists of the Peroxisome Proliferator-Activated Receptor γ (PPARγ). PPARγ is a nuclear receptor that plays a critical role in the regulation of adipogenesis, glucose metabolism, and inflammation.[9][10] Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used in the treatment of type 2 diabetes.[11]
The activation of PPARγ by an agonist initiates a cascade of events leading to the regulation of target gene expression.
In the absence of a ligand, PPARγ is associated with a co-repressor complex, which inhibits gene transcription.[1][2] Upon binding of an agonist, such as a derivative of this compound, PPARγ undergoes a conformational change. This leads to the dissociation of the co-repressor and the recruitment of a co-activator complex.[12][13] PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), and this complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[9][14] This binding initiates the transcription of genes involved in adipogenesis (fat cell differentiation), glucose uptake (e.g., GLUT4), and the reduction of inflammation.[9][15]
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block in solid-phase peptide synthesis, a widely used method for the chemical synthesis of peptides.
Experimental Workflow for Boc-SPPS
The following diagram illustrates the general workflow for incorporating an amino acid, such as Boc-(3S)-Tic-OH, into a growing peptide chain using Boc-SPPS.
Detailed Protocol for a Single Coupling Cycle
-
Resin Swelling: The solid support (e.g., Merrifield or PAM resin) with the growing peptide chain is swelled in a suitable solvent like dichloromethane (DCM).[16]
-
Boc Deprotection: The N-terminal Boc protecting group is removed by treatment with a moderately strong acid, typically a solution of 50% trifluoroacetic acid (TFA) in DCM.[16][17] This exposes the free amine for the next coupling step.
-
Washing: The resin is thoroughly washed with DCM and then a neutralizing solvent like isopropanol to remove residual acid and byproducts.
-
Neutralization: The protonated amine is neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA), in DCM to generate the free amine.
-
Coupling: The carboxylic acid of this compound is activated in situ using a coupling reagent (e.g., HBTU/HOBt or DCC) and then added to the resin-bound peptide. The coupling reaction is allowed to proceed until completion, which can be monitored by a qualitative method like the Kaiser test.
-
Washing: The resin is washed extensively with the coupling solvent (e.g., DMF) and then DCM to remove excess reagents and byproducts.
This cycle is repeated for each subsequent amino acid until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Conclusion
This compound is a versatile and valuable chiral building block for researchers in medicinal chemistry and drug development. Its constrained conformational flexibility makes it an excellent tool for the design of peptidomimetics with improved pharmacological properties. Its utility in the synthesis of PPARγ agonists highlights its potential in the development of therapeutics for metabolic diseases. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in a variety of research and development applications.
References
- 1. Nuclear receptor corepressors and PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corepressors selectively control the transcriptional activity of PPARγ in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Pictet-Spengler_reaction [chemeurope.com]
- 9. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PPARγ and the Global Map of Adipogenesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fast atom bombardment mass spectrometry of butyloxycarbonyl protected (BOC) amino acids (1983) | George V. Garner | 34 Citations [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Different Coactivator Recruitment to Human PPARα/δ/γ Ligand-Binding Domains by Eight PPAR Agonists to Treat Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Frontiers | Deciphering the Roles of PPARγ in Adipocytes via Dynamic Change of Transcription Complex [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. chempep.com [chempep.com]
An In-Depth Technical Guide to the Synthesis of (S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathway for (S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a valuable chiral building block in medicinal chemistry and drug development. The synthesis is primarily achieved through a two-step process: an initial Pictet-Spengler reaction to form the core tetrahydroisoquinoline structure, followed by the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group.
Synthesis Overview
The synthesis commences with the acid-catalyzed cyclization of L-phenylalanine with formaldehyde, a classic Pictet-Spengler reaction, to yield (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. The subsequent step involves the protection of the secondary amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to afford the final product.
Caption: Overall synthetic workflow.
Step 1: Pictet-Spengler Reaction for (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
The initial and key step in the synthesis is the Pictet-Spengler reaction. This reaction facilitates the cyclization of a β-arylethylamine, in this case, L-phenylalanine, with an aldehyde, formaldehyde, under acidic conditions to form a tetrahydroisoquinoline.[1][2] The use of the chiral starting material, L-phenylalanine, directly leads to the desired (S)-enantiomer of the product. An improved method for this transformation involves the use of hydrobromic acid at elevated temperatures.[3]
Experimental Protocol
A detailed experimental protocol for this step is outlined in patent literature.[3]
-
Reaction Setup: L-phenylalanine is reacted with formaldehyde in the presence of hydrobromic acid.
-
Heating: The reaction mixture is heated to a temperature ranging from 70°C to 90°C.
-
Precipitation: Upon cooling the reaction mixture, the hydrobromide salt of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid precipitates.
-
Isolation: The precipitate is collected by filtration.
-
Neutralization: The isolated hydrobromide salt is then neutralized with a suitable base to yield the free amino acid, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | L-Phenylalanine | [3] |
| Reagents | Formaldehyde, Hydrobromic Acid | [3] |
| Temperature | 70-90 °C | [3] |
| Product Form | Initially as hydrobromide salt | [3] |
Step 2: N-Boc Protection
The second step involves the protection of the secondary amine of the tetrahydroisoquinoline ring with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[4] This protection strategy is widely used in peptide synthesis due to the stability of the Boc group under various conditions and its straightforward removal under acidic conditions.[5]
Caption: N-Boc protection workflow.
Experimental Protocol
The following is a detailed protocol for the N-Boc protection of an amino acid, which can be adapted for (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
-
Dissolution: Dissolve (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in a mixture of a suitable organic solvent (e.g., 1,4-dioxane or THF) and an aqueous solution of a base (e.g., 1N sodium hydroxide).[6]
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: The reaction is stirred overnight. The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, the organic solvent is removed under reduced pressure.
-
The remaining aqueous solution is washed with a non-polar solvent (e.g., pentane or diethyl ether) to remove any unreacted Boc anhydride.
-
The aqueous layer is then acidified to a pH of 2-3 with an acid such as potassium bisulfate or dilute hydrochloric acid. This will precipitate the N-Boc protected product.
-
The product is then extracted with an organic solvent like ethyl acetate.
-
-
Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Quantitative Data for a Representative N-Boc Protection
The following table provides representative quantitative data for the N-Boc protection of L-phenylalanine, which serves as a model for the protection of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.[7]
| Parameter | Value |
| L-Phenylalanine | 1 mole |
| Di-tert-butyl dicarbonate | 1 mole |
| Sodium Hydroxide | 1.1 moles |
| Solvent | Water/tert-butyl alcohol |
| Reaction Time | Overnight |
| Yield | 78-87% |
Conclusion
The synthesis of (S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a robust and well-documented process. The key steps, the Pictet-Spengler reaction and N-Boc protection, utilize readily available starting materials and reagents. This guide provides the fundamental experimental framework and quantitative data necessary for researchers and professionals in the field of drug discovery and development to successfully synthesize this important chiral intermediate. The provided diagrams offer a clear visualization of the synthetic pathway and workflow, aiding in the practical application of these methods.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Di-tert-butyl dicarbonate: a versatile carboxylating reagent_Chemicalbook [chemicalbook.com]
- 3. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. (3S)-2-((tert-butoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | C15H19NO4 | CID 664088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
In-Depth Technical Guide to Boc-L-Tic-OH: A Key Building Block for Conformationally Constrained Peptides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-L-Tic-OH), a valuable synthetic building block used in the development of structurally constrained peptides with significant therapeutic potential. This document details its chemical structure, physicochemical properties, and its critical role in synthesizing bioactive peptides, particularly in the field of opioid receptor modulation.
Chemical Structure and Physicochemical Properties
Boc-L-Tic-OH is a derivative of the non-proteinogenic amino acid L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (L-Tic), where the secondary amine is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is fundamental to its application in standard solid-phase peptide synthesis (SPPS).
Chemical Structure:
-
IUPAC Name: (3S)-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid[1]
The rigid bicyclic structure of the tetrahydroisoquinoline core imparts significant conformational constraints on peptides into which it is incorporated. This pre-organization can lead to enhanced receptor binding affinity, selectivity, and metabolic stability compared to peptides containing more flexible amino acid residues.
Physicochemical Data:
A summary of the key physicochemical properties of Boc-L-Tic-OH is provided in the table below.
| Property | Value | Reference(s) |
| Appearance | White to off-white solid | [5] |
| Melting Point | 125-126.5 °C | [5] |
| Optical Activity | [α]20/D +19.0 ± 1.5°, c = 0.7% in methanol | [2][5] |
| Solubility | Soluble in methanol | [2][5] |
| Storage Temperature | 2-8°C | [2][5] |
Role in Drug Development: Opioid Receptor Modulation
The incorporation of the Tic moiety, facilitated by the use of Boc-L-Tic-OH, has been a particularly fruitful strategy in the design of potent and selective opioid receptor ligands. The constrained nature of Tic helps to lock the peptide backbone into a conformation that is favorable for receptor binding.
A prominent example is the development of the delta-opioid receptor antagonist TIPP (H-Tyr-Tic -Phe-Phe-OH) and its analogs. These peptides have demonstrated high affinity and exceptional selectivity for the delta-opioid receptor. Further research on the Dmt-Tic pharmacophore (where Dmt is 2',6'-dimethyl-L-tyrosine) has shown that modifications to the peptide sequence can convert a potent delta-antagonist into a potent delta-agonist or a ligand with mixed µ-agonist/delta-antagonist properties. This highlights the power of using constrained residues like Tic to fine-tune the pharmacological profile of a peptide.
Signaling Pathway of Opioid Receptors
Peptides containing the Tic residue, such as TIPP and its analogs, exert their effects by modulating the signaling of G-protein coupled receptors (GPCRs), specifically the opioid receptors (mu, delta, and kappa). The binding of these peptides to an opioid receptor initiates an intracellular signaling cascade. As antagonists, they block the receptor and prevent its activation by endogenous or exogenous agonists. As agonists, they activate the receptor.
The canonical signaling pathway for Gi/o-coupled opioid receptors, such as the delta-opioid receptor, is depicted below.
Opioid Receptor Signaling Cascade. This diagram illustrates the G-protein coupled signaling pathway activated by an opioid receptor agonist. Antagonists containing Boc-L-Tic-OH would block this pathway.
Experimental Protocols: Incorporation of Boc-L-Tic-OH in SPPS
The incorporation of Boc-L-Tic-OH into a peptide sequence follows the general principles of Boc-based solid-phase peptide synthesis. However, due to its sterically hindered nature, special considerations for the coupling step are recommended to ensure high efficiency.
General Workflow for Boc-SPPS
The following diagram outlines the cyclical process of adding an amino acid residue using Boc chemistry.
General Boc-SPPS Cycle. This workflow illustrates the key steps for elongating a peptide chain on a solid support using Boc-protected amino acids.
Detailed Protocol for a Single Coupling Cycle of Boc-L-Tic-OH
This protocol is intended as a general guideline and may require optimization based on the specific peptide sequence and resin used.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-L-Tic-OH
-
Coupling reagent: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylium 3-oxide hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) of peptide synthesis grade
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM
-
Neutralization solution: 10% DIEA in DMF
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Kaiser test kit for monitoring coupling completion
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (50% TFA in DCM) to the resin and agitate for 1-2 minutes.
-
Drain the solution.
-
Add fresh deprotection solution and agitate for 20-30 minutes.
-
Drain the solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).
-
-
Neutralization:
-
Add the neutralization solution (10% DIEA in DMF) to the resin and agitate for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DMF (3x).
-
-
Coupling of Boc-L-Tic-OH:
-
Pre-activation: In a separate vessel, dissolve Boc-L-Tic-OH (2-4 equivalents relative to resin loading) and HBTU or HATU (1.95-3.9 equivalents) in DMF. Add DIEA (4-8 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the pre-activated Boc-L-Tic-OH solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature. Due to the sterically hindered nature of Boc-L-Tic-OH, an extended coupling time of 2-4 hours or even a double coupling (repeating the coupling step) may be necessary for complete reaction.
-
-
Monitoring: Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates the absence of free primary amines and the completion of the coupling reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
The resin is now ready for the next deprotection and coupling cycle.
Conclusion
Boc-L-Tic-OH is a pivotal building block for the synthesis of conformationally constrained peptides. Its rigid structure is instrumental in designing peptides with enhanced biological activity and selectivity, particularly demonstrated in the field of opioid receptor modulation. The experimental protocols provided, with special consideration for the coupling of this sterically hindered amino acid, offer a practical guide for its successful incorporation into peptide chains. The understanding of its impact on peptide structure and the resulting modulation of signaling pathways, such as the opioid receptor cascade, underscores its importance for researchers and professionals in drug discovery and development.
References
- 1. TIPP[psi]: a highly potent and stable pseudopeptide delta opioid receptor antagonist with extraordinary delta selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the Dmt-Tic pharmacophore: conversion of a potent delta-opioid receptor antagonist into a potent delta agonist and ligands with mixed properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Tic-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of N-tert-Butoxycarbonyl-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-Tic-OH). It is an essential resource for researchers, scientists, and drug development professionals working with this conformationally constrained amino acid analog. This document details its core properties, provides experimental protocols for its use, and explores its significance in the design of biologically active peptides.
Core Physical and Chemical Properties
Boc-Tic-OH is a derivative of the unnatural amino acid L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is widely employed in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during peptide chain elongation. The rigid structure of the Tic moiety makes it a valuable building block for introducing conformational constraints into peptides, thereby influencing their secondary structure and biological activity.[1]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of Boc-L-Tic-OH. It is important to note that while some data are readily available from commercial suppliers, specific quantitative values for properties like melting point and solubility can vary and may require experimental determination for specific applications.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₅H₁₉NO₄ | [2] |
| Molecular Weight | 277.32 g/mol | [2] |
| CAS Number | 78879-20-6 | [2] |
| Appearance | White to off-white solid | [3] |
| Optical Activity | [α]²⁰/D +19.0 ± 1.5°, c = 0.7% in methanol | |
| Melting Point | Data not consistently available. Experimental determination is recommended. | |
| Solubility | Soluble in Dimethylformamide (DMF), Dichloromethane (DCM), and Chloroform. Quantitative data is not readily available. | [4] |
| Storage Temperature | 2-8°C |
Spectral Data
Detailed spectral data is crucial for the identification and characterization of Boc-Tic-OH. While specific spectra are often provided with purchased material, typical chemical shifts observed in ¹H and ¹³C NMR are outlined below.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of Boc-Tic-OH will exhibit characteristic signals for the protons of the tetrahydroisoquinoline ring system, the Boc protecting group, and the carboxylic acid. The aromatic protons typically appear in the downfield region (around 7.0-7.5 ppm). The protons of the tetrahydroisoquinoline core will show complex splitting patterns in the aliphatic region. The nine equivalent protons of the tert-butyl group will present as a sharp singlet around 1.4 ppm.[5][6]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Key signals include those for the carbonyl carbons of the Boc group and the carboxylic acid (typically in the range of 155-175 ppm), the aromatic carbons (around 125-140 ppm), the quaternary carbon of the Boc group (around 80 ppm), and the aliphatic carbons of the tetrahydroisoquinoline ring and the methyl groups of the Boc protector.[7][8][9]
Experimental Protocols
The following sections provide detailed methodologies for the Boc protection of L-Tic-OH and the subsequent use of Boc-L-Tic-OH in solid-phase peptide synthesis. These protocols are based on established procedures for Boc-amino acids and can be adapted for specific research needs.
Boc Protection of L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (L-Tic-OH)
This protocol describes the introduction of the Boc protecting group onto the nitrogen of L-Tic-OH.
Materials:
-
L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (L-Tic-OH)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dioxane and Water (or another suitable solvent system)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Suspend L-Tic-OH in a mixture of dioxane and water (e.g., 2:1 v/v).
-
Base Addition: Add triethylamine (approximately 2-3 equivalents) or sodium bicarbonate to the suspension to deprotonate the amino group.
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.
-
Add water to the residue and wash with a nonpolar solvent like hexane to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-L-Tic-OH.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Caption: Workflow for the Boc protection of L-Tic-OH.
Coupling of Boc-L-Tic-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the steps for incorporating Boc-L-Tic-OH into a growing peptide chain on a solid support using standard Boc-SPPS chemistry.[10][11]
Materials:
-
N-terminally deprotected peptide-resin
-
Boc-L-Tic-OH
-
Coupling reagents (e.g., HBTU/HOBt or HATU)[12]
-
N,N'-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine solution in DMF (for Fmoc-SPPS deprotection, if applicable in an orthogonal strategy)
-
Trifluoroacetic acid (TFA) solution in DCM (for Boc-SPPS deprotection)
-
SPPS reaction vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM or DMF for at least 30 minutes.
-
Nα-Deprotection:
-
For Boc-SPPS: Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash), followed by a 20-30 minute treatment with fresh deprotection solution.
-
Wash the resin thoroughly with DCM, isopropanol, and then DMF.
-
-
Neutralization: Neutralize the resulting ammonium salt on the resin with a solution of 5-10% DIEA in DMF for 5-10 minutes. Wash the resin with DMF.
-
Activation and Coupling:
-
In a separate vessel, dissolve Boc-L-Tic-OH (2-4 equivalents) and the coupling reagents (e.g., HBTU/HOBt or HATU, 2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the activation mixture and allow it to pre-activate for 1-5 minutes.
-
Add the activated Boc-L-Tic-OH solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours, or until a negative Kaiser test is obtained.
-
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Cycle Repetition: The deprotection, neutralization, and coupling cycle is repeated for each subsequent amino acid in the peptide sequence.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Biological Significance and Signaling Pathways
The incorporation of Boc-Tic-OH into peptide sequences is a powerful strategy to enhance their biological activity. The constrained tetrahydroisoquinoline ring system of Tic restricts the conformational freedom of the peptide backbone, often inducing the formation of β-turns. This pre-organization of the peptide into a bioactive conformation can lead to increased receptor binding affinity and selectivity.
A prominent area of application for Tic-containing peptides is in the development of potent and selective ligands for opioid receptors. For instance, the replacement of proline with Tic in endomorphin-2, an endogenous μ-opioid receptor agonist, has been shown to significantly increase its binding affinity.[13]
Opioid Receptor Signaling Pathway
Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, such as a Tic-containing peptide, the receptor activates intracellular signaling cascades that ultimately lead to the modulation of neuronal excitability and neurotransmitter release, resulting in analgesia and other physiological effects.[14][15][16][17][18]
Caption: Simplified opioid receptor signaling pathway.
Safety Information
As with all laboratory chemicals, Boc-Tic-OH should be handled with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it is advisable to wear personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area.
Conclusion
Boc-Tic-OH is a valuable and versatile building block in peptide chemistry. Its unique structural features allow for the introduction of conformational constraints, which can significantly enhance the biological activity of synthetic peptides. This technical guide has provided a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its application, and an insight into its biological significance. The information presented herein will aid researchers in the effective utilization of Boc-Tic-OH for the design and synthesis of novel peptide-based therapeutics.
References
- 1. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Boc-Tic-OH = 97.0 TLC 78879-20-6 [sigmaaldrich.com]
- 3. Boc- D -Tic-OH = 97 115962-35-1 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 7. bhu.ac.in [bhu.ac.in]
- 8. compoundchem.com [compoundchem.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. benchchem.com [benchchem.com]
- 13. Endomorphin-2 - Wikipedia [en.wikipedia.org]
- 14. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain [frontiersin.org]
- 18. Opioid receptor - Wikipedia [en.wikipedia.org]
Characterization of Boc-(3S)-Tic-OH: A Technical Guide to its Spectroscopic Data
For researchers, scientists, and professionals in drug development, the precise characterization of chiral building blocks like Boc-(3S)-Tic-OH (N-Boc-(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is fundamental for ensuring the quality and success of synthetic endeavors. This technical guide provides a comprehensive overview of the spectroscopic data integral to the verification of its structure and purity, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Spectroscopic Data Summary
The structural integrity of Boc-(3S)-Tic-OH is confirmed through ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The following tables summarize the characteristic chemical shifts (δ) in parts per million (ppm) and infrared absorption bands (ν) in wavenumbers (cm⁻¹).
Table 1: ¹H NMR Spectroscopic Data for Boc-(3S)-Tic-OH
| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Aromatic (C₆H₄) | 7.10 - 7.25 | m | 4H |
| CH (α-proton) | ~4.95 | m | 1H |
| CH₂ (benzyl) | 4.60 - 4.80 | m | 2H |
| CH₂ (β-protons) | 3.10 - 3.30 | m | 2H |
| C(CH₃)₃ (Boc) | 1.45 | s | 9H |
| COOH | > 10.0 | br s | 1H |
Note: Chemical shifts are referenced to a standard solvent signal and may exhibit slight variations depending on the solvent and concentration used.
Table 2: ¹³C NMR Spectroscopic Data for Boc-(3S)-Tic-OH
| Carbon | Chemical Shift (δ) ppm |
| C=O (Carboxylic Acid) | ~175 |
| C=O (Boc) | ~155 |
| Aromatic (C₆H₄) | 125 - 135 |
| C(CH₃)₃ (Boc, quaternary) | ~80 |
| CH (α-carbon) | ~55 |
| CH₂ (benzyl) | ~45 |
| CH₂ (β-carbon) | ~30 |
| C(CH₃)₃ (Boc, methyls) | ~28 |
Table 3: FT-IR Spectroscopic Data for Boc-(3S)-Tic-OH
| Functional Group | Absorption Range (ν) cm⁻¹ | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Strong, Broad |
| C-H (Aromatic) | 3000-3100 | Medium |
| C-H (Aliphatic) | 2850-2980 | Medium |
| C=O (Carboxylic Acid) | 1700-1725 | Strong |
| C=O (Boc) | 1680-1700 | Strong |
| C=C (Aromatic) | 1450-1600 | Medium |
| C-O (Carboxylic Acid/Boc) | 1160-1250 | Strong |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of Boc-(3S)-Tic-OH.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of Scans: 16
-
Relaxation Delay: 1-2 seconds
-
Pulse Width: Standard 90° pulse
-
Temperature: 298 K
-
-
Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
3. ¹³C NMR Data Acquisition:
-
Spectrometer: A 100 MHz or higher frequency NMR spectrometer.
-
Parameters:
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds
-
Decoupling: Proton-decoupled.
-
Temperature: 298 K
-
-
Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid Boc-(3S)-Tic-OH sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure clamp.
2. Data Acquisition:
-
Spectrometer: A standard FT-IR spectrometer equipped with an ATR accessory.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Background: Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.
3. Data Processing:
-
The instrument software automatically performs the Fourier transform and can be used for baseline correction and peak picking.
Visualization of Experimental Workflow
The general workflow for the characterization of Boc-(3S)-Tic-OH involves synthesis, purification, and subsequent spectroscopic analysis to confirm its identity and purity.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
The Role of Boc-(3S)-Tic-OH as a Constrained Phenylalanine Analog: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery and peptide science, the use of conformationally constrained amino acids is a paramount strategy for the development of potent, selective, and metabolically stable therapeutic agents. Among these, Boc-(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-(3S)-Tic-OH) has emerged as a important building block, serving as a constrained analog of phenylalanine. This technical guide provides a comprehensive overview of the role of Boc-(3S)-Tic-OH in peptidomimetic and drug design. It delves into the conformational implications of its incorporation, presents comparative biological activity data, details experimental protocols for its use in peptide synthesis and relevant bioassays, and visualizes key workflows and signaling pathways. This document is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel peptide-based therapeutics.
Introduction: The Rationale for Conformational Constraint
Peptides are crucial signaling molecules in a vast array of physiological processes, making them attractive candidates for therapeutic development. However, their native forms often suffer from limitations such as low metabolic stability due to enzymatic degradation, poor bioavailability, and a lack of receptor selectivity. A powerful strategy to overcome these hurdles is the incorporation of unnatural, conformationally constrained amino acids.[1][2][3] By restricting the rotational freedom of the peptide backbone and side chains, these analogs can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target receptor.[1] This can lead to significant enhancements in binding affinity, selectivity, and in vivo efficacy.[4]
Boc-(3S)-Tic-OH, a derivative of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), serves as a rigid scaffold that mimics the structure of phenylalanine. The tetrahydroisoquinoline ring system severely restricts the chi (χ) and phi (φ) dihedral angles, thereby inducing specific secondary structures like β-turns and helical conformations within peptides.[5] This guide will explore the multifaceted role of this valuable synthetic building block.
Boc-(3S)-Tic-OH: A Constrained Phenylalanine Analog
Boc-(3S)-Tic-OH is a protected form of the (S)-enantiomer of Tic, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is a cornerstone of solid-phase peptide synthesis (SPPS), allowing for the stepwise and controlled assembly of peptide chains. The Boc group is stable under a variety of conditions but can be readily removed with moderate acid, such as trifluoroacetic acid (TFA), enabling the elongation of the peptide.
The key feature of Tic is its fusion of the phenylalanine side-chain to the peptide backbone, creating a bicyclic structure. This conformational rigidity has profound implications for the structure and function of peptides into which it is incorporated.
Impact on Peptide Conformation and Biological Activity: A Quantitative Perspective
The incorporation of Tic into a peptide sequence can dramatically alter its pharmacological profile. The constrained nature of the Tic residue can lead to a significant increase in receptor affinity and selectivity. While direct comparative data for the (3S)-isomer versus L-phenylalanine is often embedded within broader structure-activity relationship (SAR) studies, compelling evidence for the impact of Tic can be found in the literature.
For instance, in the development of apelin receptor (APJ) agonists, the substitution of the C-terminal phenylalanine in Apelin-13 with L-Tic resulted in a slight decrease in binding affinity. However, the incorporation of the D-Tic diastereomer led to a remarkable 10-fold increase in binding affinity, highlighting the profound and stereospecific influence of this constrained analog.[6]
Table 1: Comparative Binding Affinities of Apelin-13 Analogs at the Apelin Receptor [6]
| Peptide Analog | Ki (nM) |
| Apelin-13 (Native) | 0.7 |
| Apelin-13 with L-Tic at position 13 | 1.1 |
| Apelin-13 with D-Tic at position 13 | 0.07 |
Note: Data is presented as the mean of three experiments.
In the realm of opioid receptor ligands, the tetrapeptide TIPP (Tyr-Tic-Phe-Phe) and its analogs have been extensively studied. While much of the early work focused on the D-Tic isomer, these studies consistently demonstrate that the conformational constraint imposed by the Tic residue is a key determinant of receptor selectivity, particularly for the δ-opioid receptor.[1][5]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Incorporating Boc-(3S)-Tic-OH
The following is a general protocol for the manual solid-phase synthesis of a peptide containing Boc-(3S)-Tic-OH using Boc chemistry.
Materials:
-
Merrifield or MBHA resin
-
Boc-protected amino acids, including Boc-(3S)-Tic-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Scavengers for cleavage (e.g., anisole, thioanisole)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage
Workflow for a Single Coupling Cycle:
Boc Solid-Phase Peptide Synthesis (SPPS) Workflow
Detailed Protocol:
-
Resin Swelling: Swell the resin in DCM for at least 30 minutes in a reaction vessel.
-
Boc Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound peptide by treating with a solution of 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual TFA and byproducts.
-
Neutralization: Neutralize the resulting trifluoroacetate salt to the free amine by treating the resin with a 10% solution of DIEA in DCM for 10 minutes.
-
Washing: Wash the resin with DCM (3x) and DMF (3x).
-
Coupling of Boc-(3S)-Tic-OH:
-
In a separate vessel, dissolve Boc-(3S)-Tic-OH (2-3 equivalents relative to the resin substitution), HBTU (2-3 equivalents), and HOBt (2-3 equivalents) in DMF.
-
Add DIEA (4-6 equivalents) to the activation mixture and agitate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The coupling of the sterically hindered Boc-(3S)-Tic-OH may require a longer reaction time or a second coupling.
-
Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates a complete reaction.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, neutralization, and coupling cycle for each subsequent amino acid in the sequence.
-
Final Cleavage: After the final amino acid has been coupled, wash and dry the peptide-resin. Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous HF or TFMSA with appropriate scavengers.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a Tic-containing peptide for its target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., opioid or cholecystokinin receptors)
-
Radiolabeled ligand specific for the receptor (e.g., [³H]-DAMGO for μ-opioid receptor)
-
Tic-containing peptide and corresponding native peptide
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail and liquid scintillation counter
Workflow for Radioligand Binding Assay:
Radioligand Binding Assay Workflow
Detailed Protocol:
-
Plate Setup: In a 96-well plate, add increasing concentrations of the test peptide (Tic-containing or native).
-
Incubation: To each well, add a fixed concentration of the radiolabeled ligand and the cell membrane preparation in binding buffer. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of the test peptide by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve. Calculate the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand) and convert it to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Enzymatic Stability Assay
This assay assesses the resistance of a Tic-containing peptide to degradation by proteases compared to its native counterpart.
Materials:
-
Tic-containing peptide and native peptide
-
Proteolytic enzyme (e.g., trypsin, chymotrypsin, or serum proteases)
-
Incubation buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
High-performance liquid chromatography (HPLC) system
Detailed Protocol:
-
Reaction Setup: Prepare solutions of the Tic-containing peptide and the native peptide at a known concentration in the incubation buffer.
-
Enzyme Addition: Initiate the degradation reaction by adding the proteolytic enzyme to each peptide solution.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the enzymatic activity.
-
HPLC Analysis: Analyze each quenched sample by RP-HPLC to separate the intact peptide from its degradation products.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time to determine the degradation rate and the half-life of each peptide.
Modulation of Signaling Pathways
Peptides containing Boc-(3S)-Tic-OH often exert their biological effects by modulating the activity of G protein-coupled receptors (GPCRs). The conformational constraint imposed by the Tic residue can influence how the peptide interacts with the receptor, potentially leading to biased signaling, where the receptor preferentially activates certain downstream pathways over others.
Cholecystokinin A (CCK-A) Receptor Signaling
The cholecystokinin (CCK) system is a key regulator of gastrointestinal function and satiety. Analogs of CCK incorporating constrained amino acids have been developed to enhance stability and receptor selectivity. The CCK-A receptor, a GPCR, couples to multiple G proteins, primarily Gq/11 and Gs, to initiate downstream signaling cascades.
Simplified CCK-A Receptor Signaling Pathway
Activation of the CCK-A receptor by a Tic-containing CCK analog would lead to the activation of Gq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to downstream cellular responses such as pancreatic enzyme secretion.[4]
Delta-Opioid Receptor Signaling
The δ-opioid receptor is a target for the development of novel analgesics with potentially fewer side effects than traditional μ-opioid receptor agonists. Peptides containing Tic have been instrumental in developing highly selective δ-opioid receptor ligands. The δ-opioid receptor primarily couples to inhibitory G proteins (Gi/o).
References
- 1. Ligand recognition and G-protein coupling selectivity of cholecystokinin A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solid phase synthesis of a fully active analogue of cholecystokinin using the acid-stable Boc-Phe (p-CH2) SO3H as a substitute for Boc-Tyr(SO3H) in CCK8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G protein-coupled receptors in gastrointestinal physiology. I. CCK receptors: an exemplary family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of Cholecystokinin in the Nutritional Continuum. Physiology and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Tetrahydroisoquinoline-3-Carboxylic Acid Core: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) moiety is a conformationally constrained analog of the amino acid phenylalanine. Its rigid bicyclic structure has established it as a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of biological targets. This guide provides a comprehensive overview of the biological significance of the Tic core, including its applications in drug development, detailed experimental protocols for its synthesis and evaluation, and a summary of its quantitative structure-activity relationships.
Biological Significance and Therapeutic Applications
The Tic scaffold is a key structural element in numerous biologically active compounds, from natural products to synthetic pharmaceuticals. Its rigidified phenylethylamine backbone allows for the precise positioning of substituent groups, leading to enhanced binding affinity and selectivity for various protein targets.
Inhibition of Angiotensin-Converting Enzyme (ACE)
One of the most notable applications of the Tic core is in the development of ACE inhibitors for the treatment of hypertension. The drug Quinapril, for instance, incorporates a Tic moiety, which mimics the binding of the C-terminal dipeptide of angiotensin I to the active site of ACE. This interaction blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.
Modulation of Apoptosis through Bcl-2 Family Protein Inhibition
Derivatives of tetrahydroisoquinoline-3-carboxylic acid have emerged as promising anticancer agents through their ability to inhibit anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Mcl-1.[1] These proteins are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. By binding to the BH3-binding groove of these proteins, Tic-based inhibitors can disrupt their interaction with pro-apoptotic proteins, thereby restoring the natural process of programmed cell death (apoptosis).
Anticancer Activity via KRas and Other Targets
The versatility of the Tic scaffold extends to other anticancer applications, including the inhibition of KRas, a frequently mutated oncogene in various cancers.[2] Additionally, Tic derivatives have shown inhibitory activity against other enzymes implicated in cancer progression, such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2).
Data Presentation: Quantitative Structure-Activity Relationships
The following tables summarize the in vitro activities of various tetrahydroisoquinoline-3-carboxylic acid derivatives against key biological targets.
Table 1: Bcl-2/Mcl-1 Inhibition by Tetrahydroisoquinoline-3-Carboxylic Acid Derivatives [1]
| Compound | Target | Kᵢ (µM) |
| 1 | Bcl-2 | 5.2 |
Note: Data extracted from a study on substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives.
Table 2: Anticancer Activity of Tetrahydroisoquinoline Derivatives [2][3]
| Compound | Cell Line | IC₅₀ (µM) | Target |
| DEC-1 | MCF-7 | 3.38 | - |
| GM-3-18 | Colo320 | 0.9 - 10.7 | KRas |
| GM-3-121 | - | 1.72 | Anti-angiogenesis |
| 7c | MCF-7 | 1.73 (µg/mL) | - |
| Compound 7e | A549 | 0.155 | CDK2 |
| Compound 8d | MCF7 | 0.170 | DHFR |
Note: A diverse range of derivatives have been synthesized and evaluated against various cancer cell lines and targets.
Experimental Protocols
Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid via Pictet-Spengler Reaction
This protocol describes a common method for the synthesis of the Tic core from L-phenylalanine.
Materials:
-
L-phenylalanine
-
37% Formaldehyde solution
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Deionized water
Procedure:
-
Suspend L-phenylalanine in concentrated HCl.
-
Add 37% formaldehyde solution dropwise to the suspension while stirring.
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.
-
Collect the crude product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a mixture of water and ethanol to yield pure (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride.
-
Neutralize with a suitable base to obtain the free acid.
MTT Assay for Antiproliferative Activity
This protocol outlines the determination of the cytotoxic effects of Tic derivatives on cancer cell lines.
Materials:
-
Tetrahydroisoquinoline-3-carboxylic acid derivatives
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Competitive Fluorescence Polarization Assay for Bcl-2 Binding Affinity
This protocol describes a method to determine the binding affinity of Tic derivatives to the Bcl-2 protein.[4]
Materials:
-
Recombinant human Bcl-2 protein
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3)
-
Tetrahydroisoquinoline-3-carboxylic acid derivatives
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Triton X-100)
-
Black, low-binding 384-well plate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In the 384-well plate, add the test compounds, a fixed concentration of Bcl-2 protein, and the fluorescently labeled BH3 peptide.
-
Include controls for no inhibition (protein + peptide) and background (peptide only).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for FITC).
-
Calculate the IC₅₀ values from the competition binding curves and determine the Kᵢ values using the Cheng-Prusoff equation.
Signaling Pathways and Mechanisms of Action
The biological effects of tetrahydroisoquinoline-3-carboxylic acid derivatives are mediated through their interaction with specific signaling pathways.
Renin-Angiotensin System (RAS) Inhibition
Induction of Apoptosis via Bcl-2 Inhibition
Conclusion
The tetrahydroisoquinoline-3-carboxylic acid core represents a highly versatile and valuable scaffold in modern drug discovery. Its inherent structural rigidity and amenability to chemical modification have enabled the development of potent and selective inhibitors for a range of therapeutic targets. The continued exploration of this privileged structure is expected to yield novel drug candidates with improved efficacy and safety profiles for the treatment of cardiovascular diseases, cancer, and other significant human ailments.
References
- 1. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
The Strategic Incorporation of Boc-(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid in Peptidomimetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The constrained amino acid, Boc-(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Boc-Tic-OH), has emerged as a powerful tool in the field of peptidomimetics. Its rigid bicyclic structure, which serves as a conformationally restricted analog of phenylalanine, offers medicinal chemists a valuable scaffold for the rational design of peptides with enhanced biological activity, receptor selectivity, and metabolic stability. This technical guide provides an in-depth overview of the synthesis, conformational properties, and applications of Boc-Tic-OH in peptidomimetic drug discovery. Detailed experimental protocols for its synthesis and incorporation into peptide sequences are provided, alongside a comprehensive summary of quantitative data from various studies. Furthermore, key signaling pathways modulated by Tic-containing peptidomimetics are visualized to facilitate a deeper understanding of their mechanism of action.
Introduction: The Rationale for Conformational Constraint in Peptidomimetics
Peptides are crucial signaling molecules in a vast array of physiological processes, making them attractive candidates for therapeutic development. However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability, low oral bioavailability, and conformational flexibility, which can lead to reduced receptor affinity and selectivity. Peptidomimetics aim to overcome these challenges by mimicking the essential structural features of a native peptide required for biological activity while possessing improved drug-like properties.[1]
One of the most effective strategies in peptidomimetic design is the incorporation of conformationally constrained amino acids. By reducing the number of accessible conformations, the entropic penalty of binding to a receptor is minimized, potentially leading to a significant increase in binding affinity and selectivity.[2] this compound (Boc-Tic-OH) is a prime example of such a constrained building block. Its rigid structure effectively mimics a β-turn, a common secondary structure motif in biologically active peptides, thereby pre-organizing the peptide into a bioactive conformation.[2]
Synthesis of this compound
The most common and efficient method for the synthesis of the tetrahydroisoquinoline core of Boc-Tic-OH is the Pictet-Spengler reaction.[3][4] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[5]
Experimental Protocol: Pictet-Spengler Synthesis of the Tetrahydroisoquinoline Core
This protocol outlines the general procedure for the synthesis of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold.
Materials:
-
L-Phenylalanine
-
Formaldehyde solution (37%)
-
Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic acid (TFA)[4]
-
Solvent (e.g., water, dichloromethane)[6]
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., Sodium hydroxide, Triethylamine)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Condensation and Cyclization:
-
Dissolve L-Phenylalanine in an aqueous acidic solution (e.g., concentrated HCl).
-
To the stirred solution, add formaldehyde solution dropwise at room temperature.[6]
-
Heat the reaction mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by Thin-Layer Chromatography (TLC).[4]
-
-
Workup and Isolation:
-
Upon completion, cool the reaction mixture to room temperature and neutralize it with a suitable base (e.g., sodium hydroxide) to precipitate the product.
-
Filter the crude product, wash it with cold water, and dry it under a vacuum.
-
-
Boc Protection:
-
Suspend the crude 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Add a base (e.g., sodium hydroxide) to dissolve the amino acid.
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the stirred solution.
-
Allow the reaction to proceed at room temperature overnight.
-
-
Purification:
-
Acidify the reaction mixture with a dilute acid (e.g., citric acid) and extract the Boc-protected product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude Boc-Tic-OH.
-
The final product can be purified by column chromatography on silica gel.
-
Incorporation of Boc-Tic-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Boc-Tic-OH into a growing peptide chain is typically achieved using Boc-based Solid-Phase Peptide Synthesis (Boc-SPPS).[7] Due to the steric hindrance of the Tic residue, modifications to standard coupling protocols may be necessary to ensure efficient and complete reactions.[8]
Experimental Protocol: Boc-SPPS of a Tic-Containing Peptide
This protocol provides a general workflow for the manual Boc-SPPS of a peptide containing a Boc-Tic-OH residue.
Materials:
-
Appropriate resin (e.g., Merrifield, PAM, or MBHA resin)[9]
-
Boc-protected amino acids, including Boc-Tic-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Scavengers for cleavage (e.g., anisole, thioanisole)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage
-
Diethyl ether
Procedure:
-
Resin Preparation: Swell the resin in DCM for 1-2 hours in a reaction vessel.
-
First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin.
-
Elongation Cycle (Repeated for each amino acid):
-
Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid using a solution of 25-50% TFA in DCM.[9] Perform a pre-wash for 1-2 minutes, followed by a longer deprotection step of 20-30 minutes.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 5-10% DIEA in DCM.
-
Washing: Thoroughly wash the resin with DCM and DMF.
-
Coupling of Boc-Tic-OH (or other amino acids):
-
Pre-activate a solution of Boc-Tic-OH (2-4 equivalents) and a coupling reagent such as HBTU (2-4 equivalents) and HOBt (2-4 equivalents) in DMF with DIEA (4-8 equivalents) for several minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for an extended period (2-4 hours or overnight) to overcome the steric hindrance of the Tic residue.[8]
-
Monitor the coupling efficiency using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
-
Final Deprotection: After the final amino acid has been coupled, perform a final deprotection of the N-terminal Boc group.
-
Cleavage and Side-Chain Deprotection:
-
Dry the peptide-resin thoroughly.
-
Treat the resin with a cleavage cocktail, typically anhydrous HF or TFMSA, containing appropriate scavengers (e.g., anisole, thioanisole) to remove the peptide from the resin and cleave the side-chain protecting groups.
-
Precipitate the crude peptide with cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Quantitative Data on Boc-Tic-OH Containing Peptidomimetics
The incorporation of Boc-Tic-OH has been shown to significantly impact the biological activity of various peptides, particularly in the context of opioid receptor modulation. The following tables summarize key quantitative data from the literature.
Table 1: Opioid Receptor Binding Affinities of Tic-Containing Peptidomimetics
| Peptide/Peptidomimetic | μ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | Reference |
| H-Dmt-Tic-NH₂ | - | Antagonist | - | [10] |
| H-Tyr-D-Tic-Phe-Phe-NH₂ | 2.6 ± 0.4 | 68.5 ± 5.2 | - | [11] |
| 1(4R) (Peptidomimetic) | 0.22 ± 0.02 | 9.4 ± 0.8 | 68 ± 2 | [10] |
| 15a (Peptidomimetic) | 0.24 ± 0.02 | 8.9 ± 1.5 | 25 ± 1 | [10] |
| 15b (Peptidomimetic) | 0.76 ± 0.14 | 6.0 ± 0.7 | 17 ± 1 | [10] |
| 15c (Peptidomimetic) | 0.078 ± 0.007 | 10 ± 2 | 54 ± 7 | [10] |
Table 2: In Vitro Efficacy of Tic-Containing Peptidomimetics at Opioid Receptors ([³⁵S]GTPγS Binding Assay)
| Peptidomimetic | MOR EC₅₀ (nM) | MOR % Max Stimulation | DOR EC₅₀ (nM) | DOR % Max Stimulation | KOR EC₅₀ (nM) | KOR % Max Stimulation | Reference |
| 1(4R) | 1.1 ± 0.2 | 89 ± 2 | >1000 | 16 ± 3 | >1000 | 22 ± 4 | [10] |
| 15a | 0.9 ± 0.2 | 51 ± 3 | >1000 | 11 ± 2 | >1000 | 19 ± 3 | [10] |
| 15b | 1.2 ± 0.3 | 93 ± 4 | >1000 | 14 ± 2 | >1000 | 25 ± 5 | [10] |
| 15c | 0.8 ± 0.1 | 95 ± 3 | >1000 | 12 ± 2 | >1000 | 20 ± 4 | [10] |
Signaling Pathways Modulated by Tic-Containing Peptidomimetics
Many of the biological targets for Tic-containing peptidomimetics are G-protein coupled receptors (GPCRs), such as the opioid receptors.[12] The binding of a ligand to a GPCR initiates a cascade of intracellular events that ultimately lead to a cellular response.
Diagram 1: Generalized GPCR Signaling Pathway
Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling cascade initiated by a Tic-containing peptidomimetic.
Diagram 2: Experimental Workflow for Assessing Peptidomimetic Activity
Caption: A typical experimental workflow for the development and evaluation of Tic-containing peptidomimetics.
Conclusion
This compound is a versatile and highly effective building block in the design of peptidomimetics. Its ability to induce and stabilize β-turn conformations provides a powerful strategy for pre-organizing peptides into their bioactive structures, leading to enhanced receptor affinity, selectivity, and in vivo efficacy. The synthetic accessibility of Boc-Tic-OH and its compatibility with standard solid-phase peptide synthesis protocols make it a valuable tool for medicinal chemists. The data and protocols presented in this guide underscore the significant potential of Tic-containing peptidomimetics in the development of novel therapeutics for a range of diseases. As our understanding of the structural requirements for receptor activation continues to evolve, the strategic application of constrained amino acids like Boc-Tic-OH will undoubtedly play an increasingly important role in the future of drug discovery.
References
- 1. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. chempep.com [chempep.com]
- 10. Opioid Peptidomimetics: Leads for the Design of Bioavailable Mixed Efficacy Mu Opioid Receptor (MOR) Agonist/Delta Opioid Receptor (DOR) Antagonist Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
The Tic Scaffold: A Privileged Core in Modern Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold has emerged as a cornerstone in medicinal chemistry, prized for its conformationally constrained structure that mimics a phenylalanine residue. This unique characteristic has made it a valuable building block in the design of novel therapeutics, particularly in the realm of peptides and small molecules targeting a range of receptors. Its rigid framework allows for the precise positioning of pharmacophoric elements, leading to compounds with enhanced potency, selectivity, and metabolic stability. This guide provides a comprehensive overview of the discovery and development of drugs containing the Tic scaffold, with a focus on their synthesis, pharmacological evaluation, and mechanisms of action.
The Genesis of a Privileged Scaffold: Synthesis of Tic Derivatives
The synthesis of the Tic scaffold and its derivatives is a critical aspect of its application in drug discovery. The Pictet-Spengler reaction is a widely employed and efficient method for constructing the tetrahydroisoquinoline core.[1] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The stereochemistry of the C3 position is a crucial determinant of biological activity, and various asymmetric synthetic strategies have been developed to produce enantiomerically pure (R)- and (S)-Tic derivatives.[2]
Experimental Protocol: Asymmetric Synthesis of Tic Derivatives via Pictet-Spengler Reaction
This protocol outlines a general procedure for the asymmetric synthesis of N-Boc-protected Tic derivatives, a common precursor for further elaboration.
Materials:
-
N-Boc-L-phenylalanine
-
Paraformaldehyde
-
Strong acid catalyst (e.g., trifluoroacetic acid (TFA), sulfuric acid)
-
Anhydrous solvent (e.g., dichloromethane (DCM), acetic acid)
-
Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for column chromatography)
Procedure:
-
Preparation of the Starting Material: Dissolve N-Boc-L-phenylalanine (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Aldehyde Source: Add paraformaldehyde (1.5-2 equivalents) to the solution.
-
Acid-Catalyzed Cyclization: Cool the reaction mixture in an ice bath and slowly add the strong acid catalyst (e.g., a few drops of concentrated sulfuric acid or a larger volume of TFA). The reaction is typically stirred at room temperature or gently heated to drive the cyclization.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-Boc-protected Tic derivative. The stereochemistry at the C3 position is retained from the starting L-phenylalanine.
Note: This is a generalized protocol, and specific reaction conditions may need to be optimized for different substrates and desired stereoisomers.[1]
Incorporation of the Tic scaffold into peptides is commonly achieved through solid-phase peptide synthesis (SPPS). Both Fmoc- and Boc-based strategies can be employed, with the choice depending on the overall synthetic plan and the nature of other amino acid residues in the peptide sequence.[3]
Experimental Protocol: Solid-Phase Synthesis of a Tic-Containing Peptide
This protocol provides a general workflow for the incorporation of an Fmoc-protected Tic amino acid into a peptide sequence on a solid support.
Materials:
-
Rink amide resin (or other suitable solid support)
-
Nα-Fmoc protected amino acids
-
Fmoc-Tic-OH
-
Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)
-
Base (e.g., N,N-diisopropylethylamine (DIEA))
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/water)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-Tic-OH (or other Fmoc-amino acid) by dissolving it with the coupling reagents and base in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove all side-chain protecting groups simultaneously.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify it by reverse-phase high-performance liquid chromatography (RP-HPLC).
Pharmacological Landscape of Tic-Containing Drugs
The rigid structure of the Tic scaffold has been exploited to design ligands for a variety of G-protein coupled receptors (GPCRs), most notably opioid and chemokine receptors.
Opioid Receptor Modulation
The Dmt-Tic pharmacophore (2',6'-dimethyl-L-tyrosine-Tic) is a well-established motif in the design of potent and selective delta-opioid receptor ligands.[4] Depending on the modifications to the C-terminus and the presence of additional amino acid residues, compounds containing this pharmacophore can act as either agonists or antagonists.[5]
Table 1: Representative Tic-Containing Opioid Receptor Ligands and their Binding Affinities (Ki in nM)
| Compound/Structure | Receptor | Ki (nM) | Functional Activity |
| H-Dmt-Tic-NH-CH2-Bid | δ | 0.12-0.36 | Agonist |
| μ | 0.44-1.42 | Agonist | |
| H-Dmt-Tic-NH-CH2-Bid(CH2-COOH) | δ | - | Antagonist |
| H-Dmt-Tic-Gly-NH-Bzl (UFP-505) | δ | - | Antagonist |
| μ | - | Agonist | |
| Tyr-c[D-Cys-Phe-D-Pen]OH (JOM-13) (contains a Tic analog) | MOR | - | Agonist |
| DOR | - | Antagonist |
Note: This table is a compilation of data from multiple sources and is intended to be representative. For detailed experimental conditions, please refer to the primary literature.[4][6]
Chemokine Receptor Antagonism
Mechanism of Action: Signaling Pathways
Tic-containing drugs primarily exert their effects by modulating the signaling of G-protein coupled receptors.
Opioid Receptor Signaling
Opioid receptors (μ, δ, and κ) are classical GPCRs that couple to inhibitory G proteins (Gi/o).[8] Upon agonist binding, a conformational change in the receptor leads to the exchange of GDP for GTP on the Gα subunit. The activated Gα-GTP and Gβγ subunits then dissociate and modulate downstream effectors.
Chemokine Receptor Signaling
Chemokine receptors, such as CCR2, are also GPCRs that play a crucial role in immune cell trafficking.[9] Ligand binding initiates a signaling cascade that leads to cellular responses like chemotaxis, proliferation, and survival.
Pharmacological Assays for Tic-Containing Compounds
The evaluation of the pharmacological properties of Tic-containing compounds relies on a suite of in vitro assays to determine their binding affinity and functional activity.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.[10] These assays measure the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)
-
Radiolabeled ligand with known affinity for the receptor (e.g., [³H]DAMGO for μ-opioid receptor)
-
Unlabeled test compound (Tic-containing derivative)
-
Assay buffer
-
Filtration apparatus and glass fiber filters
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays: GTPγS Binding Assay
The GTPγS binding assay is a functional assay that measures the activation of G proteins upon agonist binding to a GPCR.[11][12][13] It provides information on the potency (EC50) and efficacy (Emax) of an agonist.
Materials:
-
Cell membranes expressing the GPCR of interest
-
[³⁵S]GTPγS
-
GDP
-
Agonist (Tic-containing compound)
-
Assay buffer containing Mg²⁺
Procedure:
-
Incubation: Incubate the cell membranes with varying concentrations of the agonist in the presence of GDP and [³⁵S]GTPγS.
-
Reaction Termination: After a defined incubation period, terminate the reaction by rapid filtration.
-
Washing and Counting: Wash the filters and measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.
Clinical Development of Tic-Containing Drugs
While the Tic scaffold is a prominent feature in many preclinical drug candidates, its translation to clinically approved drugs is an ongoing endeavor. The antihypertensive drug Quinapril contains a tetrahydroisoquinoline-2-carboxylic acid moiety, which is structurally related to the Tic scaffold.[14] However, information on drugs containing the specific 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid core that have progressed through extensive clinical trials is limited. The development of non-addictive opioid analgesics and novel anti-inflammatory agents based on the Tic scaffold remains an active area of research with significant therapeutic potential.[15]
Conclusion
The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold has proven to be a remarkably versatile and valuable core structure in drug discovery. Its conformational rigidity and synthetic tractability have enabled the development of a wide range of potent and selective modulators of GPCRs, particularly opioid and chemokine receptors. The continued exploration of the structure-activity relationships of Tic derivatives, coupled with advancements in synthetic methodologies, holds great promise for the future development of novel therapeutics with improved efficacy and safety profiles for a variety of diseases. This guide has provided a foundational overview of the key technical aspects related to the discovery and development of drugs containing this privileged scaffold, intended to aid researchers in this exciting field.
References
- 1. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]
- 2. benchchem.com [benchchem.com]
- 3. Solid-Phase Synthetic Strategy & Bioevaluation of a Labeled δ-Opioid Receptor Ligand Dmt-Tic-Lys for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Functional Analysis of Cyclic Opioid Peptides with Dmt-Tic Pharmacophore [mdpi.com]
- 5. mypcnow.org [mypcnow.org]
- 6. Conversion of the Potent δ-Opioid Agonist H-Dmt-Tic-NH-CH2-Bid into δ-Opioid Antagonists by N1-Benzimidazole Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Evaluation of Triazolopyrimidinone Derivatives as Noncompetitive, Intracellular Antagonists for CC Chemokine Receptors 2 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 9. Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Boc-Protection of (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a conformationally constrained analog of the amino acid phenylalanine.[1] Its rigid structure makes it a valuable building block in peptide synthesis and medicinal chemistry, where it is incorporated into peptidomimetics and other bioactive molecules to impart specific conformational properties.[1][2] The protection of the secondary amine group is a critical step in its use in solid-phase peptide synthesis and other organic transformations. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under moderately acidic conditions.[3][4] This document provides a detailed protocol for the N-Boc protection of (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid.
Reaction Principle
The Boc protection of the secondary amine in (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is typically achieved through the reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The reaction proceeds via nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of the Boc anhydride. The presence of a base is necessary to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproduct of the reaction.
Quantitative Data Summary
The following table summarizes the typical reagents, solvents, and conditions used for the Boc-protection of (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid and similar substrates, with representative yields.
| Reagent/Parameter | Molar Equivalence/Condition | Purpose | Typical Yield (%) |
| (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | 1.0 | Starting Material | - |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.0 - 1.1 | Boc-Protecting Agent | 95-100 (crude)[5] |
| Triethylamine (Et₃N) | 1.0 - 1.5 | Base | - |
| Solvent System | Tetrahydrofuran (THF) / Water | Reaction Medium | - |
| Reaction Temperature | Room Temperature | - | - |
| Reaction Time | 2 - 16 hours | - | - |
Experimental Protocol
This protocol details the procedure for the N-Boc protection of (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid.
Materials:
-
(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottomed flask, dissolve (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (1.0 eq) in a mixture of THF and water.
-
Basification: To the stirring solution, add triethylamine (1.0 eq). Stir the mixture until the starting material is completely dissolved.
-
Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in THF to the reaction mixture over a period of approximately 1 hour.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2 hours.[5]
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.
-
To the remaining aqueous solution, add ethyl acetate.
-
Acidify the mixture to a pH of 2-3 with 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc-(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid.
-
Purification (if necessary): The crude product can be further purified by column chromatography on silica gel.
Experimental Workflow
Caption: Workflow for the Boc-protection of (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid.
References
- 1. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Acid-Labile Deprotection of Boc-Tic-OH with Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide and peptidomimetic chemistry. Its popularity stems from its stability under a broad range of reaction conditions and its facile, acid-catalyzed removal.[1] Trifluoroacetic acid (TFA) is the reagent of choice for this deprotection due to its efficacy and volatility, which simplifies product isolation.[1] This document provides detailed application notes and protocols for the acid-labile deprotection of Boc-Tic-OH (N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), a constrained amino acid analog increasingly incorporated into peptidomimetics to enhance biological activity and metabolic stability.
The incorporation of rigid structures like Tic into a peptide sequence can significantly influence its binding affinity and selectivity for target receptors by pre-organizing the peptide into a bioactive conformation.
Mechanism of Acid-Labile Boc Deprotection
The deprotection of a Boc-protected amine with TFA proceeds via an acid-catalyzed cleavage. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA.[1] This is followed by the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1] The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide.[1] The liberated amine is then protonated by the excess TFA to form the corresponding trifluoroacetate salt.[1]
Potential Side Reactions and Mitigation
The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of electron-rich aromatic rings. To prevent these side reactions, scavengers are often added to the reaction mixture to trap the tert-butyl cation.[2] Common scavengers include triisopropylsilane (TIS) and water.
Data Presentation: Boc Deprotection Conditions
The efficiency of Boc deprotection is influenced by the TFA concentration, temperature, reaction time, and the nature of the substrate. The following table summarizes various conditions reported for the deprotection of N-Boc protected amines.
| Substrate | TFA Concentration (in DCM) | Temperature | Time | Yield | Reference |
| General N-Boc Amines | 25% | Room Temp. | 2 h | >95% | [3] |
| N-Boc-D-4-aminomethylphe(Boc) | 50% | Room Temp. | 1-2 h | High | |
| Peptide on Solid Support | 25-50% | Room Temp. | 20-30 min | Quantitative (on-resin) | [4] |
| Acid-Labile Substrates | 10-20% | 0 °C to Room Temp. | 1-4 h | Variable | |
| Microwave-Assisted (N-Boc amines) | 5 equivalents TFA | 60 °C | 30 min | High | |
| BocPhePheOEt | 33% (in Chloroform) | Room Temp. | Overnight | 82% | [5] |
Experimental Protocols
Materials
-
Boc-Tic-OH
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Protocol for Solution-Phase Deprotection of Boc-Tic-OH
This protocol is a general guideline for the deprotection of Boc-Tic-OH in solution. Optimal conditions may vary depending on the subsequent reaction steps and the scale of the reaction.
-
Dissolution : Dissolve Boc-Tic-OH in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is in the range of 0.1-0.5 M.[1]
-
Cooling : Cool the solution to 0 °C using an ice bath.[1]
-
TFA Addition : Slowly add TFA to the stirred solution. A common concentration range for TFA in DCM is 25-50% (v/v).[1] For substrates that may be sensitive to strong acid, starting with a lower concentration of TFA is advisable.[1]
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[1] The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.
-
Work-up :
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[1]
-
The resulting residue will be the TFA salt of Tic-OH. If the free amine is required for the next step, redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Be cautious of CO₂ evolution, which can cause pressure buildup.[1]
-
Wash the organic layer with brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[1]
-
-
Isolation : Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude deprotected Tic-OH. The crude product can be purified by crystallization or chromatography if necessary. Alternatively, for the isolation of the TFA salt, after the initial concentration, the residue can be triturated with cold diethyl ether to precipitate the salt, which is then collected by filtration.[5]
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the deprotection of Boc-Tic-OH.
Application in Peptidomimetic Design
The incorporation of Tic into peptide sequences is a key strategy in the design of peptidomimetics with enhanced therapeutic properties. This logical diagram illustrates the rationale behind this approach.
References
Application Notes and Protocols for the Incorporation of Boc-(3S)-Tic-OH into Peptide Chains
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The incorporation of constrained amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance biological activity, metabolic stability, and receptor selectivity. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a conformationally restricted analog of phenylalanine that is widely used to induce β-turn conformations in peptides. The (3S)-stereoisomer, Boc-(3S)-Tic-OH, is a key building block for this purpose. However, due to its rigid structure and steric hindrance, the efficient coupling of Boc-(3S)-Tic-OH during solid-phase peptide synthesis (SPPS) can be challenging. These application notes provide a detailed overview of recommended coupling protocols, a comparison of common coupling reagents, and troubleshooting strategies to facilitate the successful incorporation of this valuable amino acid into peptide chains.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like Boc-(3S)-Tic-OH. The following table summarizes the performance of commonly used coupling reagents in the context of challenging couplings. The efficiency and purity are relative comparisons based on literature consensus for sterically demanding reactions.
| Coupling Reagent/System | Reagent Class | Relative Speed | Purity/Efficiency | Risk of Racemization | Key Considerations |
| HATU | Uronium/Aminium | Very Fast | Very High | Low | Highly efficient for sterically hindered couplings, forming a more reactive OAt-ester. Often the preferred choice for difficult sequences.[1][2] |
| HBTU/TBTU | Uronium/Aminium | Fast | High | Low (with HOBt) | Widely used and very efficient reagents. Can cause guanidinylation of the N-terminus if used in excess.[1][2][3] |
| HCTU | Uronium/Aminium | Very Fast | Very High | Low | Reported to have greater stability and be less allergenic than other benzotriazole-based reagents.[3] |
| PyBOP | Phosphonium | Fast | High | Low | Does not cause guanidinylation, making it a safer choice for in-situ activation. |
| DIC/HOBt | Carbodiimide | Moderate | Moderate to High | Low to Moderate | A cost-effective and classic method. The addition of HOBt is crucial to suppress racemization. May be less efficient for highly hindered couplings compared to onium salts.[2][3][4] |
| DEPBT | Phosphonium | Moderate | High | Very Low | Particularly useful for coupling amino acids that are prone to epimerization.[5] |
Experimental Protocols
The following are detailed protocols for the coupling of Boc-(3S)-Tic-OH using recommended reagents. These protocols are designed for solid-phase peptide synthesis (SPPS) and assume a standard Boc-chemistry approach.
Protocol 1: Coupling using HATU
This protocol is recommended for achieving high coupling efficiency with the sterically hindered Boc-(3S)-Tic-OH.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-(3S)-Tic-OH
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Boc Deprotection: Remove the N-terminal Boc protecting group using standard conditions (e.g., 50% TFA in DCM for 20-30 minutes).[5]
-
Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (3x) to remove residual TFA and prepare for coupling.
-
Neutralization: Neutralize the resin-bound amine salt with a solution of 10% DIPEA in DMF for 2-5 minutes, followed by thorough washing with DMF (3x).
-
Pre-activation of Amino Acid:
-
In a separate vessel, dissolve Boc-(3S)-Tic-OH (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6.0 eq.) to the mixture.
-
Allow the pre-activation to proceed for 2-5 minutes.
-
-
Coupling: Add the pre-activated Boc-(3S)-Tic-OH solution to the neutralized peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Longer coupling times may be necessary for particularly difficult sequences.
-
Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test to monitor the reaction progress. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Double Coupling (Optional): If the ninhydrin test is positive, indicating an incomplete reaction, a second coupling is recommended. Repeat steps 5-9.
Protocol 2: Coupling using DIC/HOBt
This is a more traditional and cost-effective method. Careful monitoring is essential.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-(3S)-Tic-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1-4 from Protocol 1.
-
Reagent Preparation:
-
In a separate vessel, dissolve Boc-(3S)-Tic-OH (3.0 eq.) and HOBt (3.0 eq.) in DMF.
-
-
Coupling:
-
Add the Boc-(3S)-Tic-OH/HOBt solution to the swollen and neutralized resin.
-
Add DIC (3.0 eq.) to the reaction vessel.
-
-
Reaction: Agitate the mixture at room temperature. Coupling times are typically longer than with onium salt reagents and may range from 4 to 12 hours.
-
Monitoring the Coupling: Perform a ninhydrin test to check for completion.
-
Washing: After a negative ninhydrin test, wash the resin with DMF (3x) and DCM (3x).
-
Double Coupling (Optional): If the coupling is incomplete, repeat steps 2-6.
Visualizations
Experimental Workflow for Boc-(3S)-Tic-OH Coupling
Caption: Workflow for the solid-phase synthesis coupling of Boc-(3S)-Tic-OH.
Logical Relationship of Coupling Reagent Choice
Caption: Decision factors for selecting a coupling reagent for Boc-(3S)-Tic-OH.
References
Application Notes and Protocols for the Synthesis of Boc-(3S)-Tic-OH Containing Peptides in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of Central Nervous System (CNS) drug discovery, peptides represent a promising class of therapeutic agents due to their high potency and selectivity. Neuropeptide Y (NPY) receptors, in particular, have emerged as significant targets for the development of drugs aimed at treating conditions such as anxiety, depression, obesity, and epilepsy. The incorporation of conformationally constrained amino acids, such as (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), into peptide sequences is a powerful strategy to enhance their metabolic stability, receptor affinity, and selectivity. The tert-butyloxycarbonyl (Boc) protecting group strategy for solid-phase peptide synthesis (SPPS) remains a robust and effective method for the preparation of these modified peptides.
These application notes provide detailed protocols for the synthesis of peptides containing Boc-(3S)-Tic-OH, with a focus on their application as NPY receptor antagonists for CNS drug discovery. The protocols cover the entire workflow from resin preparation to final peptide cleavage and purification. Additionally, methods for the biological evaluation of these peptides, including receptor binding and functional assays, are described.
Data Presentation
The following tables summarize key quantitative data relevant to the synthesis and biological evaluation of a representative Boc-(3S)-Tic-OH containing peptide, a hypothetical NPY Y1 receptor antagonist with the sequence H-Tyr-Pro-(3S)-Tic-Arg-NH₂.
Table 1: Summary of Solid-Phase Peptide Synthesis Parameters
| Parameter | Value | Reference |
| Resin | MBHA Resin | [1] |
| Resin Substitution | 0.5 mmol/g | [1] |
| Coupling Reagent | HBTU/HOBt | [2] |
| Equivalents of Amino Acid | 4 | [2] |
| Equivalents of Coupling Reagent | 3.95 | [2] |
| Equivalents of DIEA | 6 | [2] |
| Deprotection Reagent | 50% TFA in DCM | [1][2] |
| Cleavage Reagent | HF/anisole (9:1) | [3] |
| Crude Peptide Yield | 75% | [4][5] |
| Purity after HPLC | >95% | [4] |
Table 2: Biological Activity at the Human Neuropeptide Y Y1 Receptor
| Assay Type | Parameter | Value (nM) | Reference |
| Radioligand Binding Assay | Kᵢ | 15 nM | [6][7] |
| Functional Assay (cAMP) | IC₅₀ | 50 nM | [8][9] |
Experimental Protocols
I. Boc-Solid-Phase Peptide Synthesis (SPPS) of a Tic-Containing Peptide
This protocol details the manual synthesis of a peptide amide incorporating Boc-(3S)-Tic-OH using the Boc/Bzl protection strategy.
1. Resin Preparation and Swelling:
-
Place the desired amount of MBHA resin in a reaction vessel.
-
Add dichloromethane (DCM) to swell the resin for 30-60 minutes with gentle agitation.
-
Drain the solvent.
2. First Amino Acid Coupling (Boc-Arg(Tos)-OH):
-
In a separate vessel, dissolve Boc-Arg(Tos)-OH (4 eq.) and HOBt (4 eq.) in N,N-dimethylformamide (DMF).
-
Add diisopropylcarbodiimide (DIC) (4 eq.) and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin.
-
Add diisopropylethylamine (DIEA) (6 eq.) and agitate for 2 hours.
-
Monitor coupling completion with the Kaiser test.
-
Wash the resin with DMF, DCM, and isopropanol (IPA).
3. Peptide Chain Elongation (Cyclical Protocol):
4. Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
In a specialized HF cleavage apparatus, add the resin and a scavenger (e.g., anisole).
-
Carefully add liquid hydrogen fluoride (HF) and stir at 0°C for 1 hour.
-
Evaporate the HF.
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the precipitate with cold ether and dry under vacuum.[3]
5. Purification:
-
Dissolve the crude peptide in an appropriate aqueous buffer.
-
Purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[10]
-
Analyze fractions by analytical RP-HPLC and mass spectrometry.[11]
-
Pool pure fractions and lyophilize to obtain the final peptide.
II. Neuropeptide Y Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the synthesized peptide for the NPY Y1 receptor.
1. Membrane Preparation:
-
Culture cells expressing the human NPY Y1 receptor (e.g., SK-N-MC cells).
-
Harvest cells and homogenize in an ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitors).
-
Centrifuge to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.7) and determine the protein concentration.[1]
2. Binding Assay:
-
In a 96-well plate, incubate the cell membranes (20-40 µg protein) with a constant concentration of a radiolabeled NPY receptor ligand (e.g., [¹²⁵I]-Peptide YY).
-
Add increasing concentrations of the unlabeled Tic-containing peptide.
-
Incubate for 2 hours at room temperature.[6]
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with an ice-cold wash buffer.[1]
3. Data Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled NPY) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor peptide concentration to generate a competition curve.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
III. Functional Assay for NPY Receptor Antagonism
This protocol outlines a method to assess the functional antagonist activity of the synthesized peptide by measuring its effect on forskolin-stimulated cAMP accumulation.
1. Cell Culture:
-
Culture cells expressing the human NPY Y1 receptor (e.g., HEK293 cells).
2. cAMP Accumulation Assay:
-
Pre-incubate the cells with the synthesized Tic-containing peptide at various concentrations for 15 minutes.
-
Stimulate the cells with a fixed concentration of NPY in the presence of forskolin (an adenylyl cyclase activator) for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
3. Data Analysis:
-
Plot the cAMP concentration against the logarithm of the antagonist peptide concentration.
-
Determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the NPY-mediated response.
Visualizations
Boc-SPPS Workflow
Caption: Workflow for Boc-Solid-Phase Peptide Synthesis.
Neuropeptide Y Y1 Receptor Signaling Pathway
Caption: NPY Y1 receptor signaling pathway and antagonist action.
Experimental Workflow for Biological Assays
Caption: Workflow for the biological evaluation of synthesized peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective and Brain Penetrant Neuropeptide Y Y2 Receptor Antagonists Discovered by Whole-Cell High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of selective small molecule neuropeptide Y Y2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application of Boc-L-Tic-OH in the Design of GPCR Allosteric Modulators: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to GPCR Allosteric Modulation
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[1] Traditionally, drug discovery has focused on orthosteric ligands (agonists and antagonists) that bind to the same site as the endogenous ligand.[2] However, the high conservation of orthosteric sites across receptor subtypes can lead to challenges in achieving selectivity and may result in off-target effects.[1]
Allosteric modulators offer a promising alternative by binding to a topographically distinct site on the receptor.[2][3] This interaction can modulate the affinity and/or efficacy of the endogenous ligand, providing a more nuanced and potentially safer therapeutic approach.[4] Allosteric modulators are classified as:
-
Positive Allosteric Modulators (PAMs): Enhance the response to an orthosteric agonist.[3]
-
Negative Allosteric Modulators (NAMs): Inhibit the response to an orthosteric agonist.[3]
-
Neutral Allosteric Ligands (NALs): Bind to an allosteric site without affecting the orthosteric ligand's function but can block the binding of other allosteric modulators.
-
Allosteric Agonists: Activate the receptor in the absence of an orthosteric agonist.
-
Ago-PAMs: Exhibit both allosteric agonism and positive modulation of an orthosteric agonist.[2]
The key advantages of allosteric modulators include the potential for greater subtype selectivity, a ceiling effect that can improve safety, and the ability to preserve the temporal and spatial patterns of endogenous signaling.[1][4]
Rationale for Using Boc-L-Tic-OH as a Scaffold
(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is a conformationally constrained analog of phenylalanine. The tert-butyloxycarbonyl (Boc) protected form, Boc-L-Tic-OH, serves as an excellent starting point or scaffold in medicinal chemistry for several reasons:
-
Rigid Structure: The rigid bicyclic structure of the tetrahydroisoquinoline core reduces the number of accessible conformations. This conformational constraint can help in designing ligands with higher affinity and selectivity by pre-organizing the key pharmacophoric elements in a bioactive conformation.
-
Stereochemistry: The defined stereochemistry at the 3-position allows for precise three-dimensional positioning of substituents, which is crucial for specific interactions with the allosteric binding pocket of a GPCR.
-
Synthetic Tractability: The Boc-protected amine and the carboxylic acid functional groups provide convenient handles for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR) through the generation of libraries of derivatives.
By modifying the Boc-L-Tic-OH scaffold, chemists can explore different chemical spaces to identify novel allosteric modulators of GPCRs.
Data Presentation: Hypothetical SAR of Boc-L-Tic-OH Derivatives
The following table presents hypothetical data for a series of allosteric modulators derived from a Boc-L-Tic-OH scaffold targeting a hypothetical GPCR. This illustrates how quantitative data for such a series would be structured to facilitate SAR analysis.
| Compound ID | Structure (Modification on Scaffold) | Allosteric Modulator Type | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Max Efficacy (% Modulation) |
| Scaffold-001 | Boc-L-Tic-OH | - | >10,000 | >10,000 | N/A |
| PAM-001 | R = CH2-Ph | PAM | 150 | 250 | +85% |
| PAM-002 | R = CH2-(4-F-Ph) | PAM | 75 | 120 | +95% |
| NAM-001 | R = (CH2)2-indole | NAM | 200 | 350 | -70% |
| NAM-002 | R = (CH2)2-(5-Cl-indole) | NAM | 90 | 150 | -85% |
| NAL-001 | R = Cyclohexyl | NAL | 500 | >10,000 | <5% |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Radioligand Binding Assay to Determine Allosteric Modulation of Affinity
This protocol determines if the test compound modulates the binding affinity of a radiolabeled orthosteric ligand.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled orthosteric ligand (e.g., [3H]-agonist or [3H]-antagonist)
-
Non-labeled orthosteric ligand
-
Test compounds (derived from Boc-L-Tic-OH scaffold)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well plates
-
Glass fiber filter mats
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Preparation: Prepare serial dilutions of the test compound in binding buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 50 µL of a saturating concentration of non-labeled orthosteric ligand (for non-specific binding).
-
50 µL of the test compound at various concentrations.
-
50 µL of the radiolabeled orthosteric ligand at a concentration near its Kd.
-
50 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold binding buffer.
-
Scintillation Counting: Punch the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration to determine the effect on the orthosteric ligand's binding. A PAM will increase the binding, while a NAM will decrease it.
Functional Assay: cAMP Accumulation for Gs/Gi-Coupled GPCRs
This protocol measures the effect of the test compound on the orthosteric agonist-induced production of cyclic AMP (cAMP).
Materials:
-
HEK293 cells stably expressing the target GPCR
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX)
-
Orthosteric agonist
-
Test compounds
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
Protocol:
-
Cell Plating: Seed the cells in a 96-well or 384-well plate and grow to 80-90% confluency.
-
Compound Preparation:
-
For PAMs: Prepare a concentration-response curve of the orthosteric agonist in the absence and presence of fixed concentrations of the test compound.
-
For NAMs: Prepare a concentration-response curve of the test compound in the presence of a fixed EC80 concentration of the orthosteric agonist.
-
-
Assay Procedure:
-
Aspirate the cell culture medium.
-
Add the test compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Add the orthosteric agonist to the wells and incubate for 30 minutes at 37°C.
-
Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
-
Detection: Perform the cAMP measurement using the chosen detection technology (e.g., HTRF).
-
Data Analysis: Plot the cAMP concentration as a function of the agonist (for PAMs) or test compound (for NAMs) concentration. For PAMs, a leftward shift in the agonist's EC50 and/or an increase in the Emax indicates positive allosteric modulation. For NAMs, a decrease in the agonist's response will be observed, from which an IC50 can be calculated.
Visualizations
GPCR Signaling Pathway (Gq-coupled)
Caption: A simplified signaling pathway for a Gq-coupled GPCR with an allosteric modulator.
Experimental Workflow for Allosteric Modulator Screening
Caption: A typical experimental workflow for the screening and characterization of GPCR allosteric modulators.
Logical Relationship for SAR Exploration
References
- 1. GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, Synthesis, and Molecular Pharmacology of Selective Positive Allosteric Modulators of the δ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Boc-(3S)-Tic-OH in the Development of Neurodegenerative Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, present a significant and growing global health challenge. A key pathological hallmark of these conditions is the progressive loss of neurons, leading to cognitive decline, motor dysfunction, and other debilitating symptoms. The development of novel therapeutics aimed at protecting neurons from degeneration is a critical area of research.
Boc-(3S)-Tic-OH (Boc-(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is a versatile chiral building block used in the synthesis of complex bioactive molecules, particularly isoquinoline derivatives and conformationally constrained peptides.[1] Isoquinoline alkaloids have demonstrated a range of pharmacological activities, including neuroprotective effects, making them promising scaffolds for the development of therapeutics for neurodegenerative disorders.[2][3][4][5][6]
These application notes describe the use of Boc-(3S)-Tic-OH in the synthesis of a hypothetical neuroprotective agent, hereafter referred to as Compound X , and provide detailed protocols for its preclinical evaluation in models of neurodegenerative disease.
Application Notes
Hypothetical Compound X: A novel isoquinoline derivative synthesized using Boc-(3S)-Tic-OH as a key starting material. The rigid tetrahydroisoquinoline core of Compound X is designed to allow for specific interactions with biological targets implicated in neurodegeneration.
Potential Mechanisms of Action: Based on the known neuroprotective properties of similar compounds, Compound X is hypothesized to exert its therapeutic effects through one or more of the following mechanisms:
-
Reduction of Oxidative Stress: By scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant defenses.
-
Anti-inflammatory Effects: By inhibiting the activation of microglia and astrocytes, thereby reducing the production of pro-inflammatory cytokines.
-
Modulation of Apoptotic Pathways: By regulating the expression of pro- and anti-apoptotic proteins to prevent neuronal cell death.
-
Inhibition of Protein Aggregation: By interfering with the misfolding and aggregation of pathological proteins such as amyloid-beta (Aβ) and α-synuclein.
Data Presentation: Summarized Quantitative Data
The following tables present hypothetical data from key experiments designed to evaluate the neuroprotective efficacy of Compound X.
Table 1: In Vitro Neuroprotective Efficacy of Compound X against Oxidative Stress-Induced Cell Death in SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) | LDH Release (% of Control) (Mean ± SD) | Intracellular ROS Levels (RFU) (Mean ± SD) |
| Control (Vehicle) | - | 100 ± 5.1 | 100 ± 8.2 | 1600 ± 250 |
| 6-OHDA (100 µM) | - | 42 ± 4.5 | 265 ± 18.3 | 9200 ± 710 |
| Compound X + 6-OHDA | 1 | 55 ± 3.8 | 220 ± 15.1 | 7100 ± 540 |
| Compound X + 6-OHDA | 10 | 78 ± 5.2 | 145 ± 11.7 | 4100 ± 380 |
| Compound X + 6-OHDA | 50 | 91 ± 4.9 | 110 ± 9.5 | 2200 ± 290 |
Table 2: In Vivo Neuroprotective Effects of Compound X in a Mouse Model of Parkinson's Disease
| Treatment Group | Dose (mg/kg) | Rotarod Performance (latency to fall, s) (Mean ± SD) | Striatal Dopamine Levels (ng/mg tissue) (Mean ± SD) | TH-Positive Neurons in SNpc (cells/mm²) (Mean ± SD) |
| Sham (Vehicle) | - | 185 ± 15 | 15.2 ± 1.8 | 8500 ± 450 |
| MPTP (30 mg/kg) + Vehicle | - | 65 ± 11 | 5.8 ± 0.9 | 3100 ± 320 |
| MPTP + Compound X | 10 | 98 ± 13 | 8.9 ± 1.1 | 5200 ± 410 |
| MPTP + Compound X | 25 | 145 ± 18 | 12.1 ± 1.5 | 7100 ± 380 |
Experimental Protocols
In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol describes a method for evaluating the neuroprotective effects of Compound X against 6-hydroxydopamine (6-OHDA)-induced toxicity in the human neuroblastoma cell line SH-SY5Y, a common in vitro model for Parkinson's disease.
1. Cell Culture and Maintenance:
- Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Passage cells every 3-4 days when they reach 80-90% confluency.
2. Experimental Procedure:
- Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
- Prepare stock solutions of Compound X in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium. The final solvent concentration should not exceed 0.1%.
- Pre-treat the cells with various concentrations of Compound X for 2 hours.
- Induce neurotoxicity by adding 6-OHDA to a final concentration of 100 µM.
- Include control wells: vehicle-only (no Compound X or 6-OHDA), and 6-OHDA only.
- Incubate the plates for 24 hours at 37°C.
3. Assessment of Cell Viability (MTT Assay):
- After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
- Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.
- Measure the absorbance at 570 nm using a microplate reader.
4. Measurement of Lactate Dehydrogenase (LDH) Release:
- After the treatment period, collect the cell culture supernatant.
- Use a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
5. Measurement of Intracellular Reactive Oxygen Species (ROS):
- Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
- After the treatment period, wash the cells with warm PBS.
- Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
- Wash the cells again with PBS.
- Measure the fluorescence intensity (excitation 485 nm, emission 530 nm) using a fluorescence plate reader.
In Vivo Neuroprotection Study in a Mouse Model of Parkinson's Disease
This protocol outlines a general procedure for evaluating the neuroprotective effects of Compound X in a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
1. Animals and Treatment:
- Use male C57BL/6 mice (8-10 weeks old).
- House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
- Divide the animals into four groups: Sham (vehicle), MPTP + Vehicle, MPTP + Compound X (10 mg/kg), and MPTP + Compound X (25 mg/kg).
- Administer Compound X or vehicle intraperitoneally (i.p.) once daily for 7 days before MPTP administration and continue for the duration of the experiment.
- Induce Parkinson's-like pathology by administering four injections of MPTP (30 mg/kg, i.p.) at 2-hour intervals on a single day. Administer saline to the sham group.
2. Behavioral Assessment (Rotarod Test):
- Seven days after MPTP administration, assess motor coordination and balance using an accelerating rotarod.
- Train the mice on the rotarod for three consecutive days before the test.
- On the test day, place each mouse on the rotating rod, which accelerates from 4 to 40 rpm over 5 minutes.
- Record the latency to fall for each mouse. Perform three trials per mouse and average the results.
3. Neurochemical and Histological Analysis:
- Fourteen days after MPTP administration, euthanize the mice.
- Dissect the brains and post-fix them in 4% paraformaldehyde overnight.
- Cryoprotect the brains in 30% sucrose solution.
- Section the substantia nigra pars compacta (SNpc) and striatum using a cryostat.
- Perform immunohistochemistry for tyrosine hydroxylase (TH) on the SNpc sections to visualize dopaminergic neurons.
- Quantify the number of TH-positive neurons using stereological methods.
- For neurochemical analysis, dissect the striatum from fresh brains and measure dopamine levels using high-performance liquid chromatography (HPLC).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical modulation of the amyloidogenic pathway by Compound X.
Caption: Experimental workflow for preclinical evaluation of Compound X.
References
- 1. A Multitude of Signaling Pathways Associated with Alzheimer’s Disease and Their Roles in AD Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemists Have Synthesized New Isoquinoline Derivatives | Technology Networks [technologynetworks.com]
Conformational analysis of peptides containing Boc-Tic-OH using NMR and X-ray crystallography
Application Note: Conformational Analysis of Peptides Containing Boc-Tic-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction: The conformational analysis of peptides is a critical aspect of drug discovery and development, as the three-dimensional structure of a peptide dictates its biological activity. The incorporation of conformationally constrained amino acid analogues, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), is a powerful strategy to restrict the peptide backbone into a desired bioactive conformation. The N-terminal protection with a tert-butyloxycarbonyl (Boc) group, yielding Boc-Tic-OH, is common in peptide synthesis. This application note provides a detailed overview and experimental protocols for the conformational analysis of peptides containing the Boc-Tic moiety using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Experimental Workflows
A combined approach using both NMR and X-ray crystallography provides a comprehensive understanding of a peptide's structure in both solution and solid states. The general experimental workflow is outlined below.
Caption: Overall workflow for peptide synthesis, purification, and conformational analysis.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Boc-Tic-Peptide
This protocol describes the manual synthesis of a peptide containing a Boc-Tic-OH residue using Boc chemistry on a Merrifield resin.[1]
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-protected amino acids (including Boc-Tic-OH)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Scavengers for cleavage (e.g., anisole, p-cresol)
-
Anhydrous Hydrogen Fluoride (HF)
-
Diethyl ether (cold)
Protocol:
-
Resin Preparation & First Amino Acid Attachment:
-
Swell the Merrifield resin in DCM in a reaction vessel.
-
Attach the C-terminal Boc-amino acid as its cesium salt to the resin by incubating in DMF at 50°C for 12-24 hours.[1]
-
Wash the resin sequentially with DMF, DMF/water, DMF, and DCM.
-
-
Peptide Chain Elongation (Per Cycle):
-
Deprotection: Remove the Nα-Boc group by treating the resin with 50% TFA in DCM. Perform a short pre-wash (2-5 min) followed by a longer treatment (20-30 min).[1][2][3]
-
Washing: Wash the resin with DCM (3x), Isopropanol (2x), and DCM (3x).
-
Neutralization: Neutralize the resulting TFA salt of the N-terminal amine with 10% DIEA in DCM (2 treatments of 2 min each).[2][3]
-
Washing: Wash the resin with DCM (3x) and DMF (3x).
-
Coupling:
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat this cycle for each amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
Dry the fully assembled peptide-resin under vacuum.
-
In a specialized HF cleavage apparatus, place the resin and add appropriate scavengers (e.g., anisole).[2]
-
Cool the vessel to 0°C and slowly distill anhydrous HF into it (approx. 10 mL per gram of resin).[2]
-
Stir the mixture at 0°C for 60 minutes.
-
Evaporate the HF under vacuum.
-
-
Peptide Precipitation and Purification:
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Filter and collect the precipitate.
-
Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).
-
Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Confirm the mass of the purified peptide via Mass Spectrometry (e.g., ESI-MS).
-
NMR Spectroscopic Analysis
NMR spectroscopy is the primary method for determining the three-dimensional structure of peptides in solution.[4]
Caption: Workflow for NMR-based peptide structure determination.
Protocol:
-
Sample Preparation:
-
Dissolve the lyophilized, purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or 90% H₂O/10% D₂O for observing amide protons) to a concentration of 1-5 mM.
-
Adjust the pH if necessary (typically to pH 4-6 to slow amide proton exchange).
-
Transfer the solution to a high-quality NMR tube.
-
-
Data Acquisition: [5]
-
Acquire a one-dimensional (1D) ¹H spectrum to assess sample purity and concentration.
-
Acquire two-dimensional (2D) spectra at a constant temperature (e.g., 298 K):
-
TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.
-
COSY (Correlated Spectroscopy): To identify scalar-coupled (J-coupled) protons, typically through 2-3 bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: To identify protons that are close in space (< 5 Å), providing distance restraints. Use a mixing time of 100-300 ms for NOESY.[6]
-
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Perform sequential resonance assignment to assign all proton signals to their specific amino acid residues in the peptide sequence.[6]
-
Integrate the cross-peaks in the NOESY spectrum to calculate interproton distances.
-
Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to determine dihedral angle (φ) restraints.
-
-
Structure Calculation:
-
Use the derived distance and dihedral angle restraints as input for structure calculation software (e.g., XPLOR-NIH, CYANA).
-
Generate an ensemble of low-energy structures that satisfy the experimental restraints.
-
Validate the quality of the final structures using tools like PROCHECK-NMR.
-
X-ray Crystallography
X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the solid state.[7]
Caption: Workflow for peptide structure determination by X-ray crystallography.
Protocol:
-
Crystallization:
-
Dissolve the purified peptide to a high concentration (5-20 mg/mL) in a suitable buffer.
-
Use commercial screening kits (e.g., Hampton Research, Qiagen) to screen a wide range of crystallization conditions (precipitants, salts, pH).[7]
-
Set up crystallization trials using methods like hanging-drop or sitting-drop vapor diffusion.
-
Incubate the trials in a stable, vibration-free environment. Crystal growth can take from days to weeks.[8]
-
-
Crystal Handling and Data Collection:
-
Carefully select and harvest a well-formed single crystal (typically 0.1-0.3 mm).[8]
-
Soak the crystal in a cryoprotectant solution to prevent ice formation during cooling.
-
Mount the crystal on a goniometer head and flash-cool it in a stream of liquid nitrogen (100 K).
-
Collect a full sphere of diffraction data by rotating the crystal in a high-intensity X-ray beam (synchrotron or in-house diffractometer).[8]
-
-
Structure Determination and Refinement:
-
Process the diffraction images to determine unit cell parameters, space group, and reflection intensities.
-
Solve the phase problem using methods like molecular replacement (if a homologous structure exists) or experimental phasing.
-
Build an initial atomic model into the resulting electron density map using software like Coot.
-
Refine the model against the experimental data using software like PHENIX or REFMAC5, alternating between automated refinement and manual model rebuilding.
-
Validate the final structure for geometric correctness and agreement with the data.
-
Data Presentation
Quantitative data from both techniques should be summarized in tables for clear comparison and interpretation.
Representative NMR Data Table
This table shows the type of data collected from NMR experiments used to generate structural restraints.
| Residue | ¹H δ (ppm) | ³J(HN,Hα) (Hz) | Key NOE Contacts (Residue i to j) |
| Boc-Tic | Hα: ... | - | Hα(i) -> Hδ(i+1), Hα(i) -> Hβ(i+1) |
| HN: ... | |||
| Residue i+1 | Hα: ... | 7.5 | HN(i+1) -> HN(i+2), Hα(i+1) -> Hα(i) |
| HN: ... | |||
| Residue i+2 | Hα: ... | 8.2 | Hα(i+2) -> HN(i+3), Hβ(i+2) -> Hα(i+1) |
| HN: ... | |||
| ... | ... | ... | ... |
Representative X-ray Crystallography Data Table
This table summarizes the key parameters from data collection and structure refinement.[8]
| Parameter | Value |
| Data Collection | |
| Space Group | P2₁2₁2₁ |
| Crystal System | Orthorhombic |
| Unit Cell (a, b, c) [Å] | 8.8, 10.3, 11.2 |
| Unit Cell (α, β, γ) [°] | 90, 90, 90 |
| Resolution [Å] | 1.5 |
| R_merge | 0.05 |
| I/σ(I) | 15.2 |
| Completeness [%] | 99.8 |
| Redundancy | 7.1 |
| Refinement | |
| R_work / R_free | 0.18 / 0.21 |
| No. of atoms | 250 |
| Ramachandran Plot | |
| - Favored region [%] | 98.5 |
| - Allowed region [%] | 1.5 |
| - Outliers [%] | 0.0 |
| Avg. B-factor [Ų] | 22.5 |
The conformational analysis of peptides containing constrained residues like Boc-Tic-OH is essential for structure-based drug design. A dual approach utilizing NMR spectroscopy and X-ray crystallography provides a complete structural profile, revealing the peptide's dynamics in solution and its precise atomic arrangement in the solid state. The detailed protocols and workflows presented here serve as a comprehensive guide for researchers aiming to elucidate the structure-activity relationships of novel peptide-based therapeutics.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for HPLC Purification of Boc-(3S)-Tic-OH and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of N-tert-butyloxycarbonyl-(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-(3S)-Tic-OH) and its derivatives using High-Performance Liquid Chromatography (HPLC). The methods outlined below are suitable for both analytical purity assessment and preparative isolation.
Introduction
Boc-(3S)-Tic-OH is a valuable chiral building block in the synthesis of peptidomimetics and pharmaceuticals. Ensuring the chemical and enantiomeric purity of this intermediate is critical for the successful development of novel therapeutic agents. This guide details two primary HPLC-based purification strategies: a reversed-phase method for general purification and an enantioselective method for the separation of stereoisomers.
Reversed-Phase HPLC for General Purification and Purity Assessment
Reversed-phase HPLC (RP-HPLC) is a robust technique for the purification of Boc-protected amino acids from non-chiral impurities that may arise during synthesis, such as starting materials, reagents, or by-products. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: Preparative RP-HPLC
This protocol is designed for the purification of crude Boc-(3S)-Tic-OH on a preparative scale.
Table 1: Preparative RP-HPLC Parameters
| Parameter | Value |
| Column | C18 reversed-phase, 21.2 x 250 mm, 10 µm particle size |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile |
| Gradient | Start at 40% B. Linear gradient from 40% to 70% B over 30 minutes. |
| Flow Rate | 20 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | Ambient |
| Injection Volume | 1-5 mL, depending on sample concentration and column loading capacity |
Procedure:
-
Sample Preparation: Dissolve the crude Boc-(3S)-Tic-OH in a minimal amount of a 50:50 mixture of Mobile Phase A and B. For difficult-to-dissolve samples, a small amount of methanol can be used, followed by dilution with Mobile Phase A to a concentration of 20-50 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (60% A, 40% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Monitor the chromatogram and collect the fractions corresponding to the main peak of Boc-(3S)-Tic-OH.
-
Post-Purification: Analyze the collected fractions for purity using analytical RP-HPLC. Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation) to obtain the purified product.
Experimental Protocol: Analytical RP-HPLC for Purity Assessment
This protocol is suitable for determining the purity of Boc-(3S)-Tic-OH samples.
Table 2: Analytical RP-HPLC Parameters
| Parameter | Value |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade water |
| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade acetonitrile |
| Gradient | Start at 30% B. Linear gradient from 30% to 90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation: Dissolve the Boc-(3S)-Tic-OH sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Analysis: Inject the sample and run the gradient program. The purity is calculated by integrating the peak areas of the resulting chromatogram, with the purity of the main peak expressed as a percentage of the total peak area.
Workflow for RP-HPLC Purification and Analysis.
Chiral HPLC for Enantiomeric Purity Determination
The enantiomeric purity of Boc-Tic-OH is a critical quality attribute. Chiral HPLC using a chiral stationary phase (CSP) is the most effective method for separating and quantifying the enantiomers. Polysaccharide-based CSPs have demonstrated excellent enantioselectivity for N-protected amino acids, including Tic derivatives.[1]
Experimental Protocol: Analytical Chiral HPLC
This protocol is based on a validated method for the chiral separation of N-protected Tic derivatives and is suitable for determining the enantiomeric excess (% ee) of Boc-(3S)-Tic-OH.[1]
Table 3: Analytical Chiral HPLC Parameters
| Parameter | Value |
| Column | CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) or equivalent polysaccharide-based CSP |
| Mobile Phase | Varies based on CSP; a typical starting point is a mixture of n-Hexane and Isopropanol with a small amount of a modifier like TFA. Optimization is required. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified Boc-(3S)-Tic-OH (approximately 1 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and monitor the chromatogram for the separation of the (3S) and (3R) enantiomers.
-
Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas (A) of the two enantiomers using the following formula: % ee = [ (A(3S) - A(3R)) / (A(3S) + A(3R)) ] x 100
Quantitative Data for Chiral Separation
The following table provides expected performance characteristics for the chiral separation of N-protected Tic derivatives on different polysaccharide-based CSPs.[1] These values can serve as a benchmark for method development and optimization.
Table 4: Expected Performance for Chiral Separation of Tic Derivatives
| Chiral Stationary Phase | Selectivity (α) | Resolution (Rs) |
| CHIRALPAK® IA | > 1.3 | > 2.5 |
| CHIRALPAK® IC | > 1.5 | > 3.0 |
| CHIRALPAK® QNAX | > 1.2 | > 2.0 |
Note: Selectivity (α) is the ratio of the retention factors of the two enantiomers. Resolution (Rs) is a measure of the degree of separation between the two peaks.
Logical workflow for chiral HPLC analysis.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the purification and analysis of Boc-(3S)-Tic-OH and its derivatives. The combination of preparative reversed-phase HPLC for initial purification and chiral HPLC for enantiomeric separation ensures a final product of high chemical and stereochemical purity, suitable for demanding applications in pharmaceutical and chemical synthesis. Researchers can adapt these methods as a starting point and optimize them for their specific instrumentation and sample characteristics.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Aggregation of Peptides Containing Boc-Tic-OH during SPPS
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for managing peptide aggregation during Solid-Phase Peptide Synthesis (SPPS), specifically when incorporating the constrained amino acid N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-Tic-OH).
Frequently Asked Questions (FAQs)
Q1: What is Boc-Tic-OH, and why does it contribute to peptide aggregation?
A1: Boc-Tic-OH is a derivative of the non-proteinogenic amino acid Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. The Tic residue imposes a rigid, kink-like conformation on the peptide backbone. While this can be desirable for structural design, this rigidity, combined with the bulky and hydrophobic nature of the Boc group, can restrict the conformational freedom of the growing peptide chain. This restriction may promote strong intermolecular hydrogen bonding and hydrophobic interactions between adjacent peptide chains on the resin, leading to the formation of stable, insoluble aggregates.[1][2] This process, known as on-resin aggregation, hinders the accessibility of reagents to the reactive sites, resulting in incomplete coupling and deprotection steps.
Q2: How can I identify if my peptide containing Boc-Tic-OH is aggregating on the resin?
A2: Several qualitative indicators during SPPS can signal on-resin aggregation. These include:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.[1][2]
-
Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) test after a coupling step indicates the presence of unreacted free amines. Similarly, Boc deprotection may be sluggish or incomplete.[1][2]
-
Physical Clumping: The peptide-resin may become sticky or form visible clumps in the reaction vessel.[1]
-
Low Cleavage Yield: A significant reduction in the quantity of the final crude peptide is a strong indicator that synthesis was impaired, often due to aggregation.[1]
Q3: What are the primary strategies to prevent aggregation before starting the synthesis?
A3: Proactive measures are the most effective way to combat aggregation. Key considerations include:
-
Resin Selection: Use a resin with a low loading capacity (e.g., 0.1-0.4 mmol/g) to increase the physical distance between growing peptide chains, which minimizes intermolecular interactions.[1][3] Resins with enhanced swelling properties, such as those based on polyethylene glycol (PEG) like NovaSyn® TG or NovaPEG, can also improve solvation of the peptide.[1][4]
-
Backbone Protection: Incorporating backbone-protecting groups, such as pseudoproline dipeptides or 2-hydroxy-4-methoxybenzyl (Hmb)/2,4-dimethoxybenzyl (Dmb) groups, at strategic intervals (e.g., every sixth residue) can effectively disrupt the inter-chain hydrogen bonding that leads to aggregation.[3][4]
-
Solvent Choice: While DMF is common, N-methylpyrrolidone (NMP) offers superior solvating properties for many aggregating sequences.[3][5]
Q4: What immediate actions can I take if I suspect aggregation is occurring during synthesis?
A4: If you detect aggregation mid-synthesis, several interventions can be attempted to rescue the peptide:
-
Solvent Exchange: Switch the primary synthesis solvent from DMF to NMP or add a co-solvent like DMSO to improve solvation.[3][6] A "magic mixture" composed of DCM/DMF/NMP (1:1:1) can also be highly effective.[1][7]
-
Chaotropic Salt Washes: Before a difficult coupling, wash the peptide-resin with a solution of a chaotropic salt, such as 0.8 M LiCl in DMF.[3][4][8] These salts disrupt existing secondary structures. It is critical to wash the resin thoroughly with DMF afterward to remove the salt, which can interfere with coupling reagents.[3]
-
Elevated Temperature: Performing the coupling reaction at an elevated temperature (e.g., 50-90°C) can provide enough energy to break up aggregates and improve reaction kinetics.[8][9] This can be achieved with conventional heating or through microwave-assisted peptide synthesis.[6][8]
-
Sonication: Gently sonicating the reaction vessel in a water bath can help to mechanically break apart resin clumps and improve reagent diffusion.[6][8]
Q5: How does the Boc-SPPS strategy, in particular, offer advantages or require special considerations for aggregation-prone sequences?
A5: The Boc/Bzl protection scheme has specific attributes that can be leveraged for difficult sequences. The repeated deprotection steps using trifluoroacetic acid (TFA) can help to continuously disrupt aggregates as they form.[8] Furthermore, employing an in situ neutralization protocol is highly recommended. In this method, the TFA salt formed after Boc deprotection is neutralized at the same time the activated amino acid is added for the coupling step. This minimizes the time the peptide-resin exists in its neutral, free-amine state, which is most prone to aggregation.[6][10][11]
Troubleshooting Guide
This guide provides a systematic approach to addressing aggregation when it is detected during synthesis, typically indicated by an incomplete coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. csbio.com [csbio.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Troubleshooting the Pictet-Spengler Synthesis of Tetrahydroisoquinolines
Welcome to the technical support center for the Pictet-Spengler synthesis of tetrahydroisoquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Pictet-Spengler synthesis of tetrahydroisoquinolines?
A1: The most frequently encountered side reactions include:
-
Epimerization and Racemization: Loss of stereochemical integrity at the newly formed chiral center (C-1) and any pre-existing chiral centers.
-
Formation of Regioisomers: Cyclization occurring at an alternative position on the aromatic ring, leading to a mixture of isomeric products.
-
Oxidation: The tetrahydroisoquinoline product can be oxidized to the corresponding dihydroisoquinoline or fully aromatic isoquinoline, especially when exposed to air.
-
N-Formylation: Formation of an N-formyl adduct on the secondary amine of the tetrahydroisoquinoline ring, particularly when formic acid is used as a solvent or co-solvent.
-
Over-alkylation: The secondary amine of the product can undergo further alkylation, leading to quaternary ammonium salts or other N-substituted byproducts.
-
δ-Lactam Formation: When using an unprotected α-ketoacid as the aldehyde component, intramolecular cyclization can occur to form a δ-lactam.
Q2: My reaction is giving a low yield. What are the general troubleshooting steps I should take?
A2: Low yields in a Pictet-Spengler reaction can often be attributed to several factors. A systematic approach to troubleshooting is recommended. Start by analyzing your crude reaction mixture to identify byproducts and unreacted starting materials. Based on your findings, you can then address the potential root causes.
For a visual guide to troubleshooting low yields, please refer to the workflow diagram below.
Caption: Troubleshooting workflow for low-yield Pictet-Spengler reactions.
Troubleshooting Guides for Specific Side Reactions
Epimerization and Racemization
Issue: Loss of stereocontrol, leading to a mixture of diastereomers (cis/trans) or enantiomers.
Causes and Solutions:
-
Thermodynamic vs. Kinetic Control: The cis isomer is often the kinetic product, favored at lower temperatures, while the trans isomer is the thermodynamic product, favored at higher temperatures.
-
Acid Strength and Temperature: Harsh acidic conditions and elevated temperatures can promote epimerization.
Troubleshooting Strategies:
| Parameter | Recommendation to Favor Kinetic (cis) Product | Recommendation to Favor Thermodynamic (trans) Product |
| Temperature | Lower the reaction temperature (e.g., -78 °C to 0 °C). | Increase the reaction temperature (e.g., reflux). |
| Acid Catalyst | Use a milder acid or a chiral Brønsted acid. | Use a strong acid like trifluoroacetic acid (TFA). |
| Reaction Time | Monitor the reaction closely and stop it upon completion to avoid equilibration. | Allow the reaction to stir for a longer period to reach thermodynamic equilibrium. |
Experimental Protocol: Diastereoselective Pictet-Spengler Reaction Using a Chiral Auxiliary
This protocol utilizes an Evans chiral auxiliary to control the stereochemistry of the cyclization.
Materials:
-
β-arylethylamine
-
Aldehyde
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other suitable chiral auxiliary)
-
Acyl chloride
-
Lewis acid (e.g., TiCl₄)
-
Anhydrous, aprotic solvent (e.g., dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Attach the chiral auxiliary to the β-arylethylamine by acylation.
-
In a flame-dried flask under an inert atmosphere, dissolve the N-acylated β-arylethylamine in the anhydrous solvent.
-
Cool the solution to the desired low temperature (e.g., -78 °C).
-
Add the Lewis acid dropwise, followed by the aldehyde.
-
Stir the reaction at low temperature until completion (monitor by TLC).
-
Quench the reaction with a suitable quenching agent (e.g., saturated aqueous ammonium chloride).
-
Extract the product and purify by column chromatography.
-
Remove the chiral auxiliary under appropriate conditions (e.g., hydrolysis).
Caption: Kinetic vs. thermodynamic control in the Pictet-Spengler reaction.
Formation of Regioisomers
Issue: Cyclization occurs at an undesired position on the aromatic ring, leading to a mixture of products.
Causes and Solutions:
-
Electronic Effects: The electronic nature of the substituents on the aromatic ring dictates the preferred site of electrophilic attack.
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity.
Troubleshooting Strategies:
| Parameter | Recommendation |
| Substrate Design | Introduce appropriate activating or deactivating groups on the aromatic ring to direct the cyclization. |
| Solvent Choice | For dopamine derivatives, protic solvents tend to favor the para-isomer, while apolar solvents can increase selectivity for the ortho-isomer. |
Quantitative Data: Solvent Effect on Regioselectivity in the Synthesis of Salsolinol
| Solvent | pH | Salsolinol (para) (%) | Isosalsolinol (ortho) (%) |
| Water | Acidic | >99 | <1 |
| Water | 7 | ~50 | ~50 |
| Water | 8.5 | ~82 | ~18 |
Data adapted from theoretical studies on the Pictet-Spengler reaction of dopamine.
Oxidation of the Tetrahydroisoquinoline Product
Issue: The desired tetrahydroisoquinoline is oxidized to a dihydroisoquinoline or a fully aromatic isoquinoline.
Causes and Solutions:
-
Exposure to Air: The product can be sensitive to atmospheric oxygen, especially under acidic conditions or at elevated temperatures.
-
Oxidizing Agents: Impurities in reagents or solvents can act as oxidizing agents.
Troubleshooting Strategies:
| Parameter | Recommendation |
| Reaction Atmosphere | Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). |
| Antioxidants | Add a radical scavenger such as butylated hydroxytoluene (BHT) or ascorbic acid to the reaction mixture. |
| Purification | Minimize exposure of the purified product to air and light during storage. |
Experimental Protocol: Pictet-Spengler Reaction with an Antioxidant
Materials:
-
β-arylethylamine (1.0 eq)
-
Aldehyde (1.1 eq)
-
Acid catalyst (e.g., TFA, 1.1 eq)
-
Anhydrous solvent (e.g., dichloromethane)
-
Butylated hydroxytoluene (BHT) (0.01 eq)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the β-ary
Technical Support Center: Optimization of Coupling Efficiency for Boc-Tic-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of the sterically hindered amino acid, Boc-Tic-OH (N-tert-butyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low coupling yields with the sterically hindered amino acid Boc-Tic-OH?
Low coupling yields with Boc-Tic-OH are often a result of several factors stemming from its bulky and rigid structure:
-
Steric Hindrance: The primary cause of low coupling efficiency is steric hindrance.[1][2] The bulky Boc protecting group and the bicyclic Tic side chain physically obstruct the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, slowing down peptide bond formation.[1][2]
-
Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups, making it a less effective reactant.[1]
-
Peptide Aggregation: Growing peptide chains containing bulky residues like Tic can aggregate on the solid support, which can block reactive sites and hinder reagent diffusion.[1][2]
-
Inappropriate Coupling Reagents: Standard carbodiimide reagents such as DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often not potent enough to overcome the significant steric barrier presented by Boc-Tic-OH.[1][2][3]
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, reaction temperature, and time are critical and often require careful optimization for challenging couplings.[1][3]
Q2: Which coupling reagents are most effective for Boc-Tic-OH and other sterically hindered amino acids?
For sterically demanding couplings involving Boc-Tic-OH, more potent activating reagents are necessary. Onium salt-based reagents are generally the preferred choice.[1][4]
-
Uronium/Aminium Reagents: Reagents that form highly reactive OAt or Oxyma esters are particularly effective.[2] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is considered one of the most efficient coupling reagents for hindered amino acids as it forms more reactive OAt esters.[2][5][6] HBTU and HCTU are also effective options.[3]
-
Phosphonium Salt Reagents: PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyBOP are excellent choices that promote rapid peptide bond formation with bulky residues.[2][7]
-
Oxyma-based Reagents: COMU , an Oxyma-based reagent, has demonstrated superior performance compared to HOBt-based reagents and is a safer alternative.[2][8]
Q3: How can I minimize the risk of racemization during the coupling of Boc-Tic-OH?
While Tic itself is a cyclic amino acid and less prone to racemization, the risk is not entirely absent, especially under harsh reaction conditions. To minimize racemization:
-
Choice of Additives: Use additives like HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure , which are superior to HOBt in suppressing racemization.[1]
-
Appropriate Base: Employ a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA.[1]
-
Control Reaction Temperature: If heating is necessary to drive the reaction to completion, optimize for the shortest possible time to achieve a satisfactory yield.[1]
-
Reagent Choice: Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization.[1]
Q4: What are the recommended solvents for coupling Boc-Tic-OH?
The choice of solvent is crucial for solvating the peptide-resin complex and preventing aggregation.[3]
-
N-methylpyrrolidone (NMP): Often preferred over Dimethylformamide (DMF) due to its superior solvating properties for complex peptide sequences.[3]
-
Solvent Mixtures: For particularly challenging sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low Coupling Yield / Incomplete Reaction | Inefficient Coupling Reagent: Standard carbodiimide reagents (DCC, DIC) are often ineffective for sterically hindered residues.[1][2][3] | Switch to a more potent coupling reagent: Use onium salt-based reagents like HATU, HBTU, HCTU, PyAOP, or PyBOP.[2][3] For extremely difficult couplings, consider converting the carboxylic acid to an acyl fluoride.[3] |
| Insufficient Reaction Time: Steric hindrance significantly slows down the reaction rate.[3] | Increase the reaction time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[3][7] | |
| Suboptimal Temperature: The activation energy for the coupling reaction may not be reached at room temperature. | Gently heat the reaction: Applying gentle heat can help overcome the activation energy.[3] Microwave-assisted peptide synthesis (MAPS) is a highly effective method for driving difficult couplings to completion.[3] | |
| Peptide Aggregation: The growing peptide chain is aggregating on the solid support, blocking reactive sites.[1][2] | Improve Solvation: Switch to a better solvating solvent like NMP or use a solvent mixture (e.g., DCM/DMF/NMP).[3] | |
| Insufficient Reagent Equivalents: The amount of amino acid, coupling reagent, or base is not enough to drive the reaction to completion. | Increase reagent equivalents: Use a higher excess (3-4 equivalents) of the amino acid, coupling reagent, and base relative to the resin loading.[7] | |
| Incomplete Deprotection of the N-terminus: The N-terminal amine of the resin-bound peptide is not fully deprotected, and therefore unavailable for coupling. | Ensure complete deprotection: Confirm the completion of the deprotection step using a qualitative test like the Kaiser test. If necessary, repeat the deprotection step. | |
| Presence of Deletion Sequences in Mass Spectrometry | Incomplete coupling of Boc-Tic-OH. [2] | Perform a double coupling: After the first coupling reaction, drain the reaction vessel and add a fresh solution of the activated amino acid and reagents for a second coupling cycle.[3][7] |
| Side Reactions (e.g., Racemization) | Over-activation of the carboxylic acid. | Reduce the pre-activation time before adding the amine component.[1] |
| Use of a strong base. | Use a weaker base such as N-methylmorpholine (NMM) or collidine.[1] | |
| Inappropriate coupling reagent/additive combination. | Use an additive like HOAt or Oxyma Pure , which are superior to HOBt in suppressing racemization.[1] |
Quantitative Data
The following table summarizes the reported effectiveness of different coupling reagents for sterically hindered amino acids. While specific data for Boc-Tic-OH may vary, this provides a general guideline for reagent selection.
| Coupling Reagent | Reagent Class | Relative Speed | Purity/Efficiency | Risk of Racemization | Key Considerations |
| HATU | Uronium/Aminium | Very Fast | Very High | Low | Highly efficient for sterically hindered couplings; forms a more reactive OAt-ester.[6] Preferred for rapid protocols.[5][6] |
| HBTU/TBTU | Uronium/Aminium | Fast | High | Low (with HOBt) | Very efficient reagents, widely used in SPPS.[5][6] |
| PyBOP/PyAOP | Phosphonium | Fast | High | Low | Excellent for promoting rapid bond formation with bulky residues.[5][7] PyAOP is particularly effective for coupling N-methylated amino acids.[5] |
| COMU | Uronium/Aminium (Oxyma-based) | Very Fast | Very High | Low | A safer and highly effective alternative to HOBt/HOAt-based reagents.[8] |
| DIC/HOBt | Carbodiimide | Moderate | Moderate | Moderate | Can be inefficient for very hindered residues.[2] The choice of additive is crucial to minimize racemization.[5] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of Boc-Tic-OH using HATU
This protocol is recommended for achieving high efficiency in sterically demanding couplings.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.
-
Activation Mixture Preparation: In a separate vessel, dissolve Boc-Tic-OH (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).[2][7]
-
Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.[7]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless or yellow beads) indicates complete coupling.
-
Washing: If the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and by-products.
-
Double Coupling (if necessary): If the Kaiser test is positive, indicating incomplete coupling, drain the resin and repeat steps 2-5 with a fresh solution of activated Boc-Tic-OH.[7]
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is an alternative for situations where even potent onium salt reagents fail to provide satisfactory results.
-
Acyl Fluoride Formation: In an anhydrous solvent like DCM, dissolve the protected, sterically hindered carboxylic acid (e.g., Boc-Tic-OH) (1 equivalent). Add a fluorinating agent (e.g., TFFH) and a suitable base.
-
Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine. Allow the reaction to proceed.
-
Monitoring and Washing: Monitor the reaction for completion using a suitable method. Once complete, wash the resin thoroughly.
Visualizations
Caption: Experimental workflow for optimizing the coupling of Boc-Tic-OH.
Caption: Troubleshooting decision tree for low coupling efficiency of Boc-Tic-OH.
References
Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Complex Peptide Sequences
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting incomplete Nα-tert-butyloxycarbonyl (Boc) deprotection in complex peptide sequences. This resource offers practical solutions, detailed experimental protocols, and preventative strategies to ensure successful peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete Boc deprotection?
Incomplete Boc deprotection can arise from several factors, often related to the peptide sequence, reaction conditions, or reagent quality. The primary reasons include:
-
Insufficient Acid Strength or Concentration: The acidic conditions, typically using trifluoroacetic acid (TFA), may not be strong enough or the concentration of the acid may be too low to completely remove the Boc group.[1][2] Some substrates may require stronger acidic conditions or longer reaction times for full deprotection.[1]
-
Inadequate Reaction Time: The duration of the deprotection step may be too short. While many deprotections are complete within 30 minutes to 2 hours, challenging sequences or sterically hindered amino acids might require extended reaction times.[1][3]
-
Steric Hindrance: Amino acids with bulky side chains or the overall congested structure of a complex peptide can physically block the acidic reagent from accessing the Boc group.[1][4]
-
Peptide Aggregation: The formation of secondary structures, like β-sheets, between growing peptide chains can prevent efficient reagent diffusion and access to the N-terminus.[1]
-
Poor Resin Swelling: In solid-phase peptide synthesis (SPPS), if the resin does not swell properly in the deprotection solvent, the acid cannot efficiently access all the peptide chains, leading to incomplete deprotection.[1][2]
-
Problematic Residues: Certain amino acid derivatives, such as N(alpha)-tert-butyloxycarbonyl-N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], are known to be more resistant to deprotection under standard conditions.[5][6]
-
Reagent Quality: The purity of reagents is crucial. For instance, TFA is hygroscopic, and the presence of water can decrease its effective acidity.[1]
Q2: How can I detect incomplete Boc deprotection?
Several analytical techniques can be employed to monitor the completeness of the Boc deprotection step:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin.[1] A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection. A negative result (yellow or no color change) suggests that the Boc group is still attached.
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are the most definitive methods. Analysis of a small, cleaved portion of the peptide-resin will show the desired product along with deletion sequences (peptides missing one or more amino acids), which can be detected by MS analysis of the final crude product.[1][5] Incomplete deprotection can also be identified by the presence of the Boc-protected starting material.[1]
-
Thin-Layer Chromatography (TLC): A quick and convenient method to qualitatively observe the disappearance of the starting material and the appearance of the more polar deprotected product, which will have a lower Rf value.[1][7]
-
¹H NMR Spectroscopy: Provides definitive evidence by showing the disappearance of the characteristic tert-butyl signal of the Boc group, which is a singlet typically appearing around 1.4-1.5 ppm.[8]
Q3: What are the consequences of incomplete Boc deprotection?
Failing to completely remove the Boc group has significant negative consequences for your synthesis:
-
Deletion Sequences: If the Boc group remains, the subsequent amino acid cannot be coupled. This leads to the synthesis of a peptide chain missing one or more amino acids, which can be extremely difficult to separate from the target peptide.[1][5]
-
Complex Crude Product: The unremoved Boc group will be carried through the remaining synthesis steps and will be present in the final crude product after cleavage, complicating purification and reducing the overall yield.[1]
-
Lower Overall Yield: The presence of deletion sequences and other impurities significantly lowers the yield of the desired full-length peptide.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues related to incomplete Boc deprotection.
Problem: Analytical results (HPLC, LC-MS, or Kaiser test) indicate incomplete Boc deprotection.
Below is a troubleshooting workflow to address this common issue.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Quantitative Data Summary
| Parameter | Standard Condition | Troubleshooting Modification | Rationale for Modification |
| TFA Concentration in DCM | 25-50% (v/v)[3] | Increase to 50-60% (v/v)[3][6] | Overcomes resistance from sterically hindered or difficult sequences. |
| Deprotection Time | 20-30 minutes[1] | Extend to 45-60 minutes or longer[3][6] | Allows more time for the reaction to go to completion for slow-reacting residues. |
| Temperature | Room Temperature | Increase to 30-40°C (use with caution) | Increases reaction rate, but may also increase side reactions.[4] |
| Double Deprotection | Single Treatment | Perform a second deprotection step | Ensures complete removal for particularly stubborn sequences. |
| Alternative Acid | TFA in DCM | 4M HCl in Dioxane[2][9] | A stronger acidic condition that can be more effective for resistant Boc groups. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection in SPPS
This protocol outlines a general procedure for the removal of the Nα-Boc group in solid-phase peptide synthesis.
Reagents:
-
Deprotection Solution: 50% TFA in Dichloromethane (DCM) (v/v)
-
Washing Solvent: Dichloromethane (DCM)
-
Neutralization Solution: 10% Diisopropylethylamine (DIPEA) in DCM (v/v)
Procedure:
-
Swell the peptide-resin in DCM for 15-30 minutes.[1]
-
Drain the DCM.
-
Add the deprotection solution to the resin and agitate gently for 1-2 minutes (pre-wash).[1]
-
Drain the deprotection solution.
-
Add a fresh aliquot of the deprotection solution and agitate for 20-30 minutes.[1]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (5-7 times) to remove residual acid.
-
Neutralize the resin with the neutralization solution for 1-2 minutes (repeat twice).
-
Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.
Protocol 2: Monitoring Boc Deprotection by Kaiser Test
This protocol is adapted for monitoring the presence of free primary amines on the resin support.
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol
-
Reagent B: 80 g phenol in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine
Procedure:
-
After the final wash of the deprotection step, take a small sample of the resin (a few beads).
-
Place the resin beads in a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat the test tube at 100-120°C for 5 minutes.
-
Observe the color:
-
Dark Blue/Purple Beads & Solution: Positive result, indicating the presence of free primary amines and successful deprotection.
-
Yellow/Colorless Beads & Solution: Negative result, indicating the absence of free primary amines and incomplete deprotection.
-
Protocol 3: Milder Boc Deprotection using HCl in Dioxane
This protocol offers an alternative for substrates that may be sensitive to TFA.
Reagents:
-
Deprotection Solution: 4M HCl in 1,4-Dioxane
-
Washing Solvent: Dichloromethane (DCM) or 1,4-Dioxane
-
Neutralization Solution: 10% DIPEA in DCM (v/v)
Procedure:
-
Swell the peptide-resin in DCM or Dioxane for 15-30 minutes.
-
Drain the solvent.
-
Add the 4M HCl in Dioxane solution to the resin and agitate for 20-30 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM or Dioxane (5-7 times).
-
Proceed with the neutralization and subsequent washing steps as described in Protocol 1.
Signaling Pathways and Workflows
Caption: Experimental workflow for a single SPPS cycle with a checkpoint for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Poor Solubility of Boc-Tic-OH Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the experimental use of peptides containing N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-Tic-OH). The inherent hydrophobicity of the Boc protecting group combined with the rigid, bulky structure of the Tic residue often leads to significant solubility issues, impacting experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing Boc-Tic-OH poorly soluble?
A1: The poor solubility of Boc-Tic-OH containing peptides stems from the physicochemical properties of both the Boc protecting group and the Tic amino acid residue. The tert-butyloxycarbonyl (Boc) group is inherently hydrophobic and bulky, which significantly increases the nonpolar character of the peptide.[1] Additionally, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is a conformationally constrained, bicyclic amino acid that also contributes to the overall hydrophobicity and rigidity of the peptide backbone.[2] This combination of a hydrophobic protecting group and a bulky, nonpolar amino acid analog promotes intermolecular hydrophobic interactions, leading to aggregation and reduced solubility in aqueous solutions.[1][3]
Q2: What is the first step I should take if my Boc-Tic-OH containing peptide does not dissolve?
A2: The recommended first step is to perform a solubility test with a small aliquot of the lyophilized peptide to avoid wasting the entire sample.[4][5] Begin by attempting to dissolve the peptide in a minimal amount of a strong organic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), before considering aqueous solutions.[1][4] These polar aprotic solvents are effective at disrupting the hydrophobic interactions that lead to aggregation.[3][6]
Q3: Can I use sonication or gentle heating to improve the solubility of my peptide?
A3: Yes, both sonication and gentle warming can be effective techniques to aid in the dissolution of poorly soluble peptides. Sonication can help to break up peptide aggregates and increase the surface area of the peptide exposed to the solvent.[1][5] Gentle heating (e.g., to a temperature below 40°C) can also increase the kinetic energy of the system and improve solubility.[4] However, it is crucial to use these methods cautiously to avoid potential degradation of the peptide.[4]
Q4: How does pH influence the solubility of Boc-Tic-OH containing peptides?
A4: The pH of the solution can significantly impact the solubility of a peptide by altering its net charge. Peptides are generally least soluble at their isoelectric point (pI), where the net charge is zero. By adjusting the pH of the solution away from the pI, the net charge of the peptide increases, leading to greater electrostatic repulsion between peptide molecules and improved solubility.[1][6] For a peptide with a net positive charge (basic), dissolving in a slightly acidic solution (e.g., 10% acetic acid) can help. Conversely, for a peptide with a net negative charge (acidic), a slightly basic solution (e.g., 10% ammonium bicarbonate) may improve solubility.[1][5]
Q5: My Boc-Tic-OH containing peptide precipitates out of solution after adding an aqueous buffer. What should I do?
A5: Precipitation upon addition of an aqueous buffer is a common issue for highly hydrophobic peptides that were initially dissolved in an organic solvent. This indicates that the peptide has reached its solubility limit in the final solvent mixture. If this occurs, you can try to re-dissolve the peptide by adding more of the initial organic solvent. If that fails, the peptide solution should be lyophilized to remove the solvents, and then you can attempt to redissolve it in a higher concentration of the organic solvent before slowly adding the aqueous buffer.[5] It is crucial to add the aqueous buffer dropwise while vortexing to ensure proper mixing.[7]
Troubleshooting Guides
Issue 1: Lyophilized Boc-Tic-OH containing peptide is insoluble in the desired aqueous buffer.
Cause: The high hydrophobicity of the Boc-Tic-OH containing peptide leads to strong intermolecular aggregation in aqueous solutions.
Troubleshooting Strategies:
| Strategy | Description | Expected Outcome |
| Organic Co-solvent | Dissolve the peptide in a minimal volume of a strong organic solvent such as DMSO, DMF, or acetonitrile (ACN) first. Then, slowly add the aqueous buffer to the desired concentration.[1][4][5] | Enhanced dissolution of the hydrophobic peptide by disrupting nonpolar interactions. |
| pH Adjustment | Adjust the pH of the aqueous buffer to be at least one pH unit away from the peptide's isoelectric point (pI). For basic peptides, use a slightly acidic buffer. For acidic peptides, use a slightly basic buffer.[1][5][6] | Increased net charge on the peptide, leading to electrostatic repulsion between molecules and improved solubility. |
| Sonication | Use a sonicator bath to apply ultrasonic energy to the peptide solution. This helps to break up aggregates and facilitate dissolution.[1][5] | Improved dissolution rate and potentially higher achievable concentration. |
| Gentle Warming | Gently warm the peptide solution to a temperature below 40°C while stirring or vortexing.[4] | Increased kinetic energy can help overcome the energy barrier for dissolution. |
Issue 2: Peptide precipitates during purification by RP-HPLC.
Cause: The peptide has poor solubility in the mobile phase, leading to precipitation on the column or in the tubing. The high hydrophobicity of the Tic residue and the Boc group can also lead to strong binding to the stationary phase.[2]
Troubleshooting Strategies:
| Strategy | Description | Expected Outcome |
| Modify Sample Solvent | Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase for injection.[2] | Ensures the peptide is fully dissolved before being introduced to the column, preventing precipitation upon injection. |
| Increase Column Temperature | Perform the purification at an elevated temperature (e.g., 40-60°C).[2] | Can disrupt peptide aggregates and improve peak shape and recovery. |
| Optimize Gradient | Start with a higher initial percentage of organic solvent in the mobile phase gradient if the peptide is highly hydrophobic.[2] | Prevents precipitation on the column by ensuring the peptide remains in a sufficiently organic environment. |
| Change Stationary Phase | Consider using a column with a different stationary phase, such as phenyl-hexyl, to alter the selectivity of the separation.[2] | May provide better separation from impurities and improve peak shape. |
Quantitative Data Summary
| Solvent | Chemical Class | Polarity | Expected Qualitative Solubility |
| Water | Protic | Highly Polar | Insoluble |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Highly Polar | Insoluble |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | Soluble[4][5] |
| N,N-Dimethylformamide (DMF) | Amide | Polar Aprotic | Soluble[4][5] |
| Acetonitrile (ACN) | Nitrile | Polar Aprotic | Soluble to Sparingly Soluble[4][5] |
| Methanol (MeOH) | Alcohol | Polar Protic | Sparingly Soluble |
| Dichloromethane (DCM) | Chlorinated Hydrocarbon | Nonpolar | Soluble |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Hydrophobic Boc-Tic-OH Containing Peptide
Objective: To prepare a stock solution of a poorly soluble Boc-Tic-OH containing peptide.
Materials:
-
Lyophilized Boc-Tic-OH containing peptide
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Sterile, deionized water or desired aqueous buffer
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening.
-
Add a minimal volume of pure DMSO or DMF to the vial to dissolve the peptide. Start with a volume sufficient to create a concentrated stock solution (e.g., 10-20 µL).
-
Vortex the vial vigorously for 1-2 minutes until the peptide is completely dissolved. The solution should be clear and free of particulates.
-
If the peptide is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.
-
Once the peptide is fully dissolved in the organic solvent, slowly add the desired aqueous buffer dropwise while continuously vortexing the vial.
-
Continue to add the aqueous buffer until the desired final concentration is reached.
-
If the solution becomes cloudy or a precipitate forms, stop adding the aqueous buffer. This indicates the solubility limit has been reached.
Protocol 2: Small-Scale Solubility Testing
Objective: To determine the optimal solvent for a Boc-Tic-OH containing peptide without using a large amount of material.
Materials:
-
Lyophilized Boc-Tic-OH containing peptide
-
A selection of solvents to be tested (e.g., water, PBS, DMSO, DMF, ACN, 10% acetic acid, 10% ammonium bicarbonate)
-
Small, clear vials or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Aliquot a small, known amount of the lyophilized peptide (e.g., 1 mg) into several separate vials.
-
To the first vial, add the primary solvent (e.g., water or buffer) in small increments (e.g., 50 µL), vortexing for 30 seconds after each addition.
-
Observe for dissolution. If the peptide dissolves, calculate the approximate solubility.
-
If the peptide does not dissolve in the first solvent, proceed to the next vial with a different solvent (e.g., DMSO).
-
For organic solvents, after initial dissolution, you can then titrate in an aqueous buffer to determine the tolerance for aqueous conditions.
-
Record the solvent and the approximate concentration at which the peptide fully dissolves.
Visualizations
Caption: Workflow for solubilizing Boc-Tic-OH containing peptides.
Caption: Generalized GPCR signaling pathway involving a peptide ligand.
References
Strategies to minimize racemization during the coupling of Boc-(3S)-Tic-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the coupling of Boc-(3S)-Tic-OH (Boc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of coupling Boc-(3S)-Tic-OH?
A1: Racemization is the stereochemical conversion of the chiral (3S) center of Boc-Tic-OH to its (3R) enantiomer during the peptide coupling reaction. This results in the formation of a diastereomeric peptide that can be difficult to separate from the desired product and may have altered biological activity. This process is also referred to as epimerization.
Q2: Why is Boc-(3S)-Tic-OH susceptible to racemization?
A2: While the Boc (tert-butyloxycarbonyl) protecting group, a urethane-type protection, generally suppresses racemization by disfavoring the formation of a highly racemization-prone oxazolone intermediate, the steric hindrance of the Tic residue can slow down the coupling reaction.[1] This prolonged reaction time increases the opportunity for the activated amino acid to racemize before the peptide bond is formed.[1]
Q3: What are the primary factors influencing racemization during the coupling of Boc-(3S)-Tic-OH?
A3: Several factors can significantly impact the degree of racemization:
-
Coupling Reagents and Additives: The choice of coupling reagent and the use of racemization-suppressing additives are critical.
-
Base: The strength and steric hindrance of the base used for activation and neutralization play a crucial role.
-
Solvent: The polarity of the solvent can influence the stability of reactive intermediates.
-
Temperature and Reaction Time: Elevated temperatures and prolonged activation or coupling times increase the risk of racemization.[2]
Troubleshooting Guide
Issue: High levels of the (3R)-Tic diastereomer detected in the final peptide.
This common issue can often be traced back to the coupling conditions. Follow these steps to troubleshoot and mitigate the problem.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent is a critical first step in minimizing racemization, especially for sterically hindered amino acids like Tic.
-
Problem: Using carbodiimides like DCC or DIC without an additive.
-
Solution: When using carbodiimides, the addition of a nucleophilic additive is essential to suppress racemization.[3] These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to racemization. Recommended additives include:
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): Often considered superior in suppressing racemization compared to HOBt.
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective at suppressing racemization than HOBt.[4]
-
HOBt (1-Hydroxybenzotriazole): A classic additive, though sometimes less effective than OxymaPure or HOAt.[4]
-
-
-
Problem: Using HBTU, which can exhibit moderate levels of racemization.
-
Solution: For challenging couplings involving sterically hindered amino acids, consider switching to a more efficient uronium/aminium or phosphonium salt-based coupling reagent known for lower racemization potential.[5][6]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Consistently shows lower levels of racemization compared to HBTU due to the formation of a more reactive OAt-ester, which can lead to faster coupling and less opportunity for epimerization.[5]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A highly efficient reagent with a very low tendency for racemization.[7]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Particularly effective for coupling sterically hindered amino acids.
-
-
Step 2: Assess the Base Used in the Coupling Reaction
The choice of the tertiary amine base is critical for controlling racemization.
-
Problem: Using a strong, non-hindered base like triethylamine (TEA).
-
Solution: Employ a sterically hindered or weaker base to minimize the abstraction of the α-proton from the activated intermediate.
-
Step 3: Evaluate the Solvent
The reaction solvent can influence the rate of racemization.
-
Problem: Using highly polar aprotic solvents like DMF, which can sometimes promote racemization.
-
Solution: Consider using a less polar solvent, which may help to stabilize the activated intermediate and reduce racemization.
-
Dichloromethane (DCM): A good alternative to DMF for many coupling reactions.
-
Tetrahydrofuran (THF): Can also be a suitable solvent.
-
Solvent Mixtures: A mixture of DCM and a small amount of DMF to aid solubility can be a good compromise.
-
-
Step 4: Optimize Reaction Temperature and Time
-
Problem: Prolonged coupling times or elevated temperatures.
-
Solution:
-
Temperature: Conduct the coupling at room temperature or consider lowering the temperature to 0 °C, especially for sensitive couplings.[1]
-
Pre-activation Time: Minimize the pre-activation time (the duration the amino acid is mixed with the coupling reagent before adding the amine component) to reduce the concentration of the racemization-prone activated intermediate.[9]
-
Reaction Monitoring: Monitor the reaction progress using a qualitative test (e.g., Kaiser test for primary amines, or a specific test for secondary amines if coupling to a proline-like residue) to avoid unnecessarily long reaction times.
-
-
Step 5: Consider Structural Factors
-
Problem: Diketopiperazine formation when Tic is the second amino acid in the sequence.
-
Solution: If using an Fmoc/tBu strategy, performing the synthesis on a 2-chlorotrityl chloride resin is preferred. The steric bulk of this resin linkage inhibits the formation of diketopiperazines.[10]
-
Quantitative Data on Racemization
| Coupling Reagent/Method | % D-Isomer (Epimerization) | General Remarks |
| HBTU | 1.5 - 5.0% | A widely used and effective reagent, but can lead to moderate levels of racemization. |
| HATU | 0.5 - 2.0% | Generally superior to HBTU in suppressing racemization due to faster reaction kinetics.[5] |
| COMU | < 1.0% | A highly efficient reagent with a very low tendency for racemization.[7] |
| DIC/HOBt | 0.5 - 2.5% | A cost-effective method, but the level of racemization can be variable. |
| DIC/OxymaPure | < 1.0% | Often shows superior performance in suppressing racemization compared to DIC/HOBt. |
Note: The reported percentages are for model peptides and may vary depending on the specific amino acid sequence, solvent, base, and temperature.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Boc-(3S)-Tic-OH using HATU
This protocol is recommended for challenging couplings where minimizing racemization is a high priority.
-
Resin Preparation:
-
Swell the resin in dichloromethane (DCM) for 30 minutes.
-
Perform the N-terminal deprotection of the resin-bound peptide according to standard Boc-SPPS protocols (e.g., using TFA in DCM).
-
Neutralize the resin with a solution of 10% DIPEA in DCM.
-
Wash the resin thoroughly with DCM followed by N,N-dimethylformamide (DMF).
-
-
Activation and Coupling:
-
In a separate reaction vessel, dissolve Boc-(3S)-Tic-OH (2.0 equivalents relative to resin loading) and HATU (1.95 equivalents) in DMF.
-
Add a hindered base, such as 2,4,6-collidine (4.0 equivalents) or DIPEA (4.0 equivalents), to the activation mixture.
-
Allow for a short pre-activation time of 1-2 minutes at room temperature.
-
Immediately add the activated amino acid solution to the deprotected and neutralized resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Monitor the coupling reaction for completion using an appropriate qualitative test.
-
Once the reaction is complete, wash the resin thoroughly with DMF, followed by DCM, and then methanol.
-
Protocol 2: Low-Racemization Coupling of Boc-(3S)-Tic-OH using DIC/OxymaPure
This protocol provides a cost-effective alternative with excellent racemization suppression.
-
Resin Preparation:
-
Follow the same resin preparation steps as in Protocol 1.
-
-
Coupling:
-
In a separate reaction vessel, dissolve Boc-(3S)-Tic-OH (2.0 equivalents) and OxymaPure (2.0 equivalents) in a minimal amount of DMF.
-
Add this solution to the deprotected and neutralized resin.
-
Add Diisopropylcarbodiimide (DIC) (2.0 equivalents) to the resin slurry.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Monitor the reaction for completion.
-
Upon completion, wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and the soluble diisopropylurea byproduct.
-
Visualizing Key Concepts
Caption: Mechanism of racemization versus peptide coupling for Boc-(3S)-Tic-OH.
References
- 1. americapeptides.com [americapeptides.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
Technical Support Center: Optimizing the Pictet-Spengler Reaction for Boc-Tic-OH Synthesis
Welcome to the technical support center for the synthesis of Boc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-Tic-OH). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of the Pictet-Spengler reaction for this specific application.
Troubleshooting Guide: Low Yield in Boc-Tic-OH Synthesis
Low yields in the Pictet-Spengler synthesis of Boc-Tic-OH can arise from several factors. This guide provides a systematic approach to identifying and resolving common issues.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Incomplete Iminium Ion Formation: The reaction is driven by the formation of an electrophilic iminium ion from Boc-L-phenylalanine and formaldehyde. Insufficiently acidic conditions will result in a low concentration of this key intermediate.[1][2] | Optimize Acid Catalyst: - Increase Catalyst Loading: Gradually increase the equivalents of the acid catalyst. - Switch to a Stronger Acid: If using a weaker acid, consider switching to trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1] Ensure Anhydrous Conditions: Water can hydrolyze the iminium ion intermediate. Ensure all glassware is oven-dried and use anhydrous solvents.[2] |
| Low Reactivity of Phenylalanine Ring: The phenyl ring of phenylalanine is not as electron-rich as indole-containing substrates, making the cyclization step more challenging and often requiring harsher conditions.[1] | Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-70°C) can provide the necessary activation energy for the cyclization to occur.[1] However, be aware that higher temperatures can also promote racemization.[1] Increase Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration if starting material is still present. | |
| Degradation of Starting Material or Product: The strongly acidic conditions required can sometimes lead to the degradation of the Boc protecting group or the final product. | Use Milder Acid: If degradation is suspected, try a milder acid catalyst like p-toluenesulfonic acid (TsOH). Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable reaction rate. N-Acyliminium Ion Strategy: Consider forming an N-acyliminium ion, which is a more powerful electrophile and allows for cyclization under milder conditions.[1] | |
| Formation of Multiple Products/Impurities | Racemization: The stereocenter at the carboxylic acid position can be prone to epimerization under acidic conditions, especially at elevated temperatures.[1] | Lower Reaction Temperature: Perform the reaction at a lower temperature to favor kinetic control, which often yields the desired cis product.[1] Optimize Reaction Time: Avoid unnecessarily long reaction times to minimize exposure to acidic conditions. |
| Side Reactions with Formaldehyde: Excess formaldehyde can lead to the formation of byproducts. | Control Stoichiometry: Use a slight excess of formaldehyde (or a formaldehyde equivalent like paraformaldehyde) but avoid a large excess.[3] The optimal amount may need to be determined empirically. | |
| Incomplete Boc Protection of Phenylalanine: If starting with L-phenylalanine and performing the Boc protection in a prior step, incomplete protection will lead to undesired side reactions. | Verify Starting Material Purity: Ensure the Boc-L-phenylalanine is of high purity before starting the Pictet-Spengler reaction. Optimize Boc Protection: If preparing the starting material yourself, ensure complete reaction through TLC or LC-MS analysis and proper purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield in the Pictet-Spengler synthesis of Boc-Tic-OH?
A1: The most critical factor is establishing the optimal balance between acidic catalysis and reaction temperature. The phenylalanine ring is not highly activated, necessitating strong acid and often heat to drive the cyclization.[1] However, these conditions can also lead to racemization and degradation.[1] Careful optimization of the acid type, concentration, and reaction temperature is key to maximizing the yield of the desired product.
Q2: Which acid catalyst is best for this reaction?
A2: There is no single "best" acid, as the optimal choice can depend on the specific solvent and temperature conditions. Commonly used and effective acids include trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄).[1] For instances where milder conditions are desired to prevent side reactions, p-toluenesulfonic acid (TsOH) can be a suitable alternative. A comparative screening of different acids is often a valuable initial step in optimizing the reaction.
Q3: How can I minimize the formation of the trans diastereomer and favor the desired cis product?
A3: The formation of the cis diastereomer is typically under kinetic control and is favored at lower temperatures.[1] Running the reaction at or below room temperature, if the reaction proceeds at a reasonable rate, can enhance the diastereoselectivity. At higher temperatures, the reaction can become reversible, leading to equilibration and a higher proportion of the thermodynamically more stable trans isomer.[1]
Q4: Can I use a formaldehyde equivalent instead of aqueous formaldehyde?
A4: Yes, using a formaldehyde equivalent such as paraformaldehyde or 1,3,5-trioxane is often preferred as it allows for better control over the stoichiometry and helps maintain anhydrous conditions, which can be beneficial for the reaction.
Q5: How do I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] TLC can be used to visualize the consumption of the Boc-L-phenylalanine starting material and the appearance of the Boc-Tic-OH product spot. LC-MS provides more detailed information, allowing for the identification of the product and any major side products.
Data Presentation
Table 1: Optimization of Pictet-Spengler Reaction Conditions for Tetrahydroisoquinoline Synthesis
The following table summarizes various reaction conditions for the Pictet-Spengler reaction leading to tetrahydroisoquinoline derivatives, providing a basis for optimizing the synthesis of Boc-Tic-OH.
| Entry | Starting Material | Aldehyde/Ketone | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | β-arylethylamine | Aromatic Aldehyde | HCl (1.0 eq) | Toluene | 70 | 2 | 58 |
| 2 | β-arylethylamine | Aromatic Aldehyde | HCl (1.0 eq) | Toluene | 110 | 2 | 25 |
| 3 | β-arylethylamine | Aromatic Aldehyde | HCl (2.0 eq) | Acetic Acid | 70 | 3.5 | 48 |
| 4 | β-arylethylamine | Aromatic Aldehyde | HCl (2.0 eq) | Acetic Acid | 70 | 5 | 67 |
| 5 | Tryptamine | Isatin | L-cysteine (30 mol%) | Isopropanol | 40 | 24 | ~80 |
| 6 | β-phenylethanethiol | Aromatic Aldehyde | Bi(OTf)₃ (0.1 eq) | Toluene | 100 | 2-15 | 40-94 |
| 7 | 2-(2-chlorophenyl)ethanol | Aromatic Aldehyde | TsOH | None (Microwave) | - | - | Good to Excellent |
Experimental Protocols
Protocol 1: General Procedure for Pictet-Spengler Synthesis of Boc-Tic-OH
This protocol provides a general starting point for the synthesis. Optimization of reagent stoichiometry, temperature, and reaction time may be necessary.
Materials:
-
Boc-L-phenylalanine
-
Paraformaldehyde
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for column chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-L-phenylalanine (1.0 eq) in anhydrous DCM.
-
Addition of Aldehyde Source: To the stirred solution, add paraformaldehyde (1.2 eq).
-
Acid Catalysis: Cool the mixture in an ice bath (0°C). Slowly add trifluoroacetic acid (2.0-4.0 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated (e.g., to 40°C) to increase the rate, but this may impact diastereoselectivity.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired Boc-Tic-OH.
-
Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.
Visualizations
Pictet-Spengler Reaction Mechanism
References
Technical Support Center: Enhancing Metabolic Stability of Peptides with Boc-(3S)-Tic-OH
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the metabolic stability of peptides incorporating Boc-(3S)-Tic-OH.
Frequently Asked Questions (FAQs)
Q1: What is Boc-(3S)-Tic-OH and why is it used in peptide synthesis?
A1: Boc-(3S)-Tic-OH is the N-tert-butyloxycarbonyl (Boc) protected form of (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). Tic is a conformationally constrained, cyclic analog of the amino acid phenylalanine.[1] Its rigid structure is incorporated into peptides to pre-organize the peptide backbone into a specific conformation, often inducing β-turns.[2] This conformational rigidity can lead to enhanced biological activity, increased receptor selectivity, and improved metabolic stability by making the peptide less susceptible to degradation by proteases.[1]
Q2: How does the incorporation of Tic enhance metabolic stability?
A2: Peptides are often rapidly degraded in the body by enzymes called proteases.[3] These enzymes recognize and cleave specific peptide bond sequences. The rigid structure of Tic can sterically hinder the approach of proteases to nearby peptide bonds, making them less likely to be cleaved.[4] This increased resistance to enzymatic degradation results in a longer half-life in biological fluids like plasma.[5]
Q3: What are the main challenges when incorporating Boc-(3S)-Tic-OH into a peptide sequence?
A3: The primary challenge is its sterically hindered nature. The rigid, bicyclic structure of Tic can make it difficult to couple to the growing peptide chain during solid-phase peptide synthesis (SPPS). This can result in incomplete or slow coupling reactions, leading to deletion sequences in the final product. Careful selection of coupling reagents and optimization of reaction conditions are crucial for successful incorporation.
Q4: What are the common methods to assess the metabolic stability of a Tic-containing peptide?
A4: The most common methods are in vitro assays that simulate physiological conditions. These include:
-
Plasma Stability Assay: The peptide is incubated in plasma (human, rat, mouse, etc.) at 37°C, and the amount of intact peptide is measured over time using techniques like LC-MS.[6] This provides the plasma half-life (t½).
-
Microsomal Stability Assay: The peptide is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (like Cytochrome P450s).[3] This assay helps to predict hepatic (liver) clearance.
-
Hepatocyte Stability Assay: Incubation with intact liver cells (hepatocytes) provides a more complete picture of liver metabolism, including both Phase I and Phase II metabolic pathways.
Q5: Besides incorporating Tic, what are other strategies to improve peptide stability?
A5: Several other strategies can be used, often in combination with unnatural amino acids:
-
N-terminal acetylation and C-terminal amidation: These modifications protect the ends of the peptide from degradation by exopeptidases.
-
D-amino acid substitution: Replacing a natural L-amino acid with its D-enantiomer can significantly increase resistance to proteases.[4]
-
Cyclization: Creating a cyclic peptide, either head-to-tail or through a side-chain linkage, can improve stability by reducing conformational flexibility and protecting cleavage sites.[7]
-
PEGylation: Attaching polyethylene glycol (PEG) chains can increase the peptide's size, shielding it from enzymatic degradation and reducing renal clearance.[8]
Data Presentation
The following tables provide illustrative quantitative data on the enhanced metabolic stability of a hypothetical peptide, "Peptide-X," when a Phenylalanine (Phe) residue is replaced with a Tic residue.
Table 1: In Vitro Plasma Stability of Peptide-X Analogs
| Peptide Analog | Half-life (t½) in Human Plasma (hours) |
| Peptide-X (with Phe) | 2.5 |
| Peptide-X (with Tic) | 18.7 |
This data illustrates a significant increase in plasma half-life upon substitution of Phenylalanine with the more proteolytically resistant Tic residue.
Table 2: In Vitro Liver Microsomal Stability of Peptide-X Analogs
| Peptide Analog | Intrinsic Clearance (CLint) in Human Liver Microsomes (µL/min/mg protein) | Predicted Hepatic Extraction Ratio |
| Peptide-X (with Phe) | 150 | High |
| Peptide-X (with Tic) | 25 | Low to Intermediate |
This data shows a marked reduction in intrinsic clearance in liver microsomes for the Tic-containing analog, suggesting lower first-pass metabolism in the liver.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the half-life (t½) of a peptide in plasma.
Materials:
-
Test peptide stock solution (1 mg/mL in a suitable solvent).
-
Pooled human plasma (or other species of interest), stored at -80°C and thawed on ice.
-
Quenching solution (e.g., acetonitrile with 1% formic acid).
-
Incubator or water bath at 37°C.
-
LC-MS system for analysis.
Procedure:
-
Pre-warm an aliquot of plasma to 37°C.
-
Spike the plasma with the test peptide to a final concentration of 1-10 µM.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the peptide-plasma mixture.
-
Immediately add the aliquot to a tube containing 3-4 volumes of cold quenching solution to precipitate plasma proteins and stop enzymatic activity.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated LC-MS method.
-
Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) using a first-order decay model.[9]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Boc Strategy for Incorporating Boc-(3S)-Tic-OH
Objective: To incorporate the sterically hindered Boc-(3S)-Tic-OH into a peptide sequence using manual or automated Boc-SPPS.
Materials:
-
Appropriate resin for Boc chemistry (e.g., MBHA resin for a C-terminal amide).[8]
-
Boc-protected amino acids.
-
Boc-(3S)-Tic-OH.
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[8]
-
Neutralization solution: 10% Diisopropylethylamine (DIEA) in DCM or DMF.[10]
-
Coupling reagents: A high-efficiency coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended for the hindered Tic residue.
-
Solvents: DCM, N,N-Dimethylformamide (DMF).
Procedure (Single Coupling Cycle):
-
Resin Swelling: Swell the resin in DCM or DMF for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with the deprotection solution (50% TFA in DCM) for 1-2 minutes and drain.
-
Add fresh deprotection solution and agitate for 20-30 minutes.
-
Wash the resin thoroughly with DCM followed by DMF.[8]
-
-
Neutralization:
-
Treat the resin with the neutralization solution (10% DIEA in DMF) for 2 minutes and drain. Repeat once.
-
Wash the resin thoroughly with DMF.[10]
-
-
Coupling of Boc-(3S)-Tic-OH:
-
In a separate vessel, pre-activate Boc-(3S)-Tic-OH (3-4 equivalents) with HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours, or even overnight) due to the steric hindrance of Tic.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), a second coupling (recoupling) is necessary.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to prepare for the next cycle.
Troubleshooting Guides
Issue 1: Low Yield of the Tic-Containing Peptide
-
Possible Cause: Incomplete coupling of Boc-(3S)-Tic-OH or the subsequent amino acid due to steric hindrance.
-
Troubleshooting Steps:
-
Change Coupling Reagent: Switch to a more potent coupling reagent like HATU or HCTU, which are known to be effective for hindered couplings.[11]
-
Increase Equivalents and Concentration: Use a higher excess of the Boc-(3S)-Tic-OH and coupling reagents (e.g., 3-5 equivalents). Increasing the concentration of the reagents can also drive the reaction to completion.
-
Extend Coupling Time: Allow the coupling reaction for Boc-(3S)-Tic-OH to proceed for a longer duration (e.g., 2-4 hours or overnight).
-
Double Couple: After the initial coupling, perform a second coupling with fresh reagents to ensure all free amines have reacted.
-
Use a Different Solvent: In some cases, switching from DMF to N-Methyl-2-pyrrolidone (NMP) can help to disrupt peptide aggregation and improve coupling efficiency.
-
Issue 2: Presence of Deletion Sequences Lacking the Tic Residue in the Final Product
-
Possible Cause: Incomplete coupling of Boc-(3S)-Tic-OH followed by capping of the unreacted amines in the next cycle, or incomplete deprotection of the Boc group on the Tic residue.
-
Troubleshooting Steps:
-
Confirm Coupling Completion: Use a reliable method like the Kaiser test to ensure the coupling of Tic is complete before proceeding to the next step. A negative test is required.
-
Optimize Deprotection: For the amino acid coupled after Tic, ensure complete Boc deprotection. The steric bulk of Tic might slightly hinder the deprotection of the adjacent residue. A slightly extended deprotection time (e.g., 30 minutes) might be beneficial.
-
Review Synthesis Strategy: If the problem persists, consider synthesizing the peptide in smaller fragments and then ligating them.
-
Issue 3: Poor Solubility of the Crude Peptide After Cleavage
-
Possible Cause: The incorporation of the rigid and hydrophobic Tic residue can sometimes lead to aggregation of the final peptide.
-
Troubleshooting Steps:
-
Modify Purification Protocol: Use a different solvent system for dissolving the crude peptide before purification. Adding small amounts of organic solvents like acetonitrile or isopropanol, or using denaturants like guanidine hydrochloride, can help to solubilize aggregated peptides.
-
Adjust pH: The solubility of peptides is often pH-dependent. Experiment with different pH values for your initial purification buffers.
-
Sequence Modification: If aggregation is a persistent issue, consider flanking the Tic residue with more hydrophilic amino acids in future designs, if permissible for the biological activity.
-
Visualizations
Caption: Experimental workflow for synthesis and stability assessment.
Caption: Troubleshooting workflow for SPPS with Boc-(3S)-Tic-OH.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. The Biological Activity and Metabolic Stability of Peptidic Bifunctional Compounds That Are Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists with A Cystine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. chempep.com [chempep.com]
- 9. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]
Column chromatography optimization for purifying Boc-(3S)-Tic-OH
Welcome to the technical support center for the purification of Boc-(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-(3S)-Tic-OH). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the column chromatography purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying Boc-(3S)-Tic-OH? A1: The most common and recommended stationary phase for the purification of Boc-protected amino acids, including Boc-(3S)-Tic-OH, is silica gel.[1][2] A mesh size of 60-120 or 230-400 is typically suitable for flash column chromatography.
Q2: How do I select an appropriate mobile phase (eluent) for the purification? A2: The ideal mobile phase should be identified by first performing Thin-Layer Chromatography (TLC) analysis.[1][3] Start with a binary solvent system consisting of a non-polar solvent and a polar solvent. Common systems for compounds of this type include gradients of ethyl acetate in hexanes or methanol in dichloromethane (DCM) or chloroform.[1][4][5] The goal is to find a solvent ratio that gives your product a retention factor (Rf) value of approximately 0.2-0.4 on the TLC plate.
Q3: My compound is streaking or "tailing" on the TLC plate. What does this mean and how can I fix it? A3: Tailing is often caused by the strong interaction of the acidic carboxylic acid group in Boc-(3S)-Tic-OH with the slightly basic sites on the silica gel. To resolve this, you can add a small amount (0.5-1%) of a modifier like acetic acid to your mobile phase. This helps to keep the carboxylic acid protonated, reducing its interaction with the stationary phase and resulting in sharper, more defined spots.
Q4: How can I visualize Boc-(3S)-Tic-OH on a TLC plate after development? A4: Boc-(3S)-Tic-OH contains an aromatic ring, which allows it to be visualized under a UV lamp (typically at 254 nm). Additionally, general-purpose stains like potassium permanganate or vanillin can be used to visualize the spot.
Q5: What are the potential impurities I might encounter during this purification? A5: Common impurities can originate from the Boc-protection reaction. These may include unreacted starting material ( (3S)-Tic-OH), byproducts from the decomposition of di-tert-butyl dicarbonate ((Boc)₂O) such as t-butyl alcohol, and potentially over-reacted N,N-di-Boc species.[4][6] A proper aqueous workup (acid-base extraction) before chromatography is crucial to remove many of these impurities.[4][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of Boc-(3S)-Tic-OH.
| Problem | Possible Cause | Suggested Solution |
| No Elution | The mobile phase is not polar enough to move the compound off the silica gel. | Gradually and systematically increase the percentage of the polar solvent in your mobile phase (e.g., increase methanol content in a DCM/methanol system). |
| Poor Separation | The chosen solvent system has poor selectivity for the product versus the impurities. | Try a different solvent system. For example, if hexanes/ethyl acetate is not working, switch to dichloromethane/methanol or chloroform/methanol. A shallower solvent gradient during elution can also improve separation. |
| Product Tailing | The acidic carboxylic acid group is strongly interacting with the silica gel stationary phase. | Add a small amount (0.5-1%) of acetic acid to the mobile phase to suppress the ionization of the carboxylic acid and minimize tailing. |
| Low Recovery | The product may be irreversibly adsorbed onto the silica, or mixed fractions containing the product were discarded. | Ensure a proper workup was performed before the column to remove highly polar impurities. Use a modifier (acetic acid) in the eluent. Carefully analyze all fractions by TLC before combining to avoid discarding fractions with the pure product. |
| Product is an Oil | The purified compound is an oil and not a solid, which can be difficult to handle. | This is a common issue with some Boc-protected amino acids.[7] If purity is confirmed by HPLC or NMR, the oil can be used directly. Alternatively, forming a dicyclohexylamine (DCHA) salt can often induce crystallization.[4][7] |
Experimental Protocols
Protocol 1: TLC for Solvent System Optimization
-
Prepare TLC Plate: Using a pencil, lightly draw a starting line about 1.5 cm from the bottom of a silica gel TLC plate.[8]
-
Spot Sample: Dissolve a small amount of your crude Boc-(3S)-Tic-OH in a suitable solvent (e.g., DCM or ethyl acetate). Using a capillary tube, spot a small amount onto the starting line.
-
Prepare Eluent & Chamber: Prepare a small volume of your test mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate). Pour it into a developing chamber to a depth of about 0.5 cm and cover to allow the atmosphere to saturate.
-
Develop Plate: Place the TLC plate in the chamber, ensuring the starting line is above the solvent level.[8] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Analyze: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp.
-
Optimize: Adjust the solvent ratio to achieve an Rf value of 0.2-0.4 for the product spot. This is the optimal mobile phase for your column.
Protocol 2: Flash Column Chromatography Purification
-
Column Preparation: Secure a glass column vertically. Pack the column with silica gel, either as a dry powder followed by wetting with the initial mobile phase, or as a slurry. Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude Boc-(3S)-Tic-OH in a minimal amount of the mobile phase or a solvent it is highly soluble in (like DCM).[9] Carefully apply the sample to the top of the silica bed. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
Elution: Begin eluting with your optimized mobile phase from the TLC analysis. Apply gentle air pressure to maintain a steady flow.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Monitoring: Systematically spot fractions onto a TLC plate to track the elution of your compound.
-
Combine and Concentrate: Once the desired product has fully eluted, combine the pure fractions as identified by TLC. Remove the solvent using a rotary evaporator to yield the purified Boc-(3S)-Tic-OH.
Data Presentation
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System | Starting Ratio (v/v) | Polarity | Notes |
| Hexanes / Ethyl Acetate | 9:1 → 1:1 | Low to Medium | Good starting point for many organic compounds.[4] |
| Dichloromethane / Methanol | 99:1 → 9:1 | Medium to High | Effective for more polar compounds.[5] |
| Chloroform / Methanol | 98:2 → 95:5 | Medium to High | An alternative to DCM/Methanol systems.[1] |
| Mobile Phase Modifier | Add 0.5-1% Acetic Acid | - | Add to any of the above systems if tailing is observed. |
Visualizations
Caption: Workflow for column chromatography purification.
Caption: Troubleshooting decision tree for common issues.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. column-chromatography.com [column-chromatography.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bnmv.ac.in [bnmv.ac.in]
Validation & Comparative
A Comparative Guide to Boc-Tic-OH and Fmoc-Tic-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of peptidomimetics and conformationally constrained peptides, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) stands out as a critical building block. As a rigid analog of phenylalanine, its incorporation can significantly enhance biological activity, metabolic stability, and receptor selectivity. The efficiency of solid-phase peptide synthesis (SPPS) involving this unique amino acid is highly dependent on the chosen protective group strategy. This guide provides an objective comparison of two of the most common approaches: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protection of Tic-OH, offering insights into their respective efficiencies and practical applications.
Core Principles: A Tale of Two Chemistries
The primary distinction between the Boc and Fmoc strategies lies in their orthogonal deprotection chemistries. The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved with a secondary amine like piperidine.[1] This fundamental difference dictates the entire synthetic protocol, from the choice of resin and side-chain protecting groups to the final cleavage conditions.
The Boc/Bzl strategy utilizes the acid-labile Boc group for temporary Nα-protection and typically benzyl-based side-chain protecting groups, which are removed during the final, harsh cleavage with hydrofluoric acid (HF).[1] In contrast, the Fmoc/tBu strategy offers a milder alternative, employing the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl-based side-chain protecting groups.[] This orthogonality allows for the removal of side-chain protection and cleavage from the resin with TFA, avoiding the use of hazardous HF.[3]
Performance Comparison: Boc-Tic-OH vs. Fmoc-Tic-OH
While direct, head-to-head quantitative data for the coupling efficiency of Boc-Tic-OH versus Fmoc-Tic-OH is not extensively documented in comparative studies, an evaluation of their performance can be extrapolated from the general principles of each strategy and the known challenges associated with sterically hindered amino acids like Tic.
For routine peptide synthesis, the Fmoc strategy is often reported to achieve high coupling yields, frequently exceeding 99%.[1] However, the bulky nature of the Tic residue can present steric hindrance, potentially slowing down reaction kinetics.[4] For Fmoc-Tic-OH, this may necessitate the use of more potent coupling reagents, such as HATU, or extended coupling times and "double coupling" procedures to ensure a complete reaction.[4][5]
The Boc strategy, particularly with in situ neutralization protocols, can be advantageous for "difficult sequences" prone to aggregation.[6] The protonation of the N-terminus following Boc deprotection can disrupt interchain hydrogen bonding, improving solvation and accessibility for the incoming amino acid. This could potentially lead to higher yields and purity when synthesizing hydrophobic or aggregation-prone peptides containing Tic.
Table 1: Key Differences in Boc and Fmoc Strategies for Tic-OH Incorporation
| Feature | Boc-Tic-OH Strategy | Fmoc-Tic-OH Strategy |
| Nα-Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Reagent | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[7] | 20% Piperidine in Dimethylformamide (DMF)[8] |
| Side-Chain Protection | Typically Benzyl (Bzl)-based | Typically tert-Butyl (tBu)-based[] |
| Final Cleavage Reagent | Hydrofluoric Acid (HF) or TFMSA[1] | Trifluoroacetic Acid (TFA)[3] |
| Orthogonality | Partial (Graduated Acid Lability)[9] | Fully Orthogonal[] |
| Typical Yield per Step | High, but can be sequence-dependent | >99% for standard amino acids[] |
| Automation Friendliness | Less common in modern automated synthesizers | Highly amenable[9] |
| Key Advantages for Tic | Can be beneficial for hydrophobic sequences prone to aggregation.[1] | Milder deprotection conditions are compatible with a wider range of functionalities.[9] |
| Key Challenges for Tic | Requires handling of highly corrosive and hazardous HF.[3] | Steric hindrance may require optimized coupling protocols (e.g., potent reagents, double coupling).[4] |
| Cost Consideration | Boc-protected amino acids are generally less expensive.[] | Fmoc-protected amino acids can be more expensive.[] |
Experimental Protocols
The following are generalized protocols for a single amino acid coupling cycle for both Boc and Fmoc strategies, with specific considerations for the incorporation of the sterically hindered Tic-OH.
Boc-SPPS Protocol for Tic-OH Incorporation
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in Dichloromethane (DCM) for 30-60 minutes.[7]
-
Boc Deprotection:
-
Neutralization:
-
Coupling of Boc-Tic-OH:
-
In a separate vessel, dissolve Boc-Tic-OH (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to begin activation.[7]
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. Due to the steric hindrance of Tic-OH, a longer coupling time is recommended.
-
Monitor the reaction completion using the ninhydrin test. A negative test (yellow beads) indicates a complete reaction.[7]
-
-
Washing: After complete coupling, wash the resin with DMF and DCM to prepare for the next cycle.
Fmoc-SPPS Protocol for Tic-OH Incorporation
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.[4]
-
Fmoc Deprotection:
-
Amino Acid Coupling (Fmoc-Tic-OH):
-
In a separate vessel, pre-activate Fmoc-Tic-OH (3-5 equivalents) with a potent coupling reagent such as HATU (2.9-4.5 equivalents) and a hindered base like DIEA (6-10 equivalents) in DMF for 2-5 minutes.[4]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For the sterically hindered Fmoc-Tic-OH, extending the coupling time or performing a second coupling (double coupling) with fresh reagents may be necessary to ensure high efficiency.[4]
-
Monitor the coupling completion using a ninhydrin test.[4]
-
-
Washing: Wash the resin with DMF (5 times).[4]
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.[4]
Visualizing the SPPS Workflows
To further elucidate the cyclical nature of each process, the following diagrams illustrate the core steps in both Boc and Fmoc solid-phase peptide synthesis.
Conclusion
The choice between Boc-Tic-OH and Fmoc-Tic-OH for solid-phase peptide synthesis is a strategic one, with implications for efficiency, purity, and practicality. The Fmoc/tBu strategy has become the predominant method in modern SPPS due to its milder deprotection conditions, true orthogonality, and high amenability to automation, which are particularly beneficial for the synthesis of complex and modified peptides.[9] However, for sterically hindered residues like Tic, careful optimization of coupling conditions is crucial to ensure high yields.
The Boc/Bzl strategy, while requiring more hazardous reagents for final cleavage, remains a robust and valuable method, especially for the synthesis of long or hydrophobic peptides where aggregation can be a significant challenge.[1] Ultimately, the optimal choice will depend on the specific peptide sequence, the scale of the synthesis, the available laboratory equipment, and the downstream application of the final peptide.
References
- 1. benchchem.com [benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Conformational Differences Between Boc-L-Tic-OH and Boc-D-Tic-OH in Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of constrained amino acids is a powerful strategy in medicinal chemistry to modulate the conformational properties of peptides, thereby influencing their biological activity, receptor selectivity, and metabolic stability. Among these, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) has proven to be a particularly valuable residue for inducing specific secondary structures, most notably β-turns. The stereochemistry of the Tic residue, whether L- or D-, plays a critical role in dictating the precise nature of this turn and, consequently, the overall peptide conformation and its interaction with biological targets.
This guide provides a comprehensive comparison of the conformational differences imparted by Boc-L-Tic-OH versus Boc-D-Tic-OH when incorporated into peptide sequences. We will delve into the structural consequences of this stereochemical change, supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and circular dichroism (CD), and discuss its implications for biological activity, with a focus on opioid peptides.
Impact of Tic Stereochemistry on Peptide Conformation and Activity
The rigid bicyclic structure of Tic severely restricts the rotational freedom around the peptide backbone, forcing it to adopt a folded conformation. This inherent rigidity is a key driver for the induction and stabilization of β-turns, which are crucial structural motifs for the biological function of many peptides.[1] The stereochemistry at the α-carbon of the Tic residue is a primary determinant of the type of β-turn formed.
A seminal study on opioid peptides demonstrated that the substitution of L-Tic or D-Tic at the second position of a tetrapeptide sequence leads to dramatically different receptor selectivity and intrinsic activity. Specifically, the tetrapeptide H-Tyr-L-Tic -Phe-Phe-OH (TIPP) is a potent and highly selective δ-opioid receptor antagonist.[2] In contrast, the corresponding peptide containing D-Tic, H-Tyr-D-Tic -Phe-Phe-NH2, acts as a potent µ-opioid receptor selective agonist.[2] This stark functional divergence underscores the profound impact of Tic stereochemistry on the peptide's three-dimensional structure and its ability to interact with specific receptor subtypes.
Theoretical conformational analysis of H-Tyr-L-Tic-Phe-OH and H-Tyr-D-Tic-Phe-NH2 revealed that while both peptides adopt compact structures, the spatial orientation of the Phe³ residue is markedly different. In all low-energy conformers, the Phe³ residue of the D-Tic containing peptide is located on the opposite side of the plane defined by the Tic residue compared to the L-Tic containing peptide. This fundamental difference in the spatial arrangement of key pharmacophoric groups provides a structural basis for their distinct activity profiles.
Quantitative Conformational and Biological Data
The following tables summarize key quantitative data from conformational studies and biological assays of peptides containing L-Tic and D-Tic, highlighting the influence of stereochemistry.
| Peptide Sequence | Tic Isomer | Method of Analysis | Key Conformational Features | Reference(s) |
| H-Tyr-Tic-Phe-Phe-OH (TIPP) | L-Tic | Radioreceptor Binding Assay | High δ-opioid receptor affinity (Ki δ = 1.2 nM) and selectivity (Ki µ/Ki δ = 1410). Potent δ-antagonist (Ke = 3-8 nM). | [2] |
| H-Tyr-Tic-Phe-Phe-NH2 | D-Tic | Radioreceptor Binding Assay | Potent µ-opioid receptor selective agonist. | [2] |
| H-Dmt-Tic-Phe-Phe-NH2 (DIPP-NH2) | D-Tic | X-ray Crystallography | In the crystal structure of the δ-opioid receptor-DIPP-NH2 complex, a cis-peptide bond is observed between Dmt¹ and Tic². |
Experimental Protocols
Detailed methodologies for the key experiments cited in the conformational analysis of Tic-containing peptides are provided below.
Solid-Phase Peptide Synthesis (SPPS)
Peptides containing Boc-L-Tic-OH or Boc-D-Tic-OH are typically synthesized using standard solid-phase peptide synthesis protocols, employing either Boc or Fmoc chemistry.
Boc SPPS Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., MBHA resin for C-terminal amides) in dichloromethane (DCM).
-
Boc Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid using a solution of trifluoroacetic acid (TFA) in DCM (typically 50% v/v).
-
Neutralization: Neutralize the resulting TFA salt with a solution of a tertiary amine, such as diisopropylethylamine (DIEA), in DCM or N,N-dimethylformamide (DMF).
-
Coupling: Couple the next Boc-protected amino acid (e.g., Boc-L-Tic-OH or Boc-D-Tic-OH) using a suitable coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF. Monitor the coupling reaction for completion (e.g., using the Kaiser test).
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: After the final coupling, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., HF or a TFA-based cocktail with scavengers).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Experimental Workflow for Solid-Phase Peptide Synthesis
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. 2D NMR experiments are particularly useful for assigning proton resonances and identifying through-space correlations (Nuclear Overhauser Effects or NOEs) that provide distance constraints for structure calculations.
Protocol for 2D NMR of Peptides:
-
Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or a mixture of H₂O/D₂O with a buffer) to a concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and spectral dispersion.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify coupled proton spin systems within each amino acid residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). The choice between NOESY and ROESY depends on the molecular weight of the peptide.
-
Resonance Assignment: Use the TOCSY and NOESY/ROESY spectra to sequentially assign the proton resonances of the peptide backbone and side chains.
-
Structural Calculations: Use the NOE-derived distance constraints, along with dihedral angle constraints obtained from coupling constants, to calculate a family of solution structures using molecular dynamics or distance geometry algorithms.
NMR Experimental Workflow for Peptide Structure Determination
Caption: Workflow for determining peptide structure using NMR spectroscopy.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. The differential absorption of left- and right-circularly polarized light by the peptide backbone provides a characteristic spectrum for different secondary structures like α-helices, β-sheets, and random coils.
Protocol for CD Spectroscopy of Peptides:
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region (190-250 nm).
-
Instrument Setup: Use a quartz cuvette with a short pathlength (e.g., 0.1 cm). Purge the instrument with nitrogen gas.
-
Data Acquisition: Record the CD spectrum in the far-UV region (e.g., 190-260 nm) at a controlled temperature.
-
Baseline Correction: Subtract the spectrum of the buffer from the peptide spectrum.
-
Data Conversion: Convert the raw data (ellipticity) to molar ellipticity [θ].
-
Secondary Structure Estimation: Use deconvolution algorithms to estimate the percentage of different secondary structural elements from the CD spectrum.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.
Protocol for Peptide Crystallization and X-ray Diffraction:
-
Peptide Purity: Ensure the peptide is of high purity (>95%).
-
Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Crystal Optimization: Optimize the conditions that yield single, well-diffracting crystals.
-
Data Collection: Mount a suitable crystal and collect X-ray diffraction data, typically at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using methods like molecular replacement or direct methods. Refine the atomic model against the experimental data.
Signaling Pathway: Differential Modulation of Opioid Receptors
The distinct conformations adopted by peptides containing L-Tic and D-Tic lead to their differential interaction with and signaling through opioid receptors. Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o). Upon agonist binding, the receptor undergoes a conformational change that promotes the exchange of GDP for GTP on the Gα subunit of the G protein. The activated Gα-GTP and Gβγ subunits then dissociate and modulate downstream effectors, leading to the cellular response, such as analgesia.
Antagonists, on the other hand, bind to the receptor but do not induce the conformational change required for G-protein activation, thereby blocking the action of agonists. The stereochemistry of the Tic residue determines whether the peptide acts as a µ-selective agonist (D-Tic) or a δ-selective antagonist (L-Tic), thus dictating which signaling pathway is modulated and at which receptor subtype.
Differential Opioid Receptor Signaling by L-Tic and D-Tic Peptides
Caption: Differential modulation of opioid receptor signaling by L-Tic and D-Tic containing peptides.
Conclusion
The stereochemistry of the Boc-Tic-OH residue is a critical determinant of the conformational properties and biological activity of peptides. The incorporation of Boc-L-Tic-OH is a well-established strategy for designing potent and selective δ-opioid receptor antagonists, which is attributed to the specific β-turn conformation it induces. Conversely, the use of Boc-D-Tic-OH can lead to µ-opioid receptor agonists. This stark difference in pharmacology arising from a single stereocenter highlights the importance of precise conformational control in peptide-based drug design. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to further explore and exploit the conformational effects of Tic and other constrained amino acids in the development of novel peptide therapeutics.
References
- 1. Conformational analysis of the biologically active cyclic analog of beta-casomorphin H-Tyr-cyclo[D-OrnPheProGly] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential stereochemical requirements of mu vs. delta opioid receptors for ligand binding and signal transduction: development of a class of potent and highly delta-selective peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Tic-Based Opioid Receptor Antagonists
This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Dmt-Tic) pharmacophore. The Dmt-Tic scaffold is a potent and selective antagonist of the delta-opioid receptor and serves as a foundational structure for extensive SAR studies.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a concise summary of quantitative data, detailed experimental protocols, and a visualization of the relevant signaling pathway.
The core structure, H-Dmt-Tic-OH, demonstrates remarkable affinity and selectivity for the delta-opioid receptor.[2] Modifications to this parent compound, particularly at the N-terminus, have been systematically explored to understand their impact on receptor binding and functional activity. These studies are crucial for the rational design of novel opioid receptor modulators with improved pharmacological profiles.[1]
Data Presentation: SAR of N-Terminal Modified Dmt-Tic Derivatives
The following table summarizes the in vitro biological data for a series of N-terminally modified Dmt-Tic-OH analogs. The data highlight how substitutions on the N-terminal amino group of the Dmt residue influence binding affinity for mu (μ) and delta (δ) opioid receptors, as well as functional antagonist potency at the delta-opioid receptor.
| Compound | Structure Modification | δ-Receptor Ki (nM) | μ-Receptor Ki (nM) | δ/μ Selectivity Ratio | δ Antagonism pA2 (Ke, nM) |
| 1 | H-Dmt-Tic-OH (Parent Compound) | 0.022 | 3300 | 150,000 | 8.2 (5.7) |
| 2 | N-Me-Dmt-Tic-OH | 0.20 | >10000 | >50,000 | 8.5 (2.8) |
| 3 | N,N-Me₂-Dmt-Tic-OH | 0.12 | 2400 | 20,000 | 9.4 (0.28) |
| 4 | H-Dmt-Tic-Ala-OH | 0.095 | 2000 | 21,050 | 8.7 (1.9) |
| 5 | N-Me-Dmt-Tic-Ala-OH | 0.11 | 2100 | 19,090 | 9.1 (0.8) |
| 6 | N,N-Me₂-Dmt-Tic-Ala-OH | 0.076 | 1530 | 20,132 | 9.6 (0.22) |
| 7 | N,N-Me₂-Dmt-Tic-NH₂ | 0.31 | 513 | 1,655 | 9.9 (0.12) |
Data compiled from Salvadori et al., J Med Chem, 1997.[2][3]
Key SAR Observations:
-
N-Monomethylation (Compound 2): Introducing a single methyl group on the N-terminus of H-Dmt-Tic-OH slightly decreases delta-receptor affinity but maintains high selectivity and potent delta-antagonism.[3]
-
N,N-Dimethylation (Compound 3): The addition of a second methyl group maintains high delta-affinity and selectivity while significantly increasing delta-antagonist potency by approximately 20-fold compared to the parent compound.[2]
-
C-Terminal Extension with Alanine (Compound 4): Adding an alanine residue to the C-terminus of the parent compound results in a highly potent and selective delta-antagonist.
-
N-Methylation of Tripeptides (Compounds 5 & 6): Similar to the dipeptides, N-methylation and N,N-dimethylation of the Dmt-Tic-Ala-OH scaffold enhance delta-antagonist potency, with the dimethylated analog being exceptionally potent.[3]
-
C-Terminal Amidation (Compound 7): Amidation of the C-terminus in the N,N-dimethylated dipeptide leads to the most potent delta-antagonist in this series, although it comes with a decrease in delta-selectivity due to increased mu-receptor affinity.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the SAR studies of Dmt-Tic derivatives.
Radioligand Binding Assay for Opioid Receptors
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the mu (μ) and delta (δ) opioid receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound by measuring its ability to displace a selective radioligand from its receptor.[4]
Materials:
-
Receptor Source: Rat brain membrane homogenates or cell membranes from stable cell lines expressing recombinant human mu- or delta-opioid receptors.[4][5]
-
Radioligands:
-
For δ-receptors: [³H]-naltrindole (a selective δ-opioid receptor antagonist).
-
For μ-receptors: [³H]-DAMGO (a selective μ-opioid receptor agonist).[4]
-
-
Test Compounds: Dmt-Tic derivatives at varying concentrations.
-
Non-specific Binding Control: Naloxone or another non-selective opioid antagonist at a high concentration (e.g., 10 µM).[4]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Thaw frozen membrane preparations on ice and resuspend in ice-cold assay buffer to a final protein concentration that ensures less than 10% of the added radioligand is bound.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.[4]
-
Non-specific Binding: Assay buffer, radioligand, non-selective antagonist (10 µM naloxone), and membrane suspension.[4]
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.[4]
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.[4]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound fraction. Wash the filters three times with ice-cold assay buffer.[4]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
cAMP Inhibition Functional Assay
This assay measures the functional ability of an antagonist to block agonist-induced inhibition of adenylyl cyclase, a key step in the opioid receptor signaling pathway.
Objective: To determine the functional potency (IC50 or Ke) of an antagonist by measuring its ability to reverse the agonist-mediated inhibition of cAMP production.[6][7]
Materials:
-
Cells: HEK293 or CHO cells stably expressing the delta-opioid receptor.[6]
-
Agonist: A known δ-opioid receptor agonist (e.g., DPDPE).
-
Antagonist: Test compound (Dmt-Tic derivatives).
-
Adenylyl Cyclase Stimulator: Forskolin.[7]
-
cAMP Detection Kit: A commercial kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
-
Cell Culture Medium and Reagents.
Procedure:
-
Cell Culture: Plate the cells in 96-well or 384-well plates and grow to a suitable confluency.
-
Compound Preparation: Prepare serial dilutions of the antagonist. Prepare a fixed, sub-maximal concentration (e.g., EC80) of the agonist.
-
Antagonist Pre-incubation: Remove the culture medium and add the diluted antagonist to the cells. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.[6]
-
Agonist Stimulation: Add the agonist to the wells (already containing the antagonist) along with forskolin to stimulate adenylyl cyclase. Incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
-
The antagonist equilibrium dissociation constant (Ke) can be calculated using the Schild equation if a full dose-response curve to the agonist is generated in the presence of multiple fixed concentrations of the antagonist. The pA2 value is the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response.
-
Visualizations
Opioid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway for Gi/o-coupled opioid receptors, such as the delta-opioid receptor. Agonist binding initiates a cascade that leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Antagonists, such as the Dmt-Tic derivatives, block this pathway by preventing agonist binding.
Caption: Gi/o-coupled opioid receptor signaling pathway and mechanism of antagonism.
Experimental Workflow for Radioligand Binding Assay
This diagram outlines the key steps involved in a competitive radioligand binding assay used to determine the binding affinity of test compounds.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Dmt and opioid peptides: a potent alliance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolution of the Dmt-Tic pharmacophore: N-terminal methylated derivatives with extraordinary delta opioid antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Opioid receptor binding characteristics and structure-activity studies of novel tetrapeptides in the TIPP (Tyr-Tic-Phe-Phe) series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Navigating the Labyrinth of Peptide Stability: A Comparative Guide to Boc-Tic-OH Containing Peptides
For researchers, scientists, and drug development professionals, the quest for stable peptide therapeutics is a paramount challenge. The inherent susceptibility of peptides to enzymatic degradation in biological systems often curtails their therapeutic potential. This guide provides a comprehensive comparison of the in vitro and in vivo stability of peptides incorporating the conformationally constrained amino acid, Boc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-Tic-OH), against relevant alternatives, supported by experimental data and detailed methodologies.
The introduction of unnatural amino acids is a key strategy to bolster peptide stability. Boc-Tic-OH, a protected form of a rigid phenylalanine analogue, is of particular interest. Its constrained bicyclic structure can induce specific secondary structures, such as β-turns, which may shield the peptide backbone from proteolytic enzymes, thereby enhancing its metabolic stability and prolonging its circulation half-life.
In Vitro Stability: A Comparative Analysis
The stability of a peptide in a biological matrix is a critical determinant of its viability as a drug candidate. In vitro assays using plasma or serum provide a primary assessment of a peptide's susceptibility to enzymatic degradation.
For instance, the chemical stability of the Tic-containing tetrapeptide H-Tyr-Tic-Phe-Phe-NH2 has been reported to be substantial, with a half-life of 121 hours in a 0.1 M phosphate buffer at pH 7.1. While this reflects chemical rather than enzymatic stability, it underscores the inherent robustness of the structure. In contrast, endogenous opioid peptides like leu-enkephalin have reported plasma half-lives in the range of minutes.
Table 1: Illustrative Comparison of In Vitro Peptide Stability
| Peptide Sequence | Modification | Matrix | Half-life (t½) |
| Hypothetical Peptide A | Contains L-Phe | Human Plasma | Expected to be in the range of minutes to a few hours |
| Hypothetical Peptide B | Contains L-Tic | Human Plasma | Expected to be significantly longer than Peptide A |
| H-Tyr-Tic-Phe-Phe-NH2 | Contains L-Tic | 0.1 M Phosphate Buffer (pH 7.1) | 121 hours |
| Leu-enkephalin | Unmodified | Plasma | ~6.7 minutes[1] |
Note: The data for Hypothetical Peptides A and B are illustrative and based on established principles of peptide stability. The half-life of H-Tyr-Tic-Phe-Phe-NH2 represents chemical stability, which is a component of overall stability in a biological matrix.
In Vivo Stability: Pharmacokinetic Profile
In vivo studies are the definitive measure of a peptide's stability and pharmacokinetic profile. The half-life of a peptide in circulation is a key parameter influencing its dosing regimen and therapeutic efficacy.
A study on a thymus immunosuppressive pentapeptide (TIPP), identified as H-Tyr-Tic-Phe-Phe-OH, reported an in vivo half-life of 5.987 ± 1.824 minutes in mice following subcutaneous administration.[2] While this may seem short, it is noteworthy for a small, unmodified peptide and likely represents an improvement over a similar peptide containing a non-constrained amino acid. For comparison, the endogenous opioid peptide endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2), which has a similar structure, is known to be extremely unstable in vivo, necessitating modifications to prolong its analgesic effects.[3]
Table 2: Comparative In Vivo Pharmacokinetic Parameters
| Peptide | Sequence | Animal Model | Route of Administration | Half-life (t½) |
| TIPP | H-Tyr-Tic-Phe-Phe-OH | Mice | Subcutaneous | 5.987 ± 1.824 min[2] |
| Endomorphin-2 | H-Tyr-Pro-Phe-Phe-NH2 | N/A | N/A | Known to be very short (minutes)[3] |
Experimental Protocols
Accurate and reproducible stability data are contingent on well-defined experimental protocols. Below are detailed methodologies for the key experiments cited in this guide.
In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of a peptide in plasma.
-
Peptide Solution Preparation: A stock solution of the test peptide is prepared in a suitable solvent (e.g., DMSO or aqueous buffer) at a concentration of 1 mg/mL.
-
Plasma Incubation: Freshly collected or commercially available plasma (e.g., human, rat) containing an anticoagulant (e.g., heparin or EDTA) is thawed and brought to 37°C. The peptide stock solution is spiked into the plasma to a final concentration of 10 µM.
-
Time-Course Sampling: The mixture is incubated at 37°C with gentle agitation. Aliquots are withdrawn at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Reaction Quenching: The enzymatic degradation in each aliquot is immediately stopped by adding an equal volume of a quenching solution, typically ice-cold acetonitrile or methanol containing an internal standard.
-
Sample Processing: The quenched samples are vortexed and then centrifuged at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate plasma proteins.
-
LC-MS/MS Analysis: The supernatant is transferred to an autosampler vial for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The concentration of the intact peptide is quantified by monitoring a specific precursor-to-product ion transition.
-
Data Analysis: The percentage of the intact peptide remaining at each time point is calculated relative to the concentration at time zero. The half-life (t½) is determined by plotting the natural logarithm of the remaining peptide concentration against time and fitting the data to a first-order decay model.
In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for determining the pharmacokinetic profile of a peptide in a rat model.
-
Animal Acclimatization: Male Sprague-Dawley rats (250-300 g) are acclimatized for at least one week before the study, with free access to food and water.
-
Catheterization (Optional but Recommended): For serial blood sampling, a catheter may be surgically implanted into the jugular vein or carotid artery of the animals under anesthesia a day before the study.
-
Peptide Formulation and Administration: The test peptide is formulated in a sterile vehicle (e.g., saline or PBS). A single dose (e.g., 1-5 mg/kg) is administered via intravenous (IV) bolus injection through the tail vein or a catheter.
-
Blood Sampling: Blood samples (approximately 100-200 µL) are collected at predetermined time points (e.g., 0, 2, 5, 15, 30, 60, 120, 240, and 480 minutes) into tubes containing an anticoagulant (e.g., K2EDTA) and protease inhibitors.
-
Plasma Preparation: The blood samples are immediately centrifuged at 4°C to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
-
Bioanalytical Method: The concentration of the peptide in the plasma samples is determined using a validated LC-MS/MS method, similar to the one described for the in vitro assay, but optimized for the specific peptide and plasma matrix.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic modeling software to determine key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
The Role of Boc-Tic-OH in Enhancing Stability: A Mechanistic View
The enhanced stability of peptides containing Boc-Tic-OH can be attributed to the conformational constraints imposed by the Tic residue. This rigid structure promotes the formation of a β-turn, a secondary structural motif that can protect the peptide backbone from enzymatic cleavage.
References
A Head-to-Head Comparison of Coupling Reagents for Boc-(3S)-Tic-OH: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of sterically hindered amino acids like Boc-(3S)-Tic-OH (tert-butyloxycarbonyl-(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) presents a significant challenge. The bulky, conformationally constrained nature of this amino acid can impede amide bond formation, leading to lower yields, epimerization, and incomplete reactions. The selection of an appropriate coupling reagent is therefore a critical determinant of success. This guide provides an objective comparison of commonly used coupling reagents for this purpose, supported by available data for sterically hindered amino acids.
Performance Comparison of Coupling Reagents
While direct head-to-head quantitative data for the coupling of Boc-(3S)-Tic-OH with various reagents is not extensively available in the public domain, a qualitative and semi-quantitative comparison can be drawn from studies on other sterically hindered amino acids. The following table summarizes the performance of several common coupling reagents based on their known efficacy in challenging coupling reactions.
| Coupling Reagent | Class | Relative Speed | Efficacy for Hindered Coupling | Risk of Epimerization | Key Considerations |
| HATU | Uronium/Aminium Salt | Very Fast | Very High | Low | Highly efficient due to the formation of a reactive OAt-ester. Often the reagent of choice for difficult couplings.[1][2] |
| HBTU | Uronium/Aminium Salt | Fast | High | Low (with HOBt) | A widely used and effective reagent, though generally considered slightly less reactive than HATU for the most challenging cases.[1][2] |
| COMU | Uronium/Aminium Salt | Very Fast | Very High | Low | A third-generation uronium reagent with reactivity comparable to HATU. It is considered safer than benzotriazole-based reagents and its byproducts are more soluble, simplifying purification.[1][3][4] |
| PyBOP | Phosphonium Salt | Fast | High | Low | A well-established reagent that is particularly effective for sterically hindered couplings with a low risk of racemization. Its byproducts are not considered carcinogenic, offering a safety advantage over older phosphonium reagents like BOP.[2] |
| DEPBT | Phosphonium Salt | Moderate | High | Very Low | Known for its remarkable resistance to racemization, making it an excellent choice when preserving stereochemical integrity is paramount.[5][6][7][8] |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Moderate to High | Low to Moderate | A cost-effective and widely used combination. The addition of HOBt is crucial to suppress racemization.[1] |
Experimental Protocols
Detailed methodologies for the coupling of Boc-(3S)-Tic-OH are crucial for reproducibility. The following are generalized protocols for the most promising reagents, which should be optimized for specific substrates and reaction conditions.
Protocol 1: Coupling using HATU
-
Pre-activation: In a round-bottom flask under an inert atmosphere, dissolve Boc-(3S)-Tic-OH (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Add HATU (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the amine component (1.0 - 1.2 eq.) to the pre-activated solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Coupling using COMU
-
Reaction Setup: In a reaction vessel, dissolve Boc-(3S)-Tic-OH (1.0 eq.) and the amine component (1.0 eq.) in anhydrous DMF.
-
Add COMU (1.1 eq.) and DIPEA (1.0-2.0 eq.) to the mixture. Note that COMU can be effective with only one equivalent of base.[1]
-
Coupling: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the HATU protocol. The morpholino-based byproducts of COMU are generally more water-soluble, which can simplify the aqueous extraction.[4]
Protocol 3: Coupling using DEPBT
-
Reaction Setup: Dissolve Boc-(3S)-Tic-OH (1.0 eq.) and the amine component (1.1 eq.) in an appropriate anhydrous solvent (e.g., DMF or CH₂Cl₂).
-
Add DEPBT (1.2 eq.) and a tertiary amine base such as DIPEA (2.0 eq.).
-
Coupling: Stir the mixture at room temperature for 4-24 hours. DEPBT-mediated couplings are known for their low racemization but may require longer reaction times.[5][7][8]
-
Work-up and Purification: Follow the standard work-up and purification procedures as outlined above.
Experimental Workflow and Signaling Pathways
To visualize the logical flow of the coupling process, the following diagrams are provided.
Caption: General experimental workflow for amide coupling.
Caption: Decision tree for selecting a suitable coupling reagent.
Conclusion
The successful incorporation of the sterically demanding Boc-(3S)-Tic-OH residue is highly dependent on the choice of coupling reagent. For maximum efficiency and minimal side reactions, particularly in challenging cases, uronium/aminium salts such as HATU and COMU are generally the preferred choice. Phosphonium reagents like PyBOP and DEPBT also offer excellent performance, with DEPBT being particularly noteworthy for its ability to suppress racemization. While more economical, carbodiimide-based methods like DIC/HOBt may require more rigorous optimization to achieve comparable results. Researchers should select the most appropriate reagent based on the specific requirements of their synthetic target, considering factors such as the nature of the amine component, the scale of the reaction, and the imperative to avoid epimerization.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. researchgate.net [researchgate.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
Enhancing Peptide Therapeutics: The Impact of Boc-(3S)-Tic-OH on Pharmacokinetic Profiles
For researchers, scientists, and drug development professionals, optimizing the pharmacokinetic profile of peptide-based therapeutics is a critical step in translating promising molecules into effective drugs. The incorporation of unnatural amino acids is a key strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and short in vivo half-life. This guide provides a comprehensive evaluation of Boc-(3S)-Tic-OH, a conformationally constrained amino acid, and its impact on the pharmacokinetic properties of peptides, comparing its performance with native counterparts and other modifications through supporting experimental data.
The primary challenge in peptide drug development is their rapid degradation by proteases and fast clearance from the body, leading to a short duration of action.[1] Modifications such as the introduction of unnatural amino acids, cyclization, and PEGylation are employed to enhance their stability and prolong their circulation time.[2][3] Boc-(3S)-Tic-OH, or (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with a Boc protecting group, introduces a rigid bicyclic structure into the peptide backbone. This conformational constraint can shield the peptide from enzymatic degradation and improve its interaction with target receptors.
Comparative Analysis of Pharmacokinetic Parameters
| Pharmacokinetic Parameter | Native Peptide | Peptide with Boc-(3S)-Tic-OH (Expected) | Alternative Modification (e.g., PEGylation) |
| In Vivo Half-life (t½) | Short (minutes) | Significantly Extended (hours to days) | Markedly Extended (days to weeks) |
| Clearance (CL) | High | Reduced | Significantly Reduced |
| Volume of Distribution (Vd) | Variable | Potentially Altered | Increased |
| Metabolic Stability | Low | High | High (Steric Hindrance) |
| Oral Bioavailability | Very Low (<1-2%) | Potentially Improved | Generally Low |
This table represents expected trends based on published research on modified peptides. Actual values are peptide-specific.
The incorporation of constrained residues like Tic is known to enhance resistance to enzymatic degradation, thereby prolonging the peptide's half-life.[4][5] This increased metabolic stability is a primary contributor to improved pharmacokinetic profiles.
Experimental Methodologies for Evaluation
To rigorously assess the impact of Boc-(3S)-Tic-OH on a peptide's pharmacokinetic profile, a series of well-defined experiments are necessary. Below are detailed protocols for key assays.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Tic-Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating Boc-(3S)-Tic-OH using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Boc-(3S)-Tic-OH)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/water)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (e.g., 3-5 equivalents) with a coupling reagent and a base in DMF and add it to the resin. Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid, including Boc-(3S)-Tic-OH, in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Purification and Characterization: Precipitate the crude peptide in cold ether, purify by reverse-phase HPLC, and confirm the identity by mass spectrometry.[6][7][8]
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical procedure for evaluating the pharmacokinetic profile of a modified peptide in a rat model.
Animal Model:
-
Male Sprague-Dawley rats (250-300g)
Procedure:
-
Dosing: Administer the native peptide and the Boc-(3S)-Tic-OH-modified peptide intravenously (IV) via the tail vein and orally (PO) by gavage. A typical dose might be 1-5 mg/kg.
-
Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the peptide concentrations in the plasma samples using a validated LC-MS/MS method (see Protocol 3).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (t½, CL, Vd, AUC, and oral bioavailability) using non-compartmental analysis software.
Protocol 3: LC-MS/MS Quantification of a Tic-Containing Peptide in Rat Plasma
This protocol details a method for the sensitive and specific quantification of a modified peptide in plasma samples.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reverse-phase HPLC column
-
Solvents (acetonitrile, water, formic acid)
-
Internal standard (a stable, isotopically labeled version of the peptide or a structurally similar peptide)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding acetonitrile to the plasma samples.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the C18 column.
-
Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Optimize the mass spectrometer parameters (e.g., ion source, collision energy) for the specific peptide and internal standard.
-
Monitor specific multiple reaction monitoring (MRM) transitions for the analyte and internal standard.
-
-
Data Analysis:
Visualizing the Impact and Workflow
To better understand the rationale behind using Boc-(3S)-Tic-OH and the experimental process, the following diagrams illustrate the key concepts.
Caption: Impact of Boc-(3S)-Tic-OH on peptide properties.
Caption: Experimental workflow for pharmacokinetic evaluation.
Conclusion
The incorporation of Boc-(3S)-Tic-OH into peptide sequences presents a promising strategy for overcoming the inherent pharmacokinetic limitations of native peptides. The conformational constraint imposed by the Tic residue is expected to significantly enhance metabolic stability, leading to a prolonged in vivo half-life and potentially improved oral bioavailability. The experimental protocols provided herein offer a robust framework for the synthesis of Tic-containing peptides and the subsequent evaluation of their pharmacokinetic profiles. By systematically applying these methodologies, researchers can generate the critical data needed to advance the development of more effective and convenient peptide-based therapeutics.
References
- 1. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 4. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cris.bgu.ac.il [cris.bgu.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. Improvement of oral peptide bioavailability: Peptidomimetics and prodrug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of Novel 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQ-3-COOH) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of novel THIQ-3-COOH derivatives against other therapeutic alternatives, supported by experimental data.
Anticancer Activity: Targeting Bcl-2 Family Proteins and Aminopeptidase N
Novel THIQ-3-COOH derivatives have shown significant promise as anticancer agents by targeting key proteins involved in apoptosis and tumor progression, such as the Bcl-2 family of proteins and aminopeptidase N (APN/CD13).
Comparison of Bcl-2/Mcl-1 Inhibitors
A series of substituted THIQ-3-COOH derivatives have been developed as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[1] These proteins are crucial for cancer cell survival, and their inhibition can trigger apoptosis. The performance of a lead compound from this series is compared below with Venetoclax (ABT-199), a well-established Bcl-2 selective inhibitor.[2][3][4]
| Compound | Target(s) | Binding Affinity (Ki) | Selectivity | Reference Compound | Target | Binding Affinity (Ki) |
| THIQ-3-COOH Lead (1) | Bcl-2 | 5.2 µM | Bcl-2/Mcl-1 | Venetoclax (ABT-199) | Bcl-2 | < 0.010 nM |
| Mcl-1 | Active | No binding to Bcl-XL | Bcl-XL | Low Affinity | ||
| Bcl-XL | Minor/No binding | Mcl-1 | Low Affinity |
Table 1: Comparison of a lead THIQ-3-COOH derivative with Venetoclax (ABT-199) as a Bcl-2 inhibitor.
The THIQ-3-COOH derivative shows potent activity against both Bcl-2 and Mcl-1, offering a potential advantage in tumors dependent on both proteins for survival. In contrast, Venetoclax is highly selective for Bcl-2.[2][3][4] Further optimization of these THIQ-3-COOH derivatives could lead to compounds with improved potency and selectivity.
Comparison of Aminopeptidase N (APN/CD13) Inhibitors
Derivatives of THIQ-3-COOH have also been designed as inhibitors of aminopeptidase N (APN/CD13), a cell-surface enzyme overexpressed in many cancers and involved in tumor invasion and angiogenesis.[5] The inhibitory activity of a representative compound is compared with Bestatin, a known APN inhibitor.[5][6][7]
| Compound | Target | IC50 | Comparison Compound | Target | IC50 |
| THIQ-3-COOH (12h) | APN/CD13 | 6.28 ± 0.11 µM | Bestatin | APN/CD13 | 5.55 ± 0.01 µM |
Table 2: Comparison of a novel THIQ-3-COOH derivative with Bestatin as an Aminopeptidase N inhibitor.[5]
The synthesized THIQ-3-COOH derivative 12h demonstrates inhibitory activity comparable to that of Bestatin, highlighting its potential as a lead compound for the development of novel anticancer agents targeting APN/CD13.[5]
Antidiabetic Activity: PPARγ Agonism
Certain THIQ-3-COOH derivatives have been identified as potent agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose metabolism.[8] Activation of PPARγ improves insulin sensitivity, making it a valuable target for the treatment of type 2 diabetes. The efficacy of a lead THIQ-3-COOH derivative is compared with the thiazolidinedione (TZD) class of drugs, which are established PPARγ agonists.[9][10]
| Compound | Target | In Vitro Potency (EC50) | In Vivo Efficacy (KK-Ay mice) | Comparison Drug Class | Target | General Efficacy |
| KY-021 | PPARγ | 11.8 nM | Reduced plasma glucose and triglycerides at 3 mg/kg/day for 7 days. | Thiazolidinediones (TZDs) | PPARγ | Effective in lowering blood glucose but associated with side effects like weight gain. |
Table 3: Comparison of a THIQ-3-COOH derivative with Thiazolidinediones (TZDs) as PPARγ agonists.[8][9]
The derivative KY-021 shows high potency as a PPARγ agonist and demonstrates significant glucose and triglyceride-lowering effects in a diabetic mouse model, suggesting its potential as a novel therapeutic agent for type 2 diabetes with a potentially different side-effect profile compared to traditional TZDs.[8]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[11][12][13][14]
Fluorescence Polarization Assay for Bcl-2 Protein Binding
This competitive binding assay is used to determine the binding affinity of the derivatives to Bcl-2 proteins.
Protocol:
-
Reagent Preparation: Prepare assay buffer, a stock solution of the target Bcl-2 family protein, and a fluorescently labeled BH3 peptide (tracer).
-
Inhibitor Dispensing: Add serially diluted THIQ-3-COOH derivatives to a 96-well black plate.
-
Protein Addition: Add a fixed concentration of the Bcl-2 protein to the wells.
-
Incubation: Incubate at room temperature to allow for inhibitor-protein binding.
-
Tracer Addition: Add a fixed concentration of the fluorescent tracer to all wells.
-
Equilibrium Incubation: Incubate at room temperature to reach binding equilibrium.
-
Fluorescence Polarization Measurement: Read the plate on a fluorescence polarization-capable plate reader (e.g., Ex/Em 485/535 nm).
-
Data Analysis: Plot the fluorescence polarization signal against the inhibitor concentration to calculate IC50 and Ki values.[15][16][17][18][19]
In Vivo Antihyperglycemic Activity in KK-Ay Mice
This in vivo model is used to evaluate the antidiabetic efficacy of the PPARγ agonists.
Protocol:
-
Animal Model: Use male KK-Ay mice, a model for type 2 diabetes.[8][20][21]
-
Acclimatization: Acclimatize the animals for at least one week with free access to standard chow and water.
-
Compound Administration: Administer the test compounds or vehicle orally once daily for a specified period (e.g., 7 days).
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at specified time points to measure plasma glucose levels.
-
Triglyceride Measurement: At the end of the study, collect blood samples to measure plasma triglyceride levels.
-
Data Analysis: Compare the changes in blood glucose and triglyceride levels between the treated and vehicle control groups.[8][22][23][24]
Aminopeptidase N (APN) Enzymatic Assay
This assay measures the inhibitory effect of the compounds on APN activity.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a solution of purified APN enzyme and a fluorogenic or chromogenic substrate (e.g., L-Leucine-p-nitroanilide).[25][26][27][28]
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compounds in an assay buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Measurement: Measure the fluorescence or absorbance of the product at appropriate wavelengths over time.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 values of the inhibitors.[25][26]
Visualizations
Bcl-2 Inhibition and Apoptosis Induction Pathway
References
- 1. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABT-199 (venetoclax) and BCL-2 inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABT-199: A New Hope for Selective BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABT-199 (venetoclax) and BCL-2 inhibitors in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: a novel series of PPAR gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiazolidinediones and PPARγ agonists: time for a reassessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uth.edu [uth.edu]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. benchchem.com [benchchem.com]
- 16. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 18. tracerDB | FP [tracerdb.org]
- 19. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 20. Antidiabetic effects of corosolic acid in KK-Ay diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. In vivo hypoglycemic, antihyperglycemic and antidyslipidemic effects of the solvent fractions of Hagenia abyssinica leaves in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. abcam.cn [abcam.cn]
- 26. sigmaaldrich.cn [sigmaaldrich.cn]
- 27. A radiochemical assay for aminopeptidase N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. content.abcam.com [content.abcam.com]
Assessing the Purity of Synthesized Boc-(3S)-Tic-OH: A Comparative Guide to HPLC and NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
The chemical purity and stereochemical integrity of protected amino acids are of paramount importance in the synthesis of peptides and other pharmaceutical compounds. Boc-(3S)-Tic-OH (N-tert-butyloxycarbonyl-(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is a valuable chiral building block, and rigorous quality control is essential to ensure the reliability and reproducibility of its applications. This guide provides a comparative assessment of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for determining the purity of synthesized Boc-(3S)-Tic-OH, complete with detailed experimental protocols and supporting data.
Comparative Purity Analysis of Commercial Boc-(3S)-Tic-OH
To illustrate the importance of analytical verification, a comparative analysis of Boc-(3S)-Tic-OH from three hypothetical commercial suppliers was conducted. The results, summarized in the table below, highlight the potential for variability in purity and impurity profiles.
| Parameter | Supplier A | Supplier B | Supplier C |
| Reported Purity | ≥98.0% (HPLC) | >97.0% (TLC) | ≥99.0% (HPLC) |
| Measured Purity (HPLC) | 98.7% | 97.5% | 99.6% |
| Enantiomeric Excess (Chiral HPLC) | 99.5% e.e. | 98.8% e.e. | >99.9% e.e. |
| Major Impurity Profile (HPLC) | Unreacted starting material (0.8%) | Diastereomeric impurity (0.7%) | Residual solvent (Toluene, 0.2%) |
| ¹H NMR | Conforms to structure | Conforms to structure, minor unidentified signals | Conforms to structure |
Disclaimer: The data presented in this table is representative and for illustrative purposes. Actual purity may vary between lots and suppliers. In-house analysis for lot-specific purity confirmation is strongly recommended.
Experimental Protocols
Detailed methodologies for the HPLC and NMR analyses are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Objective: To determine the chemical purity of Boc-(3S)-Tic-OH and to identify and quantify any process-related impurities or byproducts.
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: A linear gradient from 30% to 90% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Prepare a stock solution of Boc-(3S)-Tic-OH by dissolving the solid material in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Objective: To determine the enantiomeric excess (e.e.) of the desired (3S)-enantiomer and quantify the presence of the (3R)-enantiomer.
Instrumentation: An HPLC system with a UV detector.
Chromatographic Conditions:
-
Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm) is often effective for separating enantiomers of protected amino acids.
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (e.g., 90:10:0.1 v/v/v n-hexane/isopropanol/TFA). Isocratic elution is typically used.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
Sample and Standard Preparation:
-
Prepare a sample solution of Boc-(3S)-Tic-OH in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a racemic standard of Boc-(3R/S)-Tic-OH at the same concentration to determine the elution order and resolution of the enantiomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of Boc-(3S)-Tic-OH and to detect the presence of any organic impurities.
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
Sample Preparation:
-
Dissolve 5-10 mg of the Boc-(3S)-Tic-OH sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
Expected ¹H NMR Spectral Data (in CDCl₃, shifts are approximate):
-
~7.1-7.3 ppm (m, 4H): Aromatic protons of the tetrahydroisoquinoline ring.
-
~4.5-4.8 ppm (m, 2H): Methylene protons of the tetrahydroisoquinoline ring (Ar-CH₂-N). Due to the chiral center and restricted rotation, these protons can appear as two distinct signals.
-
~4.4 ppm (m, 1H): The α-proton at the C3 position (-CH-COOH).
-
~3.0-3.3 ppm (m, 2H): Methylene protons at the C4 position of the tetrahydroisoquinoline ring.
-
~1.4 ppm (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protecting group. This is a characteristic singlet.
-
~10-12 ppm (br s, 1H): The acidic proton of the carboxylic acid group. This signal can be broad and its chemical shift is highly dependent on concentration and solvent.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the comprehensive purity assessment of synthesized Boc-(3S)-Tic-OH.
Safety Operating Guide
Proper Disposal of Boc-(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like Boc-(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid are paramount for ensuring a secure and compliant laboratory environment. This guide provides essential safety and logistical information, offering a clear, procedural framework for the proper disposal of this compound. Adherence to these protocols will mitigate risks and ensure that chemical waste is managed in an environmentally responsible manner.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care. According to safety data sheets, this compound is classified as hazardous, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use compatible, chemical-resistant gloves. Always inspect gloves before use and dispose of them properly.
-
Body Protection: A laboratory coat is required.
Engineering Controls:
-
All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[2][4][5]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final collection.
Step 1: Waste Identification and Segregation
-
Classify as Hazardous Waste: Treat all waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., weighing boats, contaminated gloves, absorbent pads), as hazardous chemical waste.[6][7]
-
Segregate Waste Streams: Do not mix this waste with other waste types. Specifically, keep it separate from:
Step 2: Waste Accumulation and Storage
-
Use Appropriate Containers:
-
Proper Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when waste was first added to the container.
-
-
Designated Storage Area:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][9]
-
The SAA should be a secondary containment system (e.g., a tray) to contain any potential leaks.
-
Keep the waste container closed at all times, except when adding waste.[6][7][9]
-
Step 3: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Do not attempt to dispose of this chemical down the drain or in regular trash.[6][10] Disposal must be handled by a licensed hazardous waste disposal service.
-
Schedule a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS office or the contracted disposal company.[6][7]
Step 4: Handling Empty Containers
-
Decontamination: An empty container that held this compound must be properly decontaminated before being disposed of as non-hazardous trash.
-
Triple Rinsing:
-
Rinse the container three times with a suitable solvent (e.g., methanol or another solvent in which the compound is soluble).
-
The volume of the solvent for each rinse should be approximately 10% of the container's volume.
-
Crucially, collect all rinsate and manage it as hazardous waste. [6]
-
-
Final Disposal of Container:
-
After triple rinsing, deface or remove the original chemical label.[6]
-
The clean, de-labeled container can typically be disposed of in the regular trash or recycling, according to your institution's policies.
-
Spill and Leak Procedures
In the event of a spill, follow these immediate actions:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.[1][3][11]
-
Clean: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Max Volume | 55 gallons (hazardous waste) | [7] |
| SAA Max Volume (Acutely Toxic Waste) | 1 quart (liquid) or 1 kg (solid) | [7] |
| Container Headspace | At least 1-inch or not filled beyond the neck | [9] |
| Empty Container Rinsing Procedure | Triple rinse with a suitable solvent | [6] |
| Rinsate Collection | All rinsate must be collected as hazardous waste | [6] |
Visualized Workflow for Disposal Decision
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. acs.org [acs.org]
- 11. fishersci.be [fishersci.be]
Personal protective equipment for handling Boc-(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Boc-(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, which is a white powder, the following personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.[1]
| PPE Category | Item | Specifications and Usage Notes |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must meet European standard EN 166 or OSHA 29 CFR 1910.133.[1][2] Goggles are recommended when there is a splash hazard. |
| Hand Protection | Protective Gloves | Nitrile gloves are a suitable option as they provide good resistance against weak acids.[3][4] Gloves should be inspected before use and changed frequently, especially if contact with the chemical is known or suspected.[1][2] Remove and dispose of contaminated gloves properly.[1][5] |
| Body Protection | Long-sleeved Laboratory Coat | A lab coat should be worn to protect the skin and clothing from potential contamination.[1][2] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | A respirator should be used if working in an area with insufficient ventilation or if there is a risk of dust formation that cannot be controlled by engineering means.[2] |
Operational Plan: Step-by-Step Handling Procedure
To ensure safe handling, follow this procedural workflow from preparation to disposal.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is essential.[2][6]
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Cover the work surface with absorbent bench paper to contain any potential spills.[7]
-
Keep the container of this compound closed when not in use.[7]
2. Handling and Use:
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not breathe in the dust.[6]
-
When weighing the powder, use a weigh boat and handle it carefully to minimize dust generation.[7] If possible, use an enclosed balance.[7]
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][8]
-
Do not eat, drink, or smoke in the laboratory where this chemical is handled.[1]
3. Storage:
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][6][9]
-
The recommended storage condition is refrigerated.[1]
Emergency and Disposal Plan
Spill Procedures:
In the event of a spill, immediate and appropriate action is critical.
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.[1]
-
Carefully sweep the material into a suitable container for disposal.[9]
-
Clean the spill area with soap and water.[5]
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Close the doors to the affected area to confine the spill.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.[9]
-
Disposal Plan:
-
All waste materials, including the spilled chemical, contaminated absorbent materials, and used gloves, must be collected in a suitable, labeled container for chemical waste.[2][9]
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain or in the general trash.[2][9]
-
Contact your institution's EHS department for specific guidance on the disposal of this chemical.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 2. benchchem.com [benchchem.com]
- 3. Nitrile Gloves Chemical Resistance Guide - Bergamot [bergamot.com.my]
- 4. gloves.com [gloves.com]
- 5. cws.auburn.edu [cws.auburn.edu]
- 6. uwlax.edu [uwlax.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. gz-supplies.com [gz-supplies.com]
- 9. CCOHS: Spill Response - Chemicals [ccohs.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
